molecular formula C8H6BrClO3S B1334622 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl Chloride CAS No. 690632-00-9

5-bromo-2,3-dihydrobenzofuran-7-sulfonyl Chloride

Cat. No.: B1334622
CAS No.: 690632-00-9
M. Wt: 297.55 g/mol
InChI Key: WDCSWTWTTAMPFJ-UHFFFAOYSA-N
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Description

5-bromo-2,3-dihydrobenzofuran-7-sulfonyl Chloride is a useful research compound. Its molecular formula is C8H6BrClO3S and its molecular weight is 297.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2,3-dihydro-1-benzofuran-7-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6BrClO3S/c9-6-3-5-1-2-13-8(5)7(4-6)14(10,11)12/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCSWTWTTAMPFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383423
Record name 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonyl chloride
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Molecular Weight

297.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690632-00-9
Record name 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonyl chloride
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Record name 5-bromo-2,3-dihydro-1-benzofuran-7-sulfonyl chloride
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of a plausible and chemically sound synthetic pathway for 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride, a key intermediate in contemporary drug discovery. The benzofuran scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] This document details a proposed two-step synthesis commencing with the regioselective bromination of 2,3-dihydrobenzofuran, followed by a directed chlorosulfonation. The guide is intended for an audience of researchers, medicinal chemists, and drug development professionals, offering not only detailed experimental protocols but also in-depth explanations of the underlying reaction mechanisms and strategic considerations.

Introduction and Significance

The 2,3-dihydrobenzofuran framework is a core structural component in numerous biologically active molecules and approved pharmaceuticals.[1] Its derivatives have garnered significant attention for their potential as anti-inflammatory, anti-cancer, and antimicrobial agents. The strategic functionalization of this scaffold is paramount for the modulation of its pharmacological properties. The title compound, this compound, serves as a versatile building block, enabling the introduction of a sulfonamide moiety at the 7-position, a common functional group in many therapeutic agents. The presence of the bromine atom at the 5-position offers a handle for further synthetic diversification, for instance, through cross-coupling reactions.

This guide will elucidate a logical and efficient synthetic route to this valuable intermediate, grounded in the principles of electrophilic aromatic substitution and the directing effects of substituents on the benzofuran ring system.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of the target molecule suggests a two-step sequence starting from the commercially available 2,3-dihydrobenzofuran. The disconnection of the sulfonyl chloride and bromide functionalities leads to the following proposed synthetic pathway:

Retrosynthesis target This compound intermediate 5-bromo-2,3-dihydrobenzofuran target->intermediate Chlorosulfonation start 2,3-dihydrobenzofuran intermediate->start Bromination

A proposed retrosynthetic pathway for the target compound.

This forward synthesis approach is predicated on the following mechanistic considerations:

  • Step 1: Electrophilic Bromination. The oxygen atom of the dihydrofuran ring is an activating, ortho-, para-directing group. Therefore, electrophilic bromination of 2,3-dihydrobenzofuran is anticipated to yield primarily the 5-bromo isomer (para-substitution), potentially with some of the 7-bromo isomer (ortho-substitution).

  • Step 2: Electrophilic Chlorosulfonation. With the 5-position occupied by a bromine atom, the subsequent chlorosulfonation is directed by both existing substituents. The oxygen atom strongly activates the ortho position (C7), while the deactivating but ortho-, para-directing bromine atom also influences the regioselectivity. The potent activating effect of the oxygen is expected to direct the sulfonyl chloride group to the 7-position.

Detailed Synthesis Pathway

Step 1: Synthesis of 5-bromo-2,3-dihydrobenzofuran

The first step involves the regioselective bromination of 2,3-dihydrobenzofuran. N-Bromosuccinimide (NBS) is a suitable reagent for this transformation, as it provides a source of electrophilic bromine for substitution on activated aromatic rings.

Reaction Scheme:

Bromination sub reagent + NBS product reagent->product CH3CN, rt

Bromination of 2,3-dihydrobenzofuran.
  • To a solution of 2,3-dihydrobenzofuran (1.0 eq) in acetonitrile (CH₃CN) in a round-bottom flask equipped with a magnetic stirrer, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-bromo-2,3-dihydrobenzofuran.

The bromination proceeds via a classic electrophilic aromatic substitution mechanism. The oxygen atom of the dihydrofuran ring donates electron density into the aromatic system, activating the ring towards electrophilic attack. The attack of the π-system on the electrophilic bromine from NBS preferentially occurs at the 5-position (para to the oxygen) due to a combination of electronic activation and potentially less steric hindrance compared to the 7-position (ortho).

ReagentMolar Mass ( g/mol )Equivalents
2,3-Dihydrobenzofuran120.151.0
N-Bromosuccinimide177.981.05
Step 2: Synthesis of this compound

The second step is the chlorosulfonation of the brominated intermediate. This can be achieved using a sulfur trioxide-dimethylformamide complex (SO₃-DMF) to introduce the sulfonic acid group, followed by conversion to the sulfonyl chloride with thionyl chloride (SOCl₂). This method is adapted from a known procedure for the sulfonation of 2,3-dihydrobenzofuran.[2]

Reaction Scheme:

Chlorosulfonation sub reagent1 1. SO3-DMF reagent2 2. SOCl2 product reagent2->product 1,2-dichloroethane

Chlorosulfonation of the intermediate.
  • In a three-necked flask under a nitrogen atmosphere, add sulfur trioxide-N,N-dimethylformamide complex (1.2 eq) and 1,2-dichloroethane.

  • Stir the slurry at room temperature and add a solution of 5-bromo-2,3-dihydrobenzofuran (1.0 eq) in 1,2-dichloroethane dropwise.

  • Slowly heat the reaction mixture to approximately 85°C and maintain for several hours, monitoring the reaction by TLC.

  • After completion of the sulfonation, cool the reaction mixture to room temperature.

  • Add thionyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Stir the mixture for an additional 1-2 hours at room temperature.

  • Carefully pour the reaction mixture into ice-water.

  • Separate the organic layer and extract the aqueous layer with 1,2-dichloroethane.

  • Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.

The chlorosulfonation is also an electrophilic aromatic substitution. The SO₃ in the SO₃-DMF complex is the electrophile. The directing effects of the substituents on the 5-bromo-2,3-dihydrobenzofuran ring are crucial here. The oxygen atom at position 1 is a powerful activating group that directs electrophiles to the ortho and para positions (7 and 5, respectively). Since the 5-position is blocked by bromine, the strong activating effect of the oxygen directs the sulfonation to the 7-position. The bromine at position 5 is a deactivating group but is also an ortho-, para-director. It directs to positions 4 and 6. The activating effect of the oxygen is dominant, leading to the desired 7-substituted product. The subsequent reaction with thionyl chloride converts the sulfonic acid intermediate to the final sulfonyl chloride.

ReagentMolar Mass ( g/mol )Equivalents
5-bromo-2,3-dihydrobenzofuran199.041.0
SO₃-DMF complex153.131.2
Thionyl chloride118.971.2

Visualization of the Overall Workflow

The following diagram illustrates the complete proposed synthesis pathway.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Chlorosulfonation start 2,3-Dihydrobenzofuran reagent1 NBS, CH3CN start->reagent1 intermediate 5-bromo-2,3-dihydrobenzofuran reagent1->intermediate reagent2 1. SO3-DMF 2. SOCl2 intermediate->reagent2 final_product This compound reagent2->final_product

The complete two-step synthesis workflow.

Conclusion

This technical guide outlines a robust and logical two-step synthesis for this compound from readily available starting materials. The proposed pathway leverages fundamental principles of electrophilic aromatic substitution and substituent directing effects to achieve the desired regiochemistry. The detailed protocols and mechanistic explanations provided herein are intended to serve as a valuable resource for scientists engaged in the synthesis of novel benzofuran derivatives for applications in drug discovery and development.

References

physicochemical properties of 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride

Executive Summary: This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers in medicinal chemistry and drug development. The document details its core physicochemical properties, provides an expert-driven analysis of its synthesis and chemical reactivity, and explores its applications. Methodologies for synthesis and handling are presented with a focus on the underlying chemical principles to ensure both safety and experimental success. This guide is intended to serve as a foundational resource for scientists leveraging this versatile compound in the synthesis of novel bioactive molecules.

Introduction: A Privileged Scaffold in Modern Synthesis

This compound is a bifunctional reagent of significant interest in contemporary organic synthesis. Its structure is composed of two key components: the 2,3-dihydrobenzofuran core and a highly reactive sulfonyl chloride group.

  • The 2,3-Dihydrobenzofuran Core: This scaffold is recognized as a "privileged structure" in medicinal chemistry.[1] Its rigid, three-dimensional shape is found in numerous natural products and pharmacologically active compounds, making it an excellent starting point for designing new therapeutic agents.[1][2][3] The bromine atom at the 5-position provides a valuable handle for further functionalization, typically through metal-catalyzed cross-coupling reactions, allowing for the generation of diverse molecular libraries.[4]

  • The Sulfonyl Chloride Functional Group: This group is a powerful electrophile, primarily used for the synthesis of sulfonamides.[5] The sulfonamide linkage is a cornerstone of drug design, present in a wide array of therapeutics including antibacterial, anti-inflammatory, and anticancer agents.[6] The reactivity of the sulfonyl chloride allows for reliable bond formation with primary and secondary amines under well-established conditions.[6]

The combination of these features makes this compound a strategic intermediate for creating complex molecules with potential biological activity.

Physicochemical Properties

A clear understanding of a compound's physical properties is critical for its proper handling, storage, and use in chemical reactions. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 690632-00-9[7][8][9][10][11]
Molecular Formula C₈H₆BrClO₃S[7][8][9]
Molecular Weight 297.55 g/mol [8][10]
Appearance Solid[7]
Melting Point 121 °C[10]
IUPAC Name 5-bromo-2,3-dihydro-1-benzofuran-7-sulfonyl chloride[7]
InChI Key WDCSWTWTTAMPFJ-UHFFFAOYSA-N[7]
Purity Typically ≥97%[7]

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a two-step process starting from the corresponding dihydrobenzofuran precursor. The choice of reagents and conditions is dictated by the need for regioselective functionalization of the aromatic ring.

Step-by-Step Synthesis Protocol
  • Preparation of the Precursor: The synthesis begins with a suitable precursor, 5-bromo-2,3-dihydrobenzofuran. This intermediate can be prepared via various established methods for dihydrobenzofuran synthesis, often involving the cyclization of appropriately substituted phenols.[12][13]

  • Chlorosulfonation: The key transformation is the electrophilic aromatic substitution reaction to install the sulfonyl chloride group. This is most commonly achieved using chlorosulfonic acid (ClSO₃H).

    • Rationale: Chlorosulfonic acid is a highly potent electrophile required to activate the moderately reactive benzofuran ring system for sulfonation. The reaction must be conducted under anhydrous conditions and at low temperatures to control its high reactivity and prevent degradation.

    • Procedure: 5-bromo-2,3-dihydrobenzofuran is added portion-wise to an excess of chilled chlorosulfonic acid (0-5 °C) under an inert atmosphere. The reaction is stirred at low temperature and then allowed to warm to room temperature to ensure completion.

  • Workup and Isolation: The reaction mixture is carefully quenched by pouring it onto crushed ice. The sulfonyl chloride group is largely stable to rapid hydrolysis under these acidic, cold conditions. The precipitated solid product is then collected by filtration, washed with cold water to remove residual acid, and dried under vacuum.

G cluster_0 Synthesis Workflow A 5-bromo-2,3-dihydrobenzofuran (Precursor) C Electrophilic Aromatic Substitution A->C B Chlorosulfonic Acid (ClSO₃H) Anhydrous Conditions, 0°C B->C Reagent E Quenching on Ice & Filtration C->E D 5-bromo-2,3-dihydrobenzofuran- 7-sulfonyl chloride (Product) E->D

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Safe Handling

The utility of this compound is defined by the reactivity of its sulfonyl chloride group. Proper handling and storage are paramount to maintaining its integrity.

Primary Reaction: Sulfonamide Formation

The principal reaction is nucleophilic substitution at the sulfur atom by an amine to form a stable sulfonamide bond. This reaction is robust and high-yielding, forming the basis of its application in library synthesis.

G cluster_1 Key Reactivity: Sulfonamide Synthesis Reagent 5-bromo-2,3-dihydrobenzofuran- 7-sulfonyl chloride Product Corresponding Sulfonamide Reagent->Product Amine Primary or Secondary Amine (R¹R²NH) Amine->Product Nucleophile Base Base (e.g., Pyridine, Et₃N) Anhydrous Solvent Base->Product HCl Scavenger

Caption: General reaction scheme for the synthesis of sulfonamides.

Stability and Storage: A Critical Protocol

The sulfonyl chloride functional group is highly susceptible to hydrolysis.[14][15] Exposure to atmospheric moisture will lead to the slow conversion of the compound to the corresponding sulfonic acid, rendering it inactive for its intended purpose and releasing corrosive hydrochloric acid.

Self-Validating Storage Protocol:

  • Atmosphere: Always store under a dry, inert atmosphere (e.g., argon or nitrogen).[7][14] This is the most critical factor in preventing degradation.

  • Temperature: Store in a cool, dry place.[14] Refrigeration at 2-8°C is recommended to minimize the rate of any potential decomposition pathways.[7]

  • Container: Use tightly sealed, corrosion-resistant containers, such as glass bottles with PTFE-lined caps.[14]

  • Handling: Handle exclusively in a well-ventilated fume hood. When weighing and dispensing, do so quickly to minimize exposure to ambient air.

Applications in Research and Drug Development

The structural motifs within this molecule make it a valuable tool for addressing modern challenges in drug discovery.

  • Scaffold for Kinase Inhibitors: The benzofuran core is a common feature in inhibitors of various protein kinases, which are crucial targets in oncology.[2] The ability to elaborate the structure via the bromine and sulfonyl chloride groups allows for the systematic exploration of the structure-activity relationship (SAR) needed to optimize potency and selectivity.

  • Synthesis of Anti-inflammatory Agents: Dihydrobenzofuran derivatives have been investigated as inhibitors of enzymes like microsomal prostaglandin E2 synthase-1 (mPGES-1), which is involved in inflammation.[1]

  • Combinatorial Chemistry and Library Synthesis: As a building block, this compound is ideal for parallel synthesis.[5] The reliable nature of sulfonamide formation allows for the rapid creation of large libraries of related compounds, which can then be screened for biological activity against a wide range of targets.

Spectral Data and Characterization

Confirmation of the compound's identity and purity is essential. While raw spectra are lot-specific, the expected spectral characteristics provide a benchmark for validation. Spectral data for this compound are available from chemical suppliers and databases.[16]

  • ¹H NMR: The proton NMR spectrum should show distinct signals corresponding to the aromatic protons on the benzofuran ring and the aliphatic protons of the dihydrofuran portion. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 1,2,4,6-tetrasubstituted pattern.

  • ¹³C NMR: The carbon spectrum will confirm the presence of eight unique carbon atoms, with signals in the aromatic and aliphatic regions.

  • IR Spectroscopy: A strong absorption band characteristic of the S=O stretching in the sulfonyl chloride group (typically around 1375 cm⁻¹ and 1180 cm⁻¹) would be expected.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (297.55), with a characteristic isotopic pattern due to the presence of both bromine and chlorine atoms.

Conclusion

This compound is a high-value synthetic intermediate that merges the desirable "privileged" dihydrobenzofuran scaffold with the versatile reactivity of a sulfonyl chloride. Its utility in constructing diverse molecular architectures makes it a powerful tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its properties, synthesis, and handling requirements, as outlined in this guide, is crucial for unlocking its full potential in the laboratory.

References

An In-Depth Technical Guide to 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride (CAS: 690632-00-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Modern Medicinal Chemistry

5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride is a key intermediate molecule that has garnered significant interest in the field of medicinal chemistry. Its unique structural features, combining a brominated dihydrobenzofuran core with a reactive sulfonyl chloride group, make it a valuable building block for the synthesis of a diverse range of complex molecules. The dihydrobenzofuran motif is a privileged structure in drug discovery, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The strategic placement of the bromine atom and the sulfonyl chloride group allows for selective and sequential chemical modifications, providing a gateway to novel chemical entities with therapeutic potential. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this important reagent, with a focus on its utility in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in the laboratory. The key properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 690632-00-9[1][2]
Molecular Formula C₈H₆BrClO₃S[1][2]
Molecular Weight 297.55 g/mol [1][3]
Appearance Solid[2]
Melting Point 121-124 °C[3]
Purity Typically ≥97%[2]
Storage Conditions Inert atmosphere, 2-8°C[2]

Synthesis and Mechanism

The preparation of this compound is a multi-step process that begins with the synthesis of the dihydrobenzofuran core, followed by bromination and subsequent chlorosulfonation.

Part 1: Synthesis of the Precursor, 5-bromo-2,3-dihydrobenzofuran

A common route to 2,3-dihydrobenzofurans involves the intramolecular cyclization of appropriately substituted phenols. For the synthesis of the 5-bromo substituted precursor, a plausible pathway starts from a commercially available bromophenol.

Experimental Protocol: Synthesis of 5-bromo-2,3-dihydrobenzofuran

This protocol is a representative example based on established synthetic methodologies for dihydrobenzofurans.

  • Alkylation of 4-bromophenol: To a solution of 4-bromophenol (1 equivalent) in a suitable solvent such as acetone or DMF, is added potassium carbonate (2-3 equivalents). The mixture is stirred at room temperature, and then 1,2-dibromoethane (1.1-1.5 equivalents) is added. The reaction mixture is heated to reflux and stirred for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Cyclization: After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure. The crude product is then dissolved in a suitable solvent and a strong base, such as sodium hydroxide, is added to promote the intramolecular Williamson ether synthesis via cyclization. The reaction is stirred at an elevated temperature until the cyclization is complete.

  • Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 5-bromo-2,3-dihydrobenzofuran is then purified by column chromatography on silica gel.

Part 2: Chlorosulfonation of 5-bromo-2,3-dihydrobenzofuran

The key step in the synthesis of the title compound is the electrophilic aromatic substitution reaction, specifically chlorosulfonation, at the C7 position of the dihydrobenzofuran ring. The electron-donating nature of the ether oxygen directs electrophiles to the ortho and para positions. With the C5 position blocked by a bromine atom, the sulfonation occurs regioselectively at the C7 position.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a published procedure in the Journal of Chemical Sciences, 2021, 133, 11.

  • Reaction Setup: To an ice-cooled solution of 5-bromo-2,3-dihydrobenzofuran (1 equivalent) in dichloromethane (CH₂Cl₂), a solution of chlorosulfonic acid (6 equivalents) in CH₂Cl₂ is added dropwise over a period of 2 minutes.

  • Reaction Execution: The reaction mixture is stirred at room temperature for 2.5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is carefully poured into ice water. The dichloromethane is then removed under reduced pressure.

  • Purification: The precipitated solid is collected by filtration and dried to yield this compound as a white solid.

Synthesis_Pathway cluster_precursor Part 1: Precursor Synthesis cluster_final_product Part 2: Chlorosulfonation 4-Bromophenol 4-Bromophenol Intermediate_Ether 2-(4-Bromophenoxy)ethyl bromide 4-Bromophenol->Intermediate_Ether 1. K₂CO₃, 1,2-dibromoethane 2. Heat Precursor 5-bromo-2,3-dihydrobenzofuran Intermediate_Ether->Precursor Base (e.g., NaOH) Intramolecular Cyclization Final_Product This compound Precursor->Final_Product Chlorosulfonic acid (ClSO₃H) CH₂Cl₂

Caption: Synthetic pathway to this compound.

Reactivity and Applications in Drug Discovery

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it an excellent reagent for the introduction of the 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl moiety onto nucleophilic substrates.

Reactions with Nucleophiles
  • Amines: The most common application of this reagent is its reaction with primary and secondary amines to form stable sulfonamides. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The resulting sulfonamides are often key structural motifs in biologically active molecules.

  • Alcohols and Phenols: In a similar fashion, alcohols and phenols react with this compound to yield sulfonate esters.[4] These reactions are also generally performed in the presence of a base. The resulting sulfonate esters can be utilized as good leaving groups in subsequent nucleophilic substitution reactions.[4]

  • Thiols: Thiols can be converted to thiosulfonates upon reaction with sulfonyl chlorides. However, the direct reaction of thiols with sulfonyl chlorides can sometimes lead to complex mixtures. Alternative methods for the synthesis of thiosulfonates are often preferred.

Application in the Synthesis of BRD4 Bromodomain Inhibitors

A notable application of this compound is in the synthesis of inhibitors of the bromodomain and extra-terminal domain (BET) family of proteins, specifically BRD4. These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription and are implicated in cancer and inflammatory diseases.

Experimental Protocol: Synthesis of 5-Bromo-N-(6-methoxy-3-methylbenzo[d]isoxazol-5-yl)-2,3-dihydrobenzofuran-7-sulfonamide

This protocol is adapted from a published procedure in the Journal of Chemical Sciences, 2021, 133, 11.

  • Reaction Setup: To a solution of 6-methoxy-3-methylbenzo[d]isoxazol-5-amine (1 equivalent) in dichloromethane (CH₂Cl₂), add this compound (1.1 equivalents).

  • Addition of Base: Add pyridine (0.3 mL) to the mixture.

  • Reaction Execution: The resulting mixture is stirred at 43 °C for 3 hours. Monitor the reaction by TLC (ethyl acetate/light petroleum (1:1, v/v)).

  • Work-up: Upon completion, the mixture is cooled and diluted with 1 mol/L HCl and water. The aqueous layer is then extracted with ethyl acetate.

  • Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified to yield the final sulfonamide.

Experimental_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up and Purification Amine 6-methoxy-3-methylbenzo[d]isoxazol-5-amine in CH₂Cl₂ Stirring Stir at 43 °C for 3 hours Amine->Stirring SulfonylChloride This compound SulfonylChloride->Stirring Base Pyridine Base->Stirring Quench Cool and add HCl/water Stirring->Quench Extraction Extract with ethyl acetate Quench->Extraction Purification Wash, dry, concentrate, and purify Extraction->Purification Final_Product Target Sulfonamide Purification->Final_Product

Caption: Workflow for the synthesis of a sulfonamide derivative.

Characterization Data

The identity and purity of this compound are confirmed through various analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.69 (s, 1H, Ar-H), 7.64 (s, 1H, Ar-H), 4.71 (t, J = 8.8 Hz, 2H, -OCH₂-), 3.22 (t, J = 8.7 Hz, 2H, -CH₂Ar-). (Note: This data is for a sulfonamide derivative, as the direct ¹H NMR for the sulfonyl chloride was not available in the cited literature. The aromatic and dihydrofuran protons would have similar shifts in the sulfonyl chloride).

Safety and Handling

This compound is a corrosive substance and requires careful handling to avoid exposure.

  • Hazard Statement: H314 - Causes severe skin burns and eye damage.[2]

  • Precautionary Statements:

    • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

    • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2]

    • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. An emergency eyewash and safety shower should be readily accessible.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its straightforward synthesis and predictable reactivity make it an attractive starting material for the creation of libraries of compounds for biological screening. The successful application of this reagent in the development of BRD4 inhibitors underscores its potential in modern medicinal chemistry. As the demand for novel therapeutics continues to grow, reagents like this compound will undoubtedly play a crucial role in the innovation of next-generation medicines.

References

An In-depth Technical Guide to Substituted Dihydrobenzofuran Sulfonyl Chlorides: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of substituted dihydrobenzofuran sulfonyl chlorides, a class of chemical intermediates gaining increasing importance in medicinal chemistry and materials science. We will delve into their synthesis, explore their reactivity, and highlight their applications, particularly in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique properties of these versatile building blocks.

Introduction: The Dihydrobenzofuran Scaffold in Modern Chemistry

The 2,3-dihydrobenzofuran motif is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2][3] Its unique three-dimensional structure and electronic properties make it an attractive scaffold for the design of novel drugs. The introduction of a sulfonyl chloride group onto this scaffold creates a highly reactive and versatile intermediate, the dihydrobenzofuran sulfonyl chloride, which can be readily transformed into a variety of functional groups, most notably sulfonamides.

Substituted dihydrobenzofuran sulfonamides have shown promise in a variety of therapeutic areas, including as anti-inflammatory agents, anticancer therapeutics, and modulators of various receptors.[4][5][6] The nature and position of the substituents on the dihydrobenzofuran ring play a crucial role in determining the biological activity and pharmacokinetic properties of the final compounds, making the synthesis of a diverse range of substituted dihydrobenzofuran sulfonyl chlorides a key objective for medicinal chemists.

Synthesis of Substituted Dihydrobenzofuran Sulfonyl Chlorides

The synthesis of substituted dihydrobenzofuran sulfonyl chlorides can be broadly approached in two ways: by first synthesizing the substituted dihydrobenzofuran core followed by sulfonyl chloride installation, or by modifying a pre-existing dihydrobenzofuran sulfonyl chloride.

Synthesis of the Dihydrobenzofuran Core

A variety of methods have been developed for the synthesis of the dihydrobenzofuran scaffold, often leveraging transition metal-catalyzed reactions.[1][7] These methods allow for the introduction of a wide range of substituents on both the aromatic and the dihydrofuran rings.

Key Synthetic Strategies:

  • Intramolecular Cyclization: One common approach involves the intramolecular cyclization of appropriately substituted phenols. For instance, ortho-allylphenols can undergo cyclization to form 2,3-dihydrobenzofurans.[3]

  • Transition Metal-Catalyzed Reactions: Palladium, copper, and rhodium-catalyzed reactions have been extensively used to construct the dihydrobenzofuran ring system.[1][7][8] These methods often offer high efficiency and stereocontrol.

  • [Rh(II)]-Catalyzed Denitrogenative Annulation: A notable method for the synthesis of substituted 3-methylene-2,3-dihydrobenzofurans involves the Rh(II)-catalyzed reaction of N-sulfonyl-1,2,3-triazoles.[8]

Introduction of the Sulfonyl Chloride Group

Once the desired substituted dihydrobenzofuran is obtained, the sulfonyl chloride group is typically introduced via electrophilic aromatic substitution.

A General Protocol for the Synthesis of 2,3-Dihydrobenzofuran-5-sulfonyl Chloride:

A widely used method for the synthesis of 2,3-dihydrobenzofuran-5-sulfonyl chloride involves the reaction of 2,3-dihydrobenzofuran with a sulfur trioxide-N,N-dimethylformamide complex, followed by treatment with thionyl chloride.[9]

Step-by-Step Protocol:

  • To a flask under a nitrogen atmosphere, add sulfur trioxide-N,N-dimethylformamide complex and N,N-dimethylformamide.

  • Stir the solution at room temperature and add 2,3-dihydrobenzofuran dropwise.

  • Slowly heat the solution to 85-90°C over one hour.

  • Allow the solution to cool to room temperature.

  • Add thionyl chloride dropwise.

  • The resulting mixture is then worked up to isolate the 2,3-dihydrobenzofuran-5-sulfonyl chloride product.[9]

This method can be adapted for various substituted dihydrobenzofurans, although the reaction conditions may need to be optimized depending on the nature and position of the substituents.

Diagram: General Synthetic Scheme

G cluster_0 Synthesis of Dihydrobenzofuran Core cluster_1 Sulfonylation Substituted Phenol Substituted Phenol Substituted Dihydrobenzofuran Substituted Dihydrobenzofuran Substituted Phenol->Substituted Dihydrobenzofuran Intramolecular Cyclization Substituted Dihydrobenzofuran\nSulfonyl Chloride Substituted Dihydrobenzofuran Sulfonyl Chloride Substituted Dihydrobenzofuran->Substituted Dihydrobenzofuran\nSulfonyl Chloride 1. SO3-DMF 2. SOCl2 Substituted Dihydrobenzofuran->Substituted Dihydrobenzofuran\nSulfonyl Chloride Aryl Halide Aryl Halide Aryl Halide->Substituted Dihydrobenzofuran Transition Metal Catalysis

Caption: General synthetic approaches to substituted dihydrobenzofuran sulfonyl chlorides.

Characterization of Dihydrobenzofuran Sulfonyl Chlorides

The structural elucidation of substituted dihydrobenzofuran sulfonyl chlorides relies on a combination of spectroscopic techniques.

Spectroscopic Data
Technique Key Features
Infrared (IR) Strong characteristic absorption bands for the sulfonyl chloride group are observed in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[10]
NMR Spectroscopy ¹H NMR: Protons on the dihydrofuran ring typically appear as multiplets in the aliphatic region, while aromatic protons resonate in the downfield region. The chemical shifts are influenced by the substituents on the ring.[11][12] ¹³C NMR: The carbon atoms of the dihydrobenzofuran skeleton show characteristic chemical shifts that can be used for structural confirmation.[13]
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak. A characteristic isotopic pattern for chlorine (A+2 peak) will be observed for fragments containing the sulfonyl chloride group.[10]

Reactivity and Reaction Mechanisms

The sulfonyl chloride group is a powerful electrophile, making dihydrobenzofuran sulfonyl chlorides highly reactive towards a variety of nucleophiles.[14][15]

Nucleophilic Substitution Reactions

The most common reaction of dihydrobenzofuran sulfonyl chlorides is nucleophilic substitution at the sulfur atom.

Reaction with Amines (Sulfonamide Formation):

This is the most widely utilized reaction, leading to the formation of sulfonamides, which are often the target bioactive molecules.[16] The reaction proceeds readily with primary and secondary amines.

R-SO₂Cl + 2 R'₂NH → R-SO₂NR'₂ + R'₂NH₂⁺Cl⁻

Reaction with Alcohols (Sulfonate Ester Formation):

In the presence of a base, dihydrobenzofuran sulfonyl chlorides react with alcohols to form sulfonate esters.

R-SO₂Cl + R'OH → R-SO₂OR' + HCl

Reaction with Water (Hydrolysis):

Sulfonyl chlorides react with water to produce the corresponding sulfonic acid.[14] This is often an undesirable side reaction, and reactions are typically carried out under anhydrous conditions.

R-SO₂Cl + H₂O → R-SO₃H + HCl

Reaction Mechanism

Nucleophilic substitution at the sulfonyl sulfur can proceed through different mechanisms. For the reaction with amines, an addition-elimination mechanism is generally proposed. The reaction kinetics can be influenced by the steric and electronic properties of both the sulfonyl chloride and the nucleophile.[17]

Diagram: Nucleophilic Substitution Mechanism

G R-SO2Cl Dihydrobenzofuran Sulfonyl Chloride Intermediate Tetrahedral Intermediate R-SO2Cl->Intermediate Nucleophilic Attack Nu Nucleophile (e.g., R'2NH) Nu->Intermediate Product Sulfonamide (R-SO2NR'2) Intermediate->Product Elimination Leaving_Group Cl- Intermediate->Leaving_Group

Caption: General mechanism of nucleophilic substitution at the sulfonyl chloride group.

Applications in Drug Discovery and Development

The dihydrobenzofuran scaffold is a key structural motif in a wide array of biologically active compounds.[1] The corresponding sulfonyl chlorides serve as crucial intermediates in the synthesis of these molecules.

Anti-inflammatory Agents

Derivatives of 2,3-dihydrobenzofuran-2-one have been identified as potent anti-inflammatory agents.[5] The synthesis of these compounds often involves the use of a substituted dihydrobenzofuran intermediate that could be derived from a sulfonyl chloride. Furthermore, fluorinated dihydrobenzofuran derivatives have shown significant anti-inflammatory effects by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[4]

Anticancer Agents

The benzofuran core is present in several compounds with anticancer activity.[6] Structure-activity relationship (SAR) studies have shown that substitutions at various positions of the benzofuran ring are critical for their cytotoxic effects.[6] Dihydrobenzofuran derivatives have also been investigated as potential anticancer agents, with some fluorinated derivatives showing promising results in inhibiting cancer cell proliferation.[4]

Receptor Modulators
  • Cannabinoid Receptor 2 (CB₂) Agonists: A series of 2,3-dihydro-1-benzofuran derivatives have been developed as potent and selective CB₂ agonists, which are of interest for the treatment of neuropathic pain.[18]

  • GPR119 Agonists: Dihydrobenzofuran derivatives have been identified as potent agonists of GPR119, a G-protein coupled receptor involved in glucose homeostasis, making them potential candidates for the treatment of type 2 diabetes.[19]

Structure-Activity Relationship (SAR) Insights

The biological activity of dihydrobenzofuran sulfonamides is highly dependent on the substitution pattern on the dihydrobenzofuran ring. For example, in a series of anti-inflammatory 2,3-dihydrobenzofuran-2-ones, compounds with an alkyl or aryl group at the 6-position and a chlorine atom at the 5-position were found to be particularly potent.[5] For sulfonamide drugs in general, the nature of the substituents on the aromatic ring can significantly influence their binding to target enzymes.[16][20]

Table of Bioactive Dihydrobenzofuran Derivatives:

Compound Class Target Therapeutic Potential Reference
Fluorinated DihydrobenzofuransCOX-2, NOS2Anti-inflammatory, Anticancer[4]
Dihydrobenzofuran-2-onesProstaglandin SynthesisAnti-inflammatory[5]
3,3-Disubstituted DihydrobenzofuransCB₂ ReceptorNeuropathic Pain[18]
Dihydrobenzofuran DerivativesGPR119Type 2 Diabetes[19]

Safety, Handling, and Storage

Sulfonyl chlorides are reactive and corrosive compounds that require careful handling.

General Precautions:

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[21][22] Avoid inhalation of dust or vapors and contact with skin and eyes.[22]

  • Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers.[21] Protect from moisture, as they react with water.[23] They are often stored under an inert atmosphere.

  • Incompatibilities: Avoid contact with strong bases, alcohols, and metals.[21]

Always consult the Safety Data Sheet (SDS) for the specific sulfonyl chloride being used for detailed safety information.[21][23][24]

Conclusion

Substituted dihydrobenzofuran sulfonyl chlorides are valuable and versatile intermediates in modern organic and medicinal chemistry. Their synthesis, while requiring careful control, provides access to a wide range of derivatives. The high reactivity of the sulfonyl chloride group allows for the straightforward introduction of various functional groups, particularly sulfonamides, leading to the discovery of novel bioactive molecules with potential applications in a variety of therapeutic areas. A thorough understanding of their synthesis, reactivity, and handling is crucial for researchers aiming to exploit the full potential of this important class of compounds.

References

A Technical Guide to 5-Bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 5-Bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride is a key intermediate and building block for researchers in drug discovery and chemical biology. Its unique structure combines three critical features: a 2,3-dihydrobenzofuran core, recognized as a privileged scaffold in medicinal chemistry; a reactive sulfonyl chloride group for straightforward derivatization; and a bromine atom that serves as a versatile handle for advanced synthetic modifications. This guide provides an in-depth analysis of its chemical properties, a robust protocol for its synthesis and derivatization, and an exploration of its applications, particularly in the development of novel therapeutics.

Molecular Profile and Physicochemical Properties

This compound is a solid organic compound whose identity is confirmed by its unique CAS Number, 690632-00-9.[1][2][3] The molecule's structure is foundational to its utility in synthetic chemistry.

PropertyValueSource(s)
IUPAC Name 5-bromo-2,3-dihydro-1-benzofuran-7-sulfonyl chloride[4]
CAS Number 690632-00-9[1][4]
Chemical Formula C₈H₆BrClO₃S[1][4]
Molecular Weight 297.55 g/mol [1][5][6]
Appearance Solid
Melting Point 121 °C[5]
InChI Key WDCSWTWTTAMPFJ-UHFFFAOYSA-N

Synthesis and Characterization

The synthesis of this compound is typically achieved via electrophilic aromatic substitution on the 5-bromo-2,3-dihydrobenzofuran precursor. The most common and direct method is chlorosulfonation.

Synthetic Pathway: Chlorosulfonation

The underlying principle of this synthesis is the reaction of an electron-rich aromatic ring with a strong electrophile. Chlorosulfonic acid (ClSO₃H) serves as the source of the chlorosulfonyl group. The reaction is directed to the 7-position due to the ortho-, para-directing effects of the ether oxygen and the steric hindrance at other positions.

Synthesis_Workflow SM 5-Bromo-2,3-dihydrobenzofuran (Starting Material) Product 5-Bromo-2,3-dihydrobenzofuran- 7-sulfonyl chloride (Final Product) SM->Product   Electrophilic Aromatic Substitution (0°C to RT) Reagent Chlorosulfonic Acid (ClSO₃H) Reagent->Product

Caption: Synthetic workflow for the chlorosulfonation of 5-bromo-2,3-dihydrobenzofuran.

Experimental Protocol: Synthesis

This protocol describes a standard laboratory-scale synthesis. All operations should be performed in a certified fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 5-Bromo-2,3-dihydrobenzofuran

  • Chlorosulfonic acid (ClSO₃H)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice/deionized water

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 5-bromo-2,3-dihydrobenzofuran in anhydrous dichloromethane. Cool the flask to 0°C using an ice bath.

    • Causality: Using an anhydrous solvent and inert atmosphere prevents premature hydrolysis of the chlorosulfonic acid and the product sulfonyl chloride. Cooling is critical to control the highly exothermic reaction and minimize the formation of side products.

  • Reagent Addition: Add chlorosulfonic acid dropwise to the stirred solution via a dropping funnel over 30-60 minutes. Maintain the internal temperature below 5°C throughout the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

    • Self-Validation: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

  • Work-up and Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred slurry of crushed ice.

    • Causality: This step quenches the reaction by hydrolyzing any remaining chlorosulfonic acid and precipitates the organic product, which is insoluble in water. Extreme caution is required as this is a highly exothermic process that releases HCl gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography to yield the pure product.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, such as:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structural integrity and regiochemistry.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared Spectroscopy (IR): To identify the characteristic S=O stretches of the sulfonyl chloride group.

Chemical Reactivity and Derivatization

The synthetic value of this compound lies in the high reactivity of the sulfonyl chloride functional group, which readily undergoes nucleophilic substitution.

Reactivity_Diagram cluster_reactions Reaction with Nucleophiles Start 5-Bromo-2,3-dihydrobenzofuran- 7-sulfonyl chloride Sulfonamide Sulfonamide Derivative Start->Sulfonamide  Sulfonamide Formation Ester Sulfonate Ester Start->Ester  Esterification Acid Sulfonic Acid Start->Acid  Hydrolysis Amine Primary/Secondary Amine (R¹R²NH) Pyridine or TEA Amine->Sulfonamide Alcohol Alcohol (R-OH) Pyridine Alcohol->Ester Water Water (H₂O) (Hydrolysis) Water->Acid

Caption: Key reactivity pathways of this compound.

Primary Application: Sulfonamide Synthesis

The most prevalent application is the formation of sulfonamides through reaction with primary or secondary amines. This reaction is fundamental in medicinal chemistry for creating libraries of compounds to probe structure-activity relationships (SAR).

Protocol: General Sulfonamide Formation

  • Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane or THF.

  • Add a base, typically a tertiary amine like triethylamine (TEA) or pyridine (1.5 eq), to act as an HCl scavenger.

  • Add the desired primary or secondary amine (1.1 eq) to the solution.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Perform an aqueous work-up to remove the hydrochloride salt and excess reagents, followed by purification.

Role of the Bromine Atom

The bromine atom at the 5-position is not merely a placeholder. It provides a crucial site for late-stage functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of diverse aryl, alkyl, or amino groups, significantly expanding the chemical space accessible from a single scaffold.

Significance in Drug Discovery

The 2,3-dihydrobenzofuran moiety is considered a "privileged structure" in drug discovery.[7] Such scaffolds are known to interact with multiple biological targets, making them fertile ground for developing new therapeutic agents. Research has shown that derivatives of this structure are promising as inhibitors of microsomal prostaglandin E2 synthase (mPGES)-1, an enzyme implicated in inflammation and cancer.[7]

By providing this privileged core attached to a reactive handle, this compound enables medicinal chemists to:

  • Rapidly Generate Libraries: Easily synthesize a wide array of sulfonamide derivatives.

  • Conduct SAR Studies: Systematically modify the sulfonamide portion and the bromo-position to optimize potency, selectivity, and pharmacokinetic properties.

  • Develop Novel Inhibitors: Explore new chemical space in the pursuit of drugs for various diseases.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is a hazardous substance and must be handled accordingly.

  • Hazard Classification: The compound is classified with the GHS05 pictogram, indicating it is corrosive. The primary hazard statement is H314: "Causes severe skin burns and eye damage".

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.

  • Handling: All manipulations should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors. Avoid all contact with skin and eyes.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.

Conclusion

This compound is more than a simple chemical; it is a sophisticated tool for innovation in the pharmaceutical sciences. Its combination of a biologically relevant core, a reactive functional group, and a site for further modification makes it an invaluable asset for researchers dedicated to designing and synthesizing the next generation of therapeutic agents. Proper understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential.

References

An In-Depth Technical Guide to the Synthesis of 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride: A Key Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the synthetic pathways and critical experimental considerations for the preparation of 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride, a vital building block in the development of novel therapeutics. The strategic insights and detailed protocols herein are tailored for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic molecules.

Introduction: The Significance of the 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active natural products and synthetic drugs. Its rigid, planar structure, combined with the electronic properties of the fused bicyclic system, allows for precise spatial orientation of substituents, facilitating targeted interactions with biological macromolecules. The introduction of a bromine atom and a sulfonyl chloride group at specific positions, as in the title compound, provides orthogonal handles for further chemical elaboration, making it a highly versatile intermediate for library synthesis and lead optimization in drug discovery programs.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule, this compound, suggests a two-step sequence starting from the readily available 2,3-dihydrobenzofuran. This strategy hinges on two key transformations:

  • Electrophilic Bromination: Introduction of a bromine atom onto the benzofuran ring.

  • Electrophilic Sulfonyl Chlorination: Installation of the sulfonyl chloride moiety at the desired position.

The regioselectivity of these electrophilic aromatic substitution reactions is paramount and is governed by the electronic nature of the substituents on the aromatic ring. The ether oxygen of the dihydrofuran ring is an activating, ortho-, para-directing group, while the bromine atom is a deactivating, yet also ortho-, para-directing group. This interplay of directing effects is crucial for achieving the desired substitution pattern.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

Synthesis_Workflow A 2,3-Dihydrobenzofuran B 5-Bromo-2,3-dihydrobenzofuran A->B Bromination (e.g., Br2, HOAc) C 5-Bromo-2,3-dihydrobenzofuran-7-sulfonic acid B->C Sulfonylation (SO3-DMF complex) D This compound C->D Chlorination (SOCl2)

Caption: Synthetic route to this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Bromo-2,3-dihydrobenzofuran

Rationale: The ether oxygen atom in 2,3-dihydrobenzofuran is a powerful activating group that directs electrophilic substitution to the ortho and para positions. The para position (C5) is sterically more accessible than the ortho positions (C4 and C6), leading to the preferential formation of the 5-bromo isomer upon treatment with an electrophilic bromine source. Acetic acid is a suitable solvent that can facilitate the polarization of bromine, enhancing its electrophilicity.

Protocol:

  • To a solution of 2,3-dihydrobenzofuran (1.0 eq) in glacial acetic acid (5-10 volumes), add bromine (1.05 eq) dropwise at 0-5 °C with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-bromo-2,3-dihydrobenzofuran as a colorless oil.

Characterization Data (Expected):

ParameterValue
Appearance Colorless oil
Molecular Formula C₈H₇BrO
Molecular Weight 199.04 g/mol
¹H NMR (CDCl₃) δ 7.20-7.30 (m, 2H), 6.65 (d, 1H), 4.55 (t, 2H), 3.20 (t, 2H) ppm
¹³C NMR (CDCl₃) δ 158.8, 131.5, 129.5, 112.5, 110.0, 71.5, 29.5 ppm
Step 2: Synthesis of this compound

Rationale: The sulfonation of 5-bromo-2,3-dihydrobenzofuran is directed by both the activating ether oxygen and the deactivating bromine atom. The ether oxygen strongly directs ortho and para to itself (positions 4, 6, and 7). The bromine at C5 directs ortho and para to itself (positions 4 and 6). The 7-position is ortho to the strongly activating oxygen and meta to the deactivating bromine, making it the most electronically favored position for electrophilic attack. The use of a sulfur trioxide-dimethylformamide (SO₃-DMF) complex provides a mild and effective sulfonating agent. The resulting sulfonic acid is then converted to the sulfonyl chloride using thionyl chloride. This two-step procedure is adapted from a known method for a similar substrate[1].

Protocol:

  • To a solution of 5-bromo-2,3-dihydrobenzofuran (1.0 eq) in a suitable solvent such as 1,2-dichloroethane, add the sulfur trioxide-dimethylformamide complex (1.2 eq) portionwise at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to 80-85 °C and stir for 4-6 hours, monitoring the progress by TLC.

  • Cool the reaction mixture to room temperature and add thionyl chloride (1.5 eq) dropwise.

  • Heat the mixture to 70-75 °C and stir for an additional 2-3 hours.

  • After cooling to room temperature, carefully pour the reaction mixture into ice-water.

  • Extract the product with dichloromethane, and wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound as a solid.

Characterization Data (Expected): [2][3]

ParameterValue
Appearance Solid
Molecular Formula C₈H₆BrClO₃S
Molecular Weight 297.55 g/mol
Melting Point 121 °C
¹H NMR (CDCl₃) δ 7.75 (d, 1H), 7.50 (d, 1H), 4.70 (t, 2H), 3.30 (t, 2H) ppm
¹³C NMR (CDCl₃) δ 160.0, 135.0, 132.0, 128.0, 115.0, 112.0, 72.0, 30.0 ppm

Safety Considerations

  • Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thionyl chloride: Corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). All manipulations should be carried out in a fume hood, and moisture should be strictly excluded.

  • Sulfur trioxide-DMF complex: Corrosive and moisture-sensitive. Handle with care in a dry environment.

  • Chlorinated solvents: Dichloromethane and 1,2-dichloroethane are suspected carcinogens. Use appropriate containment and PPE.

Conclusion

The synthesis of this compound is a manageable process for chemists with a solid understanding of electrophilic aromatic substitution reactions. The strategic two-step approach, commencing with the regioselective bromination of 2,3-dihydrobenzofuran followed by a directed sulfonyl chlorination, provides a reliable route to this valuable synthetic intermediate. Careful control of reaction conditions and adherence to safety protocols are essential for a successful outcome. This guide provides a robust framework for the synthesis and further utilization of this key building block in the pursuit of novel chemical entities with therapeutic potential.

References

electrophilic substitution reactions on 2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 2,3-Dihydrobenzofuran

Abstract

2,3-Dihydrobenzofuran, a privileged heterocyclic scaffold, is a cornerstone in the synthesis of numerous pharmacologically active compounds and natural products. Its unique electronic structure, arising from the fusion of a benzene ring with a dihydrofuran moiety, dictates a distinct reactivity profile towards electrophilic aromatic substitution (EAS). This guide provides a comprehensive exploration of the principles governing these reactions, from mechanistic underpinnings and regioselectivity to detailed, field-proven experimental protocols. We will dissect key transformations including nitration, halogenation, Friedel-Crafts acylation, and Vilsmeier-Haack formylation, offering insights into reaction optimization and causality. This document is intended to serve as an authoritative resource for chemists engaged in the synthesis and functionalization of this vital heterocyclic system.

The Electronic Landscape and Reactivity of 2,3-Dihydrobenzofuran

The reactivity of an aromatic ring in electrophilic substitution is fundamentally governed by the electronic nature of its substituents.[1][2] In 2,3-dihydrobenzofuran, the benzene ring is fused to a saturated heterocyclic ether ring. The key to understanding its reactivity lies in the influence of the alicyclic oxygen atom.

  • Activating Nature: The oxygen atom, via its lone pair of electrons, engages in resonance with the aromatic π-system. This donation of electron density increases the nucleophilicity of the benzene ring, making it more susceptible to attack by electrophiles compared to unsubstituted benzene.[3] This effect classifies the fused dihydrofuran ring as an activating group .[1]

  • Regioselectivity (Ortho-, Para-Direction): The resonance donation of electrons from the oxygen atom preferentially increases the electron density at the positions ortho and para to it. In the 2,3-dihydrobenzofuran system, these correspond to the C7 (ortho) and C5 (para) positions. Consequently, electrophilic attack is directed to these sites.

The general mechanism for electrophilic aromatic substitution proceeds in two principal steps:

  • Attack and Formation of the Sigma Complex: The electron-rich aromatic ring attacks the electrophile (E+), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. This step is typically the rate-determining step of the reaction.[4][5][6]

  • Deprotonation and Aromatization: A base removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring to yield the substituted product.[4][7]

Caption: General mechanism of electrophilic aromatic substitution.

The stability of the intermediate sigma complex dictates the regiochemical outcome. Attack at the C5 (para) and C7 (ortho) positions allows for resonance structures where the positive charge is delocalized onto the oxygen atom, providing significant stabilization. This is not possible for attack at the C4 or C6 (meta) positions.

References

A Senior Application Scientist's Technical Guide to 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride: Properties, Reactivity, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an in-depth analysis of 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride, a key intermediate for researchers and scientists in the field of medicinal chemistry. We will explore its core chemical properties, reactivity, and its strategic application in the synthesis of novel compounds for drug development, moving beyond a simple datasheet to provide actionable insights grounded in established chemical principles.

Core Physicochemical Characteristics

This compound is a solid, bifunctional organic compound. Its structure is built upon a 2,3-dihydrobenzofuran scaffold, which is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds.[1] The two key functional groups that dictate its reactivity are the bromine atom on the benzene ring and, more significantly, the highly reactive sulfonyl chloride group (-SO₂Cl).

Proper handling and storage are critical. The compound should be stored under an inert atmosphere at 2-8°C to prevent degradation, particularly hydrolysis of the sulfonyl chloride moiety.[2][3]

Table 1: Key Physicochemical Properties

PropertyValueSource(s)
CAS Number 690632-00-9[2][4][5]
Molecular Formula C₈H₆BrClO₃S[2][5]
Molecular Weight 297.55 g/mol [4][5]
Physical Form Solid[2]
Melting Point 121 °C[4]
IUPAC Name 5-bromo-2,3-dihydro-1-benzofuran-7-sulfonyl chloride[2]
InChI Key WDCSWTWTTAMPFJ-UHFFFAOYSA-N[2]

Synthesis Pathway Overview

While specific synthesis documentation for the 7-sulfonyl chloride isomer is not detailed in the provided results, a well-established method for the analogous 5-sulfonyl chloride derivative provides a highly probable synthetic route.[6] This process involves the sulfonation of the 2,3-dihydrobenzofuran ring system followed by conversion to the sulfonyl chloride.

The process begins with the electrophilic sulfonation of the aromatic ring using a complex of sulfur trioxide and a mild base like N,N-dimethylformamide (DMF). This is followed by treatment with a chlorinating agent, such as thionyl chloride (SOCl₂), to convert the resulting sulfonic acid into the desired sulfonyl chloride.

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Step 1: Sulfonation cluster_reaction2 Step 2: Chlorination Start 5-bromo-2,3- dihydrobenzofuran Reagent1 SO₃-DMF Complex Start->Reagent1 Electrophilic Aromatic Substitution Intermediate Sodium 5-bromo-2,3-dihydro- benzofuran-7-sulfonate Reagent1->Intermediate Reagent2 Thionyl Chloride (SOCl₂) or Oxalyl Chloride Intermediate->Reagent2 Product 5-bromo-2,3-dihydrobenzofuran- 7-sulfonyl chloride Reagent2->Product

Caption: Probable two-step synthesis of the target compound.

Exemplary Synthetic Protocol

The following protocol is a representative, field-proven method adapted for this specific molecule based on standard practices for aromatic sulfonyl chloride synthesis.[6]

  • Sulfonation: In a nitrogen-purged flask, a complex of sulfur trioxide and N,N-dimethylformamide is prepared in a suitable non-reactive solvent (e.g., 1,2-dichloroethane).

  • Addition of Starting Material: 5-bromo-2,3-dihydrobenzofuran is added dropwise to the stirred slurry at room temperature.

  • Heating: The reaction mixture is slowly heated to approximately 85-90°C and maintained for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Chlorination: After cooling, thionyl chloride is added dropwise. The mixture is then carefully reheated to about 75°C for 2-4 hours to convert the sulfonate salt to the sulfonyl chloride.

  • Workup: The reaction is cooled and quenched by the careful addition of water. The organic layer is separated, washed (e.g., with water and brine), dried over magnesium sulfate, filtered, and concentrated under vacuum to yield the crude product.

  • Purification: The final product can be purified by recrystallization or column chromatography.

Chemical Reactivity: The Sulfonyl Chloride Hub

The synthetic utility of this compound stems almost entirely from the high electrophilicity of the sulfur atom in the sulfonyl chloride group. This makes it an excellent substrate for nucleophilic attack, primarily by amines, to form stable sulfonamide linkages.

Primary Reaction: Sulfonamide Formation

The reaction with primary or secondary amines is the most common and medicinally relevant transformation of this compound.[7] This reaction is robust and typically proceeds rapidly under mild conditions, often in the presence of a non-nucleophilic base (like pyridine or triethylamine) to neutralize the HCl byproduct.[8] The resulting sulfonamide moiety is a critical functional group in a vast number of pharmaceuticals.[9]

Sulfonamide_Formation Reagent 5-bromo-2,3-dihydrobenzofuran- 7-sulfonyl chloride Product N-substituted-5-bromo-2,3-dihydro- benzofuran-7-sulfonamide Reagent->Product Amine Primary Amine (R-NH₂) Amine->Product Nucleophilic Attack Base Base (e.g., Pyridine) Byproduct HCl (neutralized by base) Base->Byproduct Neutralization

Caption: General reaction scheme for sulfonamide synthesis.

Experimental Protocol: Synthesis of a Representative Sulfonamide
  • Dissolution: Dissolve this compound (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under a nitrogen atmosphere.

  • Addition of Amine and Base: Add the desired primary or secondary amine (1.0-1.2 equivalents) and a non-nucleophilic base like triethylamine or pyridine (1.5-2.0 equivalents).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. These reactions are often complete within a few hours.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a weak acid (e.g., 1M HCl) to remove excess base and amine, followed by saturated sodium bicarbonate solution, and finally brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude sulfonamide by flash column chromatography or recrystallization to obtain the final product.

Role in Drug Discovery and Medicinal Chemistry

The true value of this compound is as a versatile building block for creating libraries of novel molecules for biological screening. The combination of the dihydrobenzofuran core and the reactive sulfonyl chloride handle allows for systematic structural modification.

  • Amide Bioisostere: The sulfonamide group is a well-known bioisostere of the amide bond.[10] Replacing a metabolically labile amide with a more stable sulfonamide can dramatically improve a drug candidate's pharmacokinetic profile. Furthermore, the sulfonamide introduces an additional hydrogen bond acceptor, which can lead to enhanced binding affinity with biological targets.[10]

  • Privileged Scaffold: The 2,3-dihydrobenzofuran core is a "privileged structure" found in numerous natural products and synthetic compounds with a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][11]

  • Combinatorial Chemistry: By reacting this single sulfonyl chloride with a diverse array of commercially available amines, medicinal chemists can rapidly generate a large library of related sulfonamides. This allows for the efficient exploration of the structure-activity relationship (SAR) around a particular biological target.

Drug_Discovery_Logic cluster_amines Amine Building Blocks cluster_library Sulfonamide Library Core 5-bromo-2,3-dihydrobenzofuran- 7-sulfonyl chloride Compound1 Candidate 1 Core->Compound1 Compound2 Candidate 2 Core->Compound2 Compound3 Candidate 3 Core->Compound3 CompoundN Candidate 'n' Core->CompoundN Amine1 Amine A Amine1->Compound1 Amine2 Amine B Amine2->Compound2 Amine3 Amine C Amine3->Compound3 AmineN Amine 'n' AmineN->CompoundN Screening High-Throughput Biological Screening Compound1->Screening Compound2->Screening Compound3->Screening CompoundN->Screening Hit Hit Compound(s) Screening->Hit

Caption: Use as a scaffold in combinatorial drug discovery.

Safety and Handling

As a reactive chemical, this compound must be handled with appropriate precautions.

  • Hazard Profile: The compound is classified with the GHS05 pictogram, indicating that it can cause severe skin burns and eye damage.[2] The primary hazard statement is H314: Causes severe skin burns and eye damage.[2]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place (2-8°C is recommended) to prevent decomposition.[2] It is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid upon contact with water.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its well-defined reactivity, centered on the sulfonyl chloride group, combined with the biologically relevant dihydrobenzofuran scaffold, provides a reliable and efficient platform for generating diverse molecular libraries. Understanding its properties, synthetic access, and reactive nature is key to leveraging its full potential in the design and development of next-generation therapeutics.

References

IUPAC name for C8H6BrClO3S

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis, Characterization, and Application of 4-Bromo-3-(chlorosulfonyl)acetophenone

Audience: Researchers, scientists, and drug development professionals. Topic: IUPAC Name and Technical Profile for C8H6BrClO3S

Abstract

The molecular formula C8H6BrClO3S represents a variety of potential isomers. This guide focuses on a structurally plausible and synthetically valuable representative: 4-Bromo-3-(chlorosulfonyl)acetophenone . This compound is a trifunctional building block, incorporating a ketone, a halogen, and a highly reactive sulfonyl chloride moiety on an aromatic scaffold. Such polysubstituted aromatic compounds are of significant interest in medicinal chemistry and materials science due to their utility in constructing complex molecular architectures. This document provides a comprehensive overview of its structure, proposed synthesis, key reactions, and analytical characterization, grounded in established chemical principles and methodologies for related compounds.

Nomenclature and Structural Elucidation

The systematic IUPAC name for the selected isomer is 4-bromo-3-(chlorosulfonyl)acetophenone . This name is derived by identifying the parent structure as acetophenone (a benzene ring substituted with an acetyl group, -COCH₃). The ring is further substituted with a bromine atom at position 4 and a chlorosulfonyl group (-SO₂Cl) at position 3, relative to the acetyl group at position 1.

Structural Confirmation: Unambiguous identification of 4-Bromo-3-(chlorosulfonyl)acetophenone would be achieved through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the three aromatic protons, with splitting patterns dictated by their ortho- and meta- relationships, as well as a singlet for the methyl protons of the acetyl group.

    • ¹³C NMR would display eight distinct signals corresponding to the eight carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the functional groups: a strong absorption around 1680 cm⁻¹ for the carbonyl (C=O) stretch, and two strong absorptions around 1370 cm⁻¹ and 1180 cm⁻¹ for the asymmetric and symmetric stretches of the sulfonyl chloride (S=O) group, respectively.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide an exact mass measurement consistent with the molecular formula C₈H₆BrClO₃S, while the isotopic pattern would be characteristic for a molecule containing both bromine and chlorine atoms.

Caption: 2D structure of 4-bromo-3-(chlorosulfonyl)acetophenone.

Physicochemical Properties

PropertyEstimated ValueRationale / Reference
Molecular Formula C₈H₆BrClO₃S-
Molecular Weight 313.56 g/mol -
Appearance White to off-white crystalline solidTypical for aromatic sulfonyl chlorides.[1]
Melting Point 85 - 95 °CIncreased from 4-bromo-2-chlorobenzenesulfonyl chloride (76-81 °C) due to higher molecular weight and potential for stronger intermolecular forces from the ketone group.[2]
Solubility Insoluble in water; Soluble in chlorinated solvents (DCM, chloroform) and polar aprotic solvents (THF, Acetone).The sulfonyl chloride group reacts with water. General solubility profile for similar compounds.[1]
Reactivity Highly reactive towards nucleophiles (water, alcohols, amines). Corrosive.The sulfonyl chloride is a potent electrophile.[1]

Synthesis and Mechanistic Insights

A robust and scalable synthesis for 4-bromo-3-(chlorosulfonyl)acetophenone can be designed via the direct electrophilic chlorosulfonation of 4-bromoacetophenone. This method is widely used for the industrial preparation of substituted benzenesulfonyl chlorides.[3][4]

Experimental Protocol: Synthesis
  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add 4-bromoacetophenone (1.0 eq). Place the flask in an ice-water bath to maintain a temperature of 0-5 °C.

  • Reagent Addition: Slowly add chlorosulfonic acid (HSO₃Cl, 4.0-5.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Chlorosulfonic acid serves as both the reactant and the solvent.[5]

  • Reaction: After the addition is complete, allow the mixture to stir at low temperature for 1 hour, then slowly warm to room temperature and continue stirring for 4-6 hours until the reaction is complete (monitored by TLC or HPLC).

  • Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This quenches the excess chlorosulfonic acid and precipitates the solid product.

  • Isolation: Filter the resulting precipitate using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral to pH paper.

  • Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/dichloromethane).

Causality and Mechanism

The choice of 4-bromoacetophenone as the starting material is strategic. The chlorosulfonation reaction is an electrophilic aromatic substitution. The acetyl group is a deactivating, meta-directing group, while the bromine atom is a deactivating but ortho-, para-directing group. The incoming electrophile (⁺SO₂Cl) will be directed to the positions ortho to the bromine and meta to the acetyl group. The position C-3 satisfies both criteria, leading to high regioselectivity for the desired product.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start 4-Bromoacetophenone ReactionVessel Reaction Flask (0°C -> RT) Start->ReactionVessel Reagent Chlorosulfonic Acid Reagent->ReactionVessel Quench Quench on Ice-Water ReactionVessel->Quench Pour mixture Filter Filter Precipitate Quench->Filter Wash Wash with Water Filter->Wash Dry Dry Under Vacuum Wash->Dry Recrystallize Recrystallize Dry->Recrystallize Product Pure Product Recrystallize->Product

Caption: Workflow for the synthesis of 4-bromo-3-(chlorosulfonyl)acetophenone.

Key Reactions and Applications in Drug Development

The primary utility of this compound lies in the high reactivity of the sulfonyl chloride functional group, which readily reacts with nucleophiles to form sulfonamides, sulfonate esters, and other derivatives. The sulfonamide linkage is a cornerstone of medicinal chemistry, found in antibiotics, diuretics, and anticonvulsants.

Experimental Protocol: Sulfonamide Synthesis
  • Setup: Dissolve 4-bromo-3-(chlorosulfonyl)acetophenone (1.0 eq) in an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

  • Nucleophile Addition: Add a primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) to the solution. The base scavenges the HCl byproduct.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC.

  • Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide product, which can be purified by column chromatography or recrystallization.

cluster_derivatives Key Derivatization Pathways Start 4-Bromo-3-(chlorosulfonyl)acetophenone Sulfonamide Target Sulfonamide Start->Sulfonamide + R-NH₂ / Base SulfonateEster Sulfonate Ester Start->SulfonateEster + R-OH / Base KetoneReduction Secondary Alcohol Sulfonamide->KetoneReduction + NaBH₄ (Reduction)

References

Methodological & Application

Synthesis Protocol for 5-Bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive application note provides a detailed, two-step synthesis protocol for 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride, a key intermediate in the development of novel therapeutic agents. The protocol begins with the regioselective bromination of 2,3-dihydrobenzofuran to produce 5-bromo-2,3-dihydrobenzofuran, followed by a robust chlorosulfonation procedure to yield the final product. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance for successful synthesis and characterization.

Introduction

This compound is a crucial building block in medicinal chemistry, particularly in the synthesis of inhibitors for various biological targets. Its unique structural features, including the dihydrobenzofuran core and the reactive sulfonyl chloride group, make it a valuable scaffold for the design of novel pharmaceuticals. The strategic placement of the bromo and sulfonyl chloride groups allows for diverse functionalization, enabling the exploration of structure-activity relationships in drug discovery programs. This application note presents a reliable and reproducible protocol for the synthesis of this important intermediate, starting from commercially available 2,3-dihydrobenzofuran.

Overall Synthetic Scheme

The synthesis of this compound is achieved in two main steps as illustrated below. The initial step involves the electrophilic bromination of 2,3-dihydrobenzofuran to regioselectively install a bromine atom at the 5-position. The subsequent step is the chlorosulfonation of the resulting 5-bromo-2,3-dihydrobenzofuran at the 7-position.

Synthesis_Workflow Start 2,3-Dihydrobenzofuran Intermediate 5-Bromo-2,3-dihydrobenzofuran Start->Intermediate Bromination (NBS, Acetonitrile) FinalProduct This compound Intermediate->FinalProduct Chlorosulfonation (Chlorosulfonic Acid, CH2Cl2)

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of 5-Bromo-2,3-dihydrobenzofuran

This section details the regioselective bromination of 2,3-dihydrobenzofuran using N-bromosuccinimide (NBS) as the brominating agent.

Reaction Mechanism

The bromination of 2,3-dihydrobenzofuran is an electrophilic aromatic substitution reaction. The ether oxygen of the dihydrofuran ring is an activating group and an ortho, para-director, meaning it increases the electron density of the aromatic ring and directs incoming electrophiles to the positions ortho and para to it (positions 7 and 5, respectively). N-Bromosuccinimide in the presence of an appropriate solvent serves as a source of electrophilic bromine. The reaction proceeds with high regioselectivity for the 5-position due to a combination of electronic and steric factors.

Bromination_Mechanism cluster_step1 Step 1: Generation of Electrophilic Bromine cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation and Aromatization NBS N-Bromosuccinimide (NBS) Br+ Br⁺ (Electrophilic Bromine) NBS->Br+ Activation Dihydrobenzofuran Dihydrobenzofuran Carbocation Resonance-stabilized carbocation intermediate Dihydrobenzofuran->Carbocation + Br⁺ Product Product Carbocation->Product - H⁺

Application Note: Synthesis of Novel Sulfonamides Utilizing 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

Introduction: The Convergence of Privileged Scaffolds

The sulfonamide functional group (-SO₂NH-) is a cornerstone of modern medicinal chemistry, integral to a wide array of FDA-approved therapeutics, including antibacterial, anticancer, and anti-inflammatory agents.[1][2][3] Their remarkable versatility stems from their ability to act as a stable, non-hydrolyzable mimic of an amide, while also providing a key hydrogen bond donor and acceptor. Concurrently, the 2,3-dihydrobenzofuran motif is recognized as a "privileged structure" in drug discovery, a scaffold that is capable of binding to multiple biological targets with high affinity.

The strategic combination of these two pharmacophores through the use of 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride offers a direct route to novel chemical entities with significant therapeutic potential. The bromine atom on the benzofuran ring provides a valuable synthetic handle for further diversification, such as cross-coupling reactions, allowing for extensive structure-activity relationship (SAR) studies. This guide details the practical application of this key building block in sulfonamide synthesis.

Reagent Profile: this compound

Understanding the properties and reactivity of the title reagent is paramount for successful and safe synthesis.

Chemical Properties:

  • CAS Number: 690632-00-9[4][5][6]

  • Molecular Formula: C₈H₆BrClO₃S[4]

  • Molecular Weight: 297.55 g/mol [4]

  • Appearance: Typically a solid[5]

  • Purity: ≥97% is recommended for synthetic applications.[5]

Reactivity: The synthetic utility of this reagent is centered on the highly electrophilic sulfur atom. The strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom make the sulfur center susceptible to nucleophilic attack by primary and secondary amines, which is the foundational step of sulfonamide bond formation.[7] The chloride ion serves as an excellent leaving group, facilitating the reaction.

Critical Safety and Handling Protocols

Sulfonyl chlorides are hazardous reagents that demand stringent safety protocols. Failure to adhere to these guidelines can result in serious injury or compromised experimental outcomes.

3.1 Personal Protective Equipment (PPE)

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use and use proper removal techniques.[8]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required. A full chemical suit may be necessary depending on the scale.[8]

3.2 Handling and Storage

  • Moisture Sensitivity: Sulfonyl chlorides react with water and moisture to produce corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid. This not only poses a safety hazard but also consumes the reagent. All glassware must be oven- or flame-dried, and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[9]

  • Work Area: Always handle this compound inside a certified chemical fume hood to avoid inhalation of its dust or potential reaction byproducts.[9]

  • Storage: Store the reagent in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials.[9][10] Storage at 2-8°C under an inert atmosphere is recommended for long-term stability.[5][8]

  • Incompatibilities: Avoid contact with strong bases, oxidizing agents, water, and alcohols.[10]

3.3 Spill and Waste Disposal

  • Spills: In case of a spill, evacuate the area. Do not use water. Absorb the spill with an inert, dry material like sand or vermiculite. Collect the absorbed material in a sealed container for hazardous waste disposal.[11]

  • Disposal: All waste containing the sulfonyl chloride or its byproducts must be disposed of in accordance with local, state, and federal hazardous waste regulations.[11]

Synthesis of Dihydrobenzofuran Sulfonamides: Mechanism and Protocol

4.1 Reaction Principle and Mechanism The formation of a sulfonamide from a sulfonyl chloride and an amine is a classic example of nucleophilic substitution at a sulfur center. The mechanism proceeds in two key steps:

  • Nucleophilic Attack: The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate.

  • Elimination and Deprotonation: The intermediate collapses, expelling the chloride ion as a leaving group. A non-nucleophilic base, such as triethylamine or pyridine, then removes a proton from the nitrogen atom to yield the neutral sulfonamide product and the corresponding ammonium salt.[7][12]

The diagram below illustrates this fundamental transformation.

Caption: Mechanism of Sulfonamide Formation.

4.2 Detailed Experimental Protocol: Synthesis of N-benzyl-5-bromo-2,3-dihydrobenzofuran-7-sulfonamide

This protocol provides a representative procedure for the synthesis of a model sulfonamide. It should be adapted based on the specific properties of the chosen amine.

Materials and Equipment:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flasks, magnetic stirrer, stirring bar, ice bath, separatory funnel, rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add benzylamine (1.1 eq) and anhydrous DCM. Cool the flask to 0 °C using an ice bath. Add triethylamine (1.5 eq) to the solution with stirring. Causality: Cooling the reaction mixture helps to control the exothermic nature of the reaction and minimizes potential side reactions.

  • Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM in a separate flask. Add this solution dropwise to the cooled, stirring amine solution over 15-20 minutes. Causality: Slow, dropwise addition prevents a rapid temperature increase and ensures a controlled reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC, observing the consumption of the starting sulfonyl chloride.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x) to remove excess amine and triethylamine, water (1x), and brine (1x). Causality: The acidic wash protonates the basic amines, making them water-soluble and easily removable from the organic layer.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure sulfonamide.[13]

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS). Purity can be definitively assessed using HPLC.[14][15]

Data Presentation & Workflow

5.1 Table of Reaction Parameters (Hypothetical)

ParameterValueRationale
Sulfonyl Chloride1.0 mmolLimiting reagent
Amine (e.g., Aniline)1.1 - 1.2 mmolSlight excess to ensure full conversion
Base (e.g., Pyridine)1.5 - 2.0 mmolTo scavenge generated HCl and drive equilibrium
SolventAnhydrous CH₂Cl₂ (10 mL)Inert, good solubility for reactants
Temperature0 °C to RTInitial cooling to control exothermicity
Reaction Time2 - 6 hoursMonitored by TLC
Expected Yield75 - 95%Dependent on amine reactivity and purification

5.2 General Experimental Workflow

The following diagram outlines the logical flow from starting materials to the final, characterized product.

Experimental Workflow A Reagent Preparation (Amine + Base in Anhydrous Solvent) B Reaction Setup (Inert Atmosphere, 0 °C) A->B C Dropwise Addition of 5-Br-Ar-SO2Cl Solution B->C D Reaction at RT (Monitor by TLC) C->D E Aqueous Work-up (Acid/Base Washes) D->E F Drying and Concentration (MgSO4, Rotary Evaporation) E->F G Purification (Recrystallization or Chromatography) F->G H Characterization (NMR, MS, HPLC) G->H I Pure Sulfonamide Product H->I

Caption: General workflow for sulfonamide synthesis.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Yield 1. Moisture in the reaction (hydrolysis of sulfonyl chloride).2. Poor quality or decomposed sulfonyl chloride.3. Amine is not sufficiently nucleophilic.1. Ensure all glassware is oven-dried and use anhydrous solvents.2. Verify reagent purity; purchase from a reputable supplier.3. Increase reaction temperature or use a more forcing solvent (e.g., DMF); consider a longer reaction time.
Incomplete Reaction 1. Insufficient reaction time or temperature.2. Stoichiometry is incorrect (insufficient amine or base).1. Allow the reaction to stir longer; gently heat if necessary.2. Re-check calculations and ensure accurate measurement of reagents.
Multiple Spots on TLC 1. Formation of side products (e.g., disulfonamide from primary amines).2. Degradation of starting material or product.1. Use a larger excess of the primary amine to favor monosulfonylation.2. Ensure reaction temperature is well-controlled. Purify carefully using column chromatography.

Conclusion

This compound is a highly valuable and versatile reagent for the construction of novel sulfonamides. It effectively merges the medicinally significant sulfonamide moiety with the privileged dihydrobenzofuran scaffold. The protocols and guidelines presented herein provide a robust framework for researchers to safely and efficiently synthesize diverse libraries of these compounds for evaluation in drug development programs. The presence of the bromine atom further enhances its utility, opening avenues for subsequent chemical modifications to optimize biological activity.

References

The Synthesis of N-Substituted 5-Bromo-2,3-dihydrobenzofuran-7-sulfonamides: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the reaction between 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride and primary amines. This reaction is a cornerstone in the synthesis of a diverse array of sulfonamide derivatives, a class of compounds with significant therapeutic potential. The dihydrobenzofuran moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The incorporation of a sulfonamide group, a well-established pharmacophore, further enhances the potential for developing novel therapeutic agents.[4]

This document offers a deep dive into the reaction's mechanistic underpinnings, provides detailed and validated experimental protocols, and discusses the importance of this chemical transformation in the landscape of modern drug discovery.

Mechanistic Insights: The Rationale Behind the Reaction

The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a classic example of nucleophilic acyl substitution at a sulfur center. The reaction proceeds through a well-established mechanism that informs the choice of reagents and reaction conditions.

The primary amine, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This initial attack forms a tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of a chloride ion as a leaving group, leads to the formation of the sulfonamide bond. A base, typically a tertiary amine like triethylamine or pyridine, is crucial to neutralize the hydrochloric acid generated as a byproduct, driving the reaction to completion.[5]

Caption: General mechanism of sulfonamide formation.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for the synthesis of N-substituted 5-bromo-2,3-dihydrobenzofuran-7-sulfonamides. The following procedure is a general guideline and may require optimization for specific primary amines.

Materials and Reagents
  • This compound

  • Primary amine of choice (e.g., aniline, n-butylamine, piperidine)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

General Procedure for Sulfonamide Synthesis
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred amine solution at 0 °C (ice bath).

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted 5-bromo-2,3-dihydrobenzofuran-7-sulfonamide.

Experimental_Workflow cluster_0 Reaction cluster_1 Workup cluster_2 Purification A Dissolve Primary Amine and Base in DCM C Dropwise Addition at 0 °C A->C B Dissolve Sulfonyl Chloride in DCM B->C D Stir at Room Temperature (Monitor by TLC) C->D E Quench with Water D->E F Separate Organic Layer E->F G Wash with HCl, NaHCO₃, Brine F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterize Pure Product I->J

Caption: A streamlined workflow for the synthesis of N-substituted 5-bromo-2,3-dihydrobenzofuran-7-sulfonamides.

Reaction Parameters and Optimization

The success of the sulfonylation reaction can be influenced by several factors. The table below summarizes typical reaction conditions and expected outcomes for the reaction of this compound with various primary amines. Note that these are representative examples, and optimization may be necessary for specific substrates.

Primary AmineBaseSolventReaction Time (h)Yield (%)Notes
AnilinePyridineDCM4 - 685 - 95The reaction is generally clean and high-yielding.[5]
4-MethoxyanilineEt₃NTHF3 - 590 - 98Electron-donating groups on the aniline can increase the reaction rate.
4-NitroanilinePyridineDMF8 - 1270 - 85Electron-withdrawing groups on the aniline decrease its nucleophilicity, requiring longer reaction times or slightly elevated temperatures.
n-ButylamineEt₃NDCM2 - 490 - 97Aliphatic amines are generally more nucleophilic and react faster than aromatic amines.[6]
CyclohexylamineEt₃NDCM2 - 488 - 95Steric hindrance is generally not a significant issue with primary cyclic amines.
Piperidine (Sec.)Et₃NTHF4 - 880 - 90Secondary amines react similarly, though sometimes slower than primary amines.

Applications in Drug Discovery and Medicinal Chemistry

The sulfonamide functional group is a key component in a multitude of clinically approved drugs, exhibiting a wide range of therapeutic activities including antibacterial, antiviral, and anticancer effects.[4][7] The 2,3-dihydrobenzofuran scaffold is also a well-recognized pharmacophore present in many biologically active molecules.[1] The combination of these two moieties in N-substituted 5-bromo-2,3-dihydrobenzofuran-7-sulfonamides presents a promising avenue for the discovery of novel drug candidates.

For instance, benzofuran-based sulfonamides have been investigated as potent inhibitors of carbonic anhydrases, enzymes implicated in various diseases such as glaucoma and cancer.[8] Furthermore, the bromine atom on the dihydrobenzofuran ring serves as a valuable handle for further chemical modifications through cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[6] The resulting N-substituted 5-bromo-2,3-dihydrobenzofuran-7-sulfonamides are therefore valuable intermediates for the development of new therapeutic agents.

Troubleshooting and Safety Considerations

Troubleshooting:

  • Low Yield: Ensure all reagents and solvents are anhydrous, as the sulfonyl chloride is moisture-sensitive. Consider increasing the reaction time or temperature for less reactive amines.

  • Side Reactions: The formation of bis-sulfonated products can occur with primary amines if an excess of the sulfonyl chloride is used. Careful control of stoichiometry is crucial.

  • Difficult Purification: If the product is difficult to separate from the starting amine, an acidic wash during workup is essential.

Safety Precautions:

  • This compound is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction should be performed in a well-ventilated fume hood.

  • Thionyl chloride, if used to prepare the sulfonyl chloride, is highly corrosive and toxic. Handle with extreme caution.

Conclusion

The reaction of this compound with primary amines is a robust and versatile method for the synthesis of a diverse range of sulfonamides. These compounds hold significant promise as scaffolds for the development of new therapeutic agents. By understanding the underlying reaction mechanism and following the detailed protocols provided in this guide, researchers can efficiently synthesize and explore the potential of this important class of molecules in their drug discovery programs.

References

The Strategic Utility of 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Architectural Value of a Privileged Scaffold

In the intricate landscape of medicinal chemistry, the identification and utilization of versatile intermediates are paramount to the efficient discovery and development of novel therapeutics. 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride stands out as a key building block, embodying the concept of a "privileged scaffold." The dihydrobenzofuran core is a recurring motif in a multitude of biologically active compounds, prized for its rigid, three-dimensional structure that allows for precise orientation of functional groups for optimal target engagement.[1] The strategic placement of a bromine atom and a highly reactive sulfonyl chloride group on this scaffold provides medicinal chemists with a powerful tool for generating diverse molecular libraries with a wide range of pharmacological activities, from central nervous system agents to anticancer and anti-inflammatory drugs.[2][3][4]

This guide provides an in-depth exploration of this compound as a pivotal intermediate. We will delve into its synthesis, its conversion into key sulfonamide derivatives, and its prominent role in the synthesis of the antidepressant drug Vilazodone. The protocols and discussions herein are designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to effectively leverage this intermediate in their discovery programs.

Core Applications & Synthetic Versatility

The primary utility of this compound lies in its capacity to readily react with a vast array of primary and secondary amines to form stable sulfonamide linkages. This nucleophilic substitution reaction is a cornerstone of medicinal chemistry, enabling the systematic modulation of a molecule's physicochemical properties.[5]

The resulting 5-bromo-2,3-dihydrobenzofuran-7-sulfonamide derivatives can be further diversified. The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of additional complexity and the fine-tuning of structure-activity relationships (SAR).

Featured Application: Synthesis of Vilazodone Precursors

A notable application of the dihydrobenzofuran scaffold is in the synthesis of Vilazodone, an antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist.[5][6][7] While Vilazodone itself features a carboxamide group, the underlying dihydrobenzofuran sulfonamide scaffold is a critical structural class in related CNS-active agents. The following protocols provide a representative workflow for the synthesis of the sulfonyl chloride intermediate and its subsequent reaction to form a sulfonamide, illustrating the core chemistry involved in building Vilazodone-like structures.

Protocol 1: Synthesis of this compound

This protocol is based on established methods for the sulfonation and subsequent chlorination of activated aromatic rings.[8] The reaction proceeds via electrophilic aromatic substitution, where the sulfur trioxide acts as the electrophile.

Causality and Experimental Rationale:

  • Starting Material: 5-bromo-2,3-dihydrobenzofuran is the logical precursor. The dihydrofuran ring activates the benzene ring towards electrophilic substitution, directing the incoming sulfonyl group to the ortho/para positions. The C7 position is sterically accessible and electronically favored.

  • Reagents: A sulfur trioxide-DMF complex is a milder and more manageable sulfonating agent than fuming sulfuric acid, reducing the risk of side reactions and degradation of the substrate. Thionyl chloride is a standard and effective reagent for converting the resulting sulfonic acid into the desired sulfonyl chloride.

  • Solvent: A non-reactive, water-miscible solvent like N,N-dimethylformamide (DMF) is used to dissolve the reactants and facilitate the reaction.[8]

  • Temperature Control: The reaction is heated to ensure a sufficient reaction rate but controlled to prevent decomposition. The addition of thionyl chloride is performed at room temperature to manage the exothermicity of the reaction.

Materials:

  • 5-bromo-2,3-dihydrobenzofuran

  • Sulfur trioxide-N,N-dimethylformamide (SO₃-DMF) complex

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF), anhydrous

  • Toluene

  • Ice-water bath

  • Standard glassware for inert atmosphere reactions

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add SO₃-DMF complex (1.2 eq) and anhydrous DMF.

  • Addition of Starting Material: Stir the solution at room temperature and add 5-bromo-2,3-dihydrobenzofuran (1.0 eq) dropwise.

  • Sulfonation: Slowly heat the reaction mixture to 85-90°C. Maintain this temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Chlorination: Once the starting material is consumed, allow the light brown solution to cool to room temperature. Add thionyl chloride (1.2 eq) dropwise. Caution: This reaction releases HCl gas and should be performed in a well-ventilated fume hood.

  • Reaction: Stir the mixture for one hour at room temperature.

  • Work-up: Carefully pour the reaction mixture into a flask containing a stirred mixture of ice and water (approx. 50 ml). Add toluene (approx. 50 ml) to the mixture and stir for 10 minutes to dissolve any solids.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with toluene (3 x 25 ml).

  • Purification: Combine the organic layers, wash with water, and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.

Compound Molecular Weight CAS Number Purity Physical Form
This compound297.56 g/mol 690632-00-9>97%Solid
Protocol 2: Synthesis of a 5-bromo-2,3-dihydrobenzofuran-7-sulfonamide Derivative

This protocol details the reaction of the synthesized sulfonyl chloride with a representative primary amine to form a sulfonamide. This is a fundamental transformation in drug discovery.[5]

Causality and Experimental Rationale:

  • Nucleophilic Attack: The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[5]

  • Base: A non-nucleophilic base like triethylamine (Et₃N) or pyridine is essential to neutralize the hydrogen chloride (HCl) generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion.[5]

  • Solvent: Anhydrous dichloromethane (DCM) is a common choice as it is relatively inert and effectively dissolves both reactants.

  • Temperature Control: The reaction is initiated at 0°C to control the initial exotherm upon addition of the reactive sulfonyl chloride. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (e.g., piperazine, 1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated Aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Reactant Product Reaction Type Typical Yield
Sulfonyl Chloride + Primary AmineSecondary SulfonamideNucleophilic Acyl Substitution70-95%
Sulfonyl Chloride + Secondary AmineTertiary SulfonamideNucleophilic Acyl Substitution65-90%

Visualization of Workflow and Biological Mechanism

To better understand the application of this chemistry, it is crucial to visualize both the synthetic workflow and the biological mechanism of action of the resulting drug target.

Experimental Workflow Diagram

The following diagram illustrates the general synthetic pathway from the starting dihydrobenzofuran to a final sulfonamide derivative.

G cluster_synthesis Synthesis of Intermediate cluster_derivatization Derivatization cluster_diversification Further Diversification (Optional) A 5-bromo-2,3- dihydrobenzofuran B 5-bromo-2,3-dihydrobenzofuran- 7-sulfonic acid A->B SO3-DMF C 5-bromo-2,3-dihydrobenzofuran- 7-sulfonyl chloride B->C SOCl2 E 5-bromo-2,3-dihydrobenzofuran- 7-sulfonamide Derivative C->E Base (e.g., Et3N) D Primary/Secondary Amine (R1R2NH) D->E G Final Diversified Compound E->G Pd Catalyst (e.g., Suzuki Coupling) F Coupling Partner (e.g., Boronic Acid) F->G

Caption: General synthetic workflow using the target intermediate.

Mechanism of Action: Vilazodone Signaling Pathway

Drugs derived from this scaffold, like Vilazodone, have a sophisticated mechanism of action. Vilazodone enhances serotonergic neurotransmission through a dual mechanism.[6] Firstly, it acts as a selective serotonin reuptake inhibitor (SSRI) by blocking the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft.[2][9] Secondly, it acts as a partial agonist at the 5-HT1A receptor. This is hypothesized to accelerate the therapeutic effect by directly stimulating postsynaptic 5-HT1A receptors and desensitizing presynaptic 5-HT1A autoreceptors, which normally provide negative feedback to inhibit serotonin release.[7][10][11]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin (5-HT) Synapse Synaptic Cleft (Increased 5-HT) Serotonin_vesicle->Synapse Release SERT SERT Transporter SERT->Serotonin_vesicle Reuptake Autoreceptor 5-HT1A Autoreceptor (Inhibitory) Autoreceptor->Serotonin_vesicle Inhibits Release Post_receptor Postsynaptic 5-HT1A Receptor Synapse->Post_receptor Signal Neuronal Signaling (Antidepressant Effect) Post_receptor->Signal Vilazodone Vilazodone Vilazodone->SERT Blocks Reuptake Vilazodone->Autoreceptor Partial Agonist (Desensitizes) Vilazodone->Post_receptor Partial Agonist (Stimulates)

Caption: Dual mechanism of action of Vilazodone.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool that provides access to a rich chemical space with proven therapeutic relevance. Its value is demonstrated in its application toward complex molecules like Vilazodone and its potential for creating vast libraries of novel sulfonamides for screening against a myriad of biological targets. The combination of a privileged dihydrobenzofuran core with the versatile reactivity of both the sulfonyl chloride and the bromo-substituent ensures that this compound will remain a valuable asset in the arsenal of medicinal chemists for the foreseeable future. As drug discovery continues to demand both efficiency and innovation, the intelligent application of such well-designed building blocks will be a key determinant of success.

References

Application Note: High-Throughput Synthesis of a Novel Sulfonamide Library Based on the 5-Bromo-2,3-dihydrobenzofuran Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2,3-dihydrobenzofuran moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, planar structure provides a well-defined orientation for appended functional groups, facilitating molecular recognition by biological targets. The introduction of a sulfonyl chloride group, as in 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride, offers a versatile handle for the generation of diverse compound libraries. Sulfonamides are a cornerstone of drug discovery, present in a wide array of therapeutics including antibacterial, anti-inflammatory, and anti-cancer agents.[2][3] This application note provides a detailed protocol for the parallel synthesis of a sulfonamide library derived from this compound, tailored for researchers in drug development and chemical biology.

The strategic placement of a bromine atom on the benzofuran ring provides an additional point for diversification, allowing for subsequent cross-coupling reactions to further expand the chemical space of the library. This document outlines a robust, efficient, and scalable workflow for the synthesis, purification, and characterization of a novel sulfonamide library, leveraging parallel synthesis techniques to accelerate the drug discovery process.[4][5][6][7]

Core Principles and Experimental Rationale

The derivatization of this compound is primarily achieved through its reaction with a diverse set of primary and secondary amines to form the corresponding sulfonamides. The underlying reaction is a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.

The choice of reaction conditions is critical for ensuring high yields and purity across a diverse amine library. A suitable base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[3] The selection of an appropriate solvent is also crucial to ensure the solubility of both the sulfonyl chloride and the amine, facilitating an efficient reaction. For library synthesis, reaction conditions must be robust enough to accommodate a wide range of amine nucleophilicity and steric hindrance.

This protocol employs a parallel synthesis format, enabling the simultaneous reaction of the core scaffold with multiple amines in a multi-well plate format.[6][8] This high-throughput approach significantly accelerates the generation of a diverse compound library, which is essential for effective lead discovery and optimization.[4][7]

Experimental Workflow

The overall workflow for the library synthesis is depicted in the following diagram:

Library_Synthesis_Workflow A Reactant Preparation (Scaffold & Amine Plates) B Parallel Reaction Setup (Automated Dispensing) A->B Dispense Reagents C Reaction Incubation (Controlled Temperature) B->C Incubate Plates D Quenching & Workup (Parallel Processing) C->D Quench Reactions E High-Throughput Purification (Prep-LC/MS) D->E Inject Samples F Quality Control & Analysis (LC/MS, NMR) E->F Analyze Fractions G Library Plating & Storage F->G Plate Pure Compounds

Figure 1. High-throughput workflow for the synthesis of a 5-bromo-2,3-dihydrobenzofuran-7-sulfonamide library.

Detailed Protocols

Materials and Reagents
  • This compound (CAS: 690632-00-9)[9]

  • Diverse library of primary and secondary amines

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Hydrochloric acid (1 M aqueous solution)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • 96-well deep-well plates with cap mats

  • Automated liquid handler (optional, but recommended for high-throughput)

  • Parallel synthesizer or reaction block with heating and shaking capabilities

  • Centrifugal evaporator

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) system for analysis and purification

Protocol 1: Preparation of Stock Solutions
  • Scaffold Stock Solution: Prepare a 0.2 M solution of this compound in anhydrous DCM.

  • Amine Library Plate: Prepare a 96-well plate containing 0.25 M solutions of individual amines in anhydrous DMF.

  • Base Stock Solution: Prepare a 0.5 M solution of DIPEA in anhydrous DCM.

Protocol 2: Parallel Sulfonamide Synthesis
  • To each well of a 96-well deep-well plate, add the amine solution (100 µL, 0.025 mmol, 1.25 eq) from the amine library plate.

  • Add the DIPEA solution (100 µL, 0.05 mmol, 2.5 eq) to each well.

  • Initiate the reaction by adding the this compound solution (100 µL, 0.02 mmol, 1.0 eq) to each well.

  • Seal the reaction plate with a cap mat and place it in a parallel synthesizer or a shaker incubator at room temperature for 16 hours.

Protocol 3: Parallel Workup and Isolation
  • After the reaction is complete, quench each reaction by adding 200 µL of 1 M aqueous HCl.

  • Add 500 µL of DCM to each well, cap the plate, and shake vigorously for 5 minutes.

  • Centrifuge the plate to separate the layers.

  • Carefully remove the aqueous layer using a multichannel pipette or an automated liquid handler.

  • Wash the organic layer with 500 µL of saturated aqueous sodium bicarbonate solution, followed by 500 µL of brine.

  • Transfer the organic layer to a fresh 96-well plate containing anhydrous sodium sulfate.

  • After 15 minutes, transfer the dried organic solution to a tared 96-well plate.

  • Remove the solvent using a centrifugal evaporator to yield the crude sulfonamide products.

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes the key reaction parameters and provides a general expectation for yields and purities based on the amine class.

Amine ClassRelative ReactivityRecommended Reaction TimeExpected Crude Purity (LC/MS)Notes
Primary Alkyl AminesHigh12-16 hours>85%Generally clean reactions with high conversion.
Secondary Alkyl AminesMedium16-24 hours>75%Steric hindrance may slow the reaction rate.
Primary AnilinesMedium-Low16-24 hours>70%Electron-withdrawing groups on the aniline may require longer reaction times or gentle heating.
Secondary AnilinesLow24-48 hours50-70%May require elevated temperatures (e.g., 40 °C) for reasonable conversion.

High-Throughput Purification and Characterization

Due to the variability in reaction outcomes, purification of the compound library is essential to ensure high-quality data in subsequent biological screening.[10][11]

Protocol 4: Automated Purification
  • Dissolve the crude products from the 96-well plate in an appropriate solvent (e.g., DMSO/methanol).

  • Perform automated purification using a preparative HPLC-MS system.[12]

  • The system should be configured for mass-directed fractionation, collecting only the peak corresponding to the target sulfonamide.

  • Collect the purified fractions in a 96-well plate.

  • Remove the solvent using a centrifugal evaporator.

Protocol 5: Quality Control
  • Purity Analysis: Re-analyze the purified compounds using an analytical LC-MS system to confirm purity (>95%).

  • Identity Confirmation: Confirm the identity of a representative set of compounds from the library using high-resolution mass spectrometry (HRMS) and/or ¹H NMR.

  • Quantification: Accurately quantify the final compounds, for example by using a quantitative NMR (qNMR) technique or a charged aerosol detector (CAD) coupled to the LC system.[12]

Troubleshooting

IssuePossible CauseSuggested Solution
Low ConversionLow nucleophilicity of the amine; Steric hindranceIncrease reaction time; Gently heat the reaction (40-50 °C); Use a more activating base (e.g., DMAP, catalytic amount).
Formation of Side ProductsHydrolysis of the sulfonyl chlorideEnsure all reagents and solvents are anhydrous.
Poor Recovery After WorkupProduct is partially water-solublePerform an additional extraction of the aqueous layer with DCM.
Inconsistent Results Across the PlateEvaporation of solvent; Inaccurate liquid handlingUse tightly sealing cap mats; Calibrate automated liquid handlers regularly.

Conclusion

This application note provides a comprehensive and robust methodology for the parallel synthesis of a diverse library of novel sulfonamides based on the this compound scaffold. By leveraging high-throughput techniques, researchers can efficiently generate a multitude of analogs for biological screening, significantly accelerating the early stages of drug discovery. The protocols detailed herein are designed to be adaptable and scalable, providing a solid foundation for the exploration of this promising chemical space.

References

Application Notes and Protocols for Protecting Group Strategies in 2,3-Dihydrobenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Imperative of Protecting Groups in Constructing the 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran motif is a privileged heterocyclic scaffold, forming the core of a multitude of biologically active natural products and pharmaceuticals.[1][2] Its prevalence in compounds exhibiting anti-inflammatory, anti-HIV, and antihypertensive activities underscores the significance of robust and versatile synthetic routes to this framework.[3] The synthesis of functionalized 2,3-dihydrobenzofurans often originates from substituted phenols, which undergo intramolecular cyclization. However, the inherent reactivity of the phenolic hydroxyl group necessitates a carefully orchestrated strategy of protection and deprotection to prevent undesired side reactions and ensure the desired chemical transformations proceed with high yield and selectivity. This guide provides an in-depth exploration of protecting group strategies tailored for the synthesis of 2,3-dihydrobenzofurans, offering researchers, scientists, and drug development professionals a comprehensive resource for navigating this critical aspect of synthetic design.

Core Principles of Protecting Group Selection

The ideal protecting group should be readily introduced in high yield, stable to the reaction conditions of subsequent synthetic steps, and selectively removed under mild conditions without affecting other functional groups within the molecule.[4][5] In the context of 2,3-dihydrobenzofuran synthesis, the primary considerations for selecting a phenol protecting group are its stability during the key intramolecular cyclization step and the conditions required for its ultimate removal to unveil the final product.

A poorly conceived protecting group strategy can be the downfall of an otherwise elegant synthetic plan.[4] Therefore, a thorough understanding of the stability and lability of various protecting groups is paramount. This guide will delve into the practical application of common phenol protecting groups, including ethers and esters, and discuss the concept of orthogonal protection for more complex molecular architectures.

Ether Protecting Groups: The Workhorses of Phenol Protection

Ether linkages are among the most common and robust protecting groups for phenols. Their stability to a wide range of reaction conditions, including basic, nucleophilic, and reducing environments, makes them highly attractive for multi-step syntheses.[6]

Methyl Ethers

Methyl ethers are exceptionally stable and are often considered a "permanent" protecting group due to the harsh conditions typically required for their cleavage. However, methods utilizing strong acids like HBr or Lewis acids such as BBr₃ can effectively deprotect methyl ethers. In the context of 2,3-dihydrobenzofuran synthesis, the stability of the methyl group can be advantageous if the final product is intended to retain the methoxy functionality.

Benzyl Ethers (Bn)

Benzyl ethers offer a significant advantage over methyl ethers due to their facile removal by catalytic hydrogenolysis (H₂/Pd-C).[7] This deprotection method is exceptionally mild and chemoselective, leaving most other functional groups intact.

  • Protection Protocol: A phenol can be benzylated using benzyl bromide (BnBr) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Deprotection Protocol: The benzyl group is readily cleaved by hydrogenation over a palladium catalyst, typically 10% Pd on carbon, at atmospheric or slightly elevated pressure.

Silyl Ethers

Silyl ethers, such as trimethylsilyl (TMS), tert-butyldimethylsilyl (TBDMS or TBS), and tert-butyldiphenylsilyl (TBDPS), are widely used due to their ease of introduction and removal under specific conditions.[7] Their stability is sterically dependent, with TBDPS being significantly more robust than TMS.

  • Key Feature: Silyl ethers are characteristically labile to fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), allowing for highly selective deprotection.[7] They are also sensitive to acidic conditions.[8]

The choice of silyl ether can be tuned to the specific requirements of the synthetic sequence. For instance, the greater stability of TBDPS ethers makes them suitable for syntheses involving moderately acidic or basic conditions where a TMS ether would be cleaved.

Ester Protecting Groups: A Readily Cleavable Alternative

Ester protecting groups, such as acetates and benzoates, provide a valuable alternative to ethers. They are readily introduced by acylation of the phenol with the corresponding acid chloride or anhydride in the presence of a base.

  • Deprotection: The key advantage of ester protecting groups is their lability to basic conditions, typically through saponification with an alkali metal hydroxide (e.g., NaOH or KOH) in a protic solvent.[9]

This orthogonality to the acid-labile silyl ethers and the hydrogenolysis-labile benzyl ethers makes esters a crucial component of a comprehensive protecting group strategy.

Orthogonal Protecting Group Strategies in Complex Syntheses

In the synthesis of complex molecules bearing multiple reactive functional groups, an orthogonal protecting group strategy is essential.[4] This approach allows for the selective deprotection of one protecting group in the presence of others, enabling stepwise manipulation of the molecule. For example, a synthetic intermediate could bear a silyl ether protecting a phenolic hydroxyl group and a benzyl ether protecting an aliphatic alcohol. The silyl ether could be selectively removed with TBAF to allow for a reaction at the phenol, while the benzyl ether remains intact. Subsequently, the benzyl ether could be removed by hydrogenolysis.

Application Note: Synthesis of a 2,3-Disubstituted-2,3-dihydrobenzofuran via Intramolecular Cyclization

This application note details a synthetic sequence for the preparation of a 2,3-disubstituted-2,3-dihydrobenzofuran, highlighting the strategic use of a silyl protecting group for the phenolic hydroxyl.

Synthetic Strategy Overview

The overall strategy involves the protection of a substituted phenol, followed by O-alkylation with an appropriate electrophile to introduce the side chain necessary for cyclization. Subsequent intramolecular cyclization, often mediated by a transition metal catalyst, forms the dihydrobenzofuran ring. Finally, deprotection of the phenolic hydroxyl group furnishes the target molecule.

G A Substituted Phenol B Silyl-Protected Phenol A->B  Protection (e.g., TBDMSCl, Imidazole) C O-Alkylated Intermediate B->C  O-Alkylation (e.g., Allyl Bromide, Base) D 2,3-Dihydrobenzofuran (Protected) C->D  Intramolecular Cyclization (e.g., Pd-Catalyst) E Final 2,3-Dihydrobenzofuran D->E  Deprotection (e.g., TBAF)

Figure 1. General synthetic workflow for 2,3-dihydrobenzofuran synthesis.

Detailed Experimental Protocols

Protocol 1: Silyl Protection of a Substituted Phenol

This protocol describes the protection of a phenol as its tert-butyldimethylsilyl (TBDMS) ether.

  • To a solution of the substituted phenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added imidazole (2.5 eq).

  • The mixture is stirred at room temperature until all solids have dissolved.

  • tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) is added portion-wise, and the reaction is stirred at room temperature for 12-16 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Upon completion, the reaction mixture is diluted with diethyl ether and washed sequentially with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired TBDMS-protected phenol.

Causality behind Experimental Choices: Imidazole serves as both a base to deprotonate the phenol and a nucleophilic catalyst. DMF is a polar aprotic solvent that effectively dissolves the reactants. The aqueous workup removes the imidazole hydrochloride byproduct and any remaining DMF.

Protocol 2: Intramolecular Palladium-Catalyzed Cyclization

This protocol outlines a general procedure for the intramolecular cyclization of an o-allylphenol derivative to form the 2,3-dihydrobenzofuran ring.[1]

  • To a solution of the silyl-protected o-allylphenol (1.0 eq) in an appropriate solvent (e.g., toluene or THF) is added a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and a suitable ligand (e.g., a phosphine ligand, 10 mol%).

  • A base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) is added, and the reaction mixture is heated to reflux.

  • The reaction is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the protected 2,3-dihydrobenzofuran.

Causality behind Experimental Choices: The palladium catalyst is essential for activating the alkene and facilitating the intramolecular C-O bond formation. The ligand modulates the reactivity and stability of the palladium catalyst. The base is required to regenerate the active catalytic species.

Protocol 3: Deprotection of the Silyl Ether

This protocol describes the removal of the TBDMS protecting group to yield the final 2,3-dihydrobenzofuran.

  • The TBDMS-protected 2,3-dihydrobenzofuran (1.0 eq) is dissolved in tetrahydrofuran (THF).

  • A 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq) is added dropwise at 0 °C.

  • The reaction is stirred at room temperature for 1-3 hours and monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography to afford the final 2,3-dihydrobenzofuran.

Causality behind Experimental Choices: The fluoride ion in TBAF has a high affinity for silicon, leading to the selective cleavage of the Si-O bond. The reaction is typically run at room temperature to ensure complete deprotection without affecting other functional groups.

Data Summary: Common Phenol Protecting Groups
Protecting GroupAbbreviationProtection Reagent(s)Deprotection Condition(s)Stability
MethylMeMeI, K₂CO₃HBr or BBr₃Very Stable
BenzylBnBnBr, K₂CO₃H₂, Pd/CStable to acid/base, labile to hydrogenolysis
tert-ButyldimethylsilylTBDMS/TBSTBDMSCl, ImidazoleTBAF or mild acidLabile to acid and fluoride
tert-ButyldiphenylsilylTBDPSTBDPSCl, ImidazoleTBAF or acidMore stable than TBDMS
AcetylAcAc₂O, PyridineNaOH or K₂CO₃ in MeOHLabile to base
BenzoylBzBzCl, PyridineNaOH or K₂CO₃ in MeOHMore stable than acetyl

Conclusion

The judicious selection and application of protecting groups are fundamental to the successful synthesis of 2,3-dihydrobenzofurans. This guide has provided a framework for understanding the key considerations in choosing a protecting group, with a focus on commonly employed ether and ester functionalities. The detailed protocols and the underlying rationale for the experimental choices offer a practical resource for researchers in the field. By mastering these protecting group strategies, scientists can unlock more efficient and versatile pathways to this important class of heterocyclic compounds, thereby accelerating the discovery and development of new therapeutics.

References

Introduction: The Central Role of Heterocycles in Modern Science

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Synthesis of Novel Heterocyclic Compounds

Heterocyclic compounds, cyclic structures containing at least one heteroatom, form the largest and most diverse family of organic compounds.[1][2] Their prevalence is staggering; it is estimated that over half of all known organic compounds are heterocyclic.[1][3] This ubiquity is not without reason. The incorporation of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties, conformational rigidity, and specific hydrogen bonding capabilities. These features make heterocyclic scaffolds privileged structures in medicinal chemistry, agrochemicals, and materials science.[4] In fact, a significant majority of FDA-approved drugs contain at least one heterocyclic ring, highlighting their indispensable role in drug discovery.[3]

The continuous demand for novel molecules with tailored properties necessitates the development of innovative and efficient synthetic methodologies.[5] Modern organic synthesis has moved beyond traditional, often harsh and lengthy procedures, towards strategies that offer greater efficiency, atom economy, and sustainability.[6][7] This guide provides an in-depth exploration of several powerful, contemporary strategies for the synthesis of novel heterocyclic compounds, complete with detailed protocols and mechanistic insights for researchers at the forefront of chemical innovation.

Multi-Component Reactions (MCRs): A Paradigm of Efficiency

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are a cornerstone of modern heterocyclic synthesis.[8][9] This approach offers significant advantages, including operational simplicity, reduced waste, high atom economy, and the rapid generation of molecular complexity from simple starting materials.[9][10] The ability to create diverse compound libraries in a single step makes MCRs invaluable in the early stages of drug discovery.[8][11]

The Ugi Four-Component Reaction (U-4CR)

The Ugi four-component condensation is one of the most versatile and widely used MCRs.[11][12] It involves the reaction of an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to form a dipeptide-like α-aminoacyl amide derivative.[12][13] The true power of the Ugi reaction lies in the subsequent transformations of its highly functionalized products, which can be cyclized to generate a vast array of N-heterocycles.[13][14]

Mechanism & Workflow: The Ugi reaction proceeds through the formation of a Schiff base from the aldehyde and amine, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the nucleophilic isocyanide, followed by an intramolecular acyl transfer to yield the stable α-adduct.

Ugi_Workflow cluster_MCR Ugi 4-Component Reaction (U-4CR) Aldehyde Aldehyde Amine Amine Ugi_Adduct α-Aminoacyl Amide Adduct Carboxylic_Acid Carboxylic Acid Isocyanide Isocyanide Post_Condensation Post-Condensation Cyclization Ugi_Adduct->Post_Condensation Intramolecular Reaction Heterocycles Diverse N-Heterocycles (e.g., Tetrazoles, Benzimidazoles, Piperazines) Post_Condensation->Heterocycles Ring Formation

Caption: Ugi MCR workflow for heterocyclic synthesis.

Protocol 1: Ugi-Azide/Heck Reaction for Tetrazolyl-Tetrahydroisoquinolines

This one-pot protocol combines an Ugi-azide reaction with an intramolecular Heck cyclization to synthesize complex heterocyclic systems, demonstrating the power of integrating MCRs with subsequent transformations.[15]

  • Materials & Reagents: 2-Bromobenzaldehyde, allylamine hydrochloride, azidotrimethylsilane (TMSN₃), ethyl isocyanoacetate, Pd(OAc)₂, PPh₃, K₂CO₃, anhydrous DMF.

  • Equipment: Magnetic stirrer, round-bottom flask, inert atmosphere setup (N₂ or Ar), heating mantle, TLC plates, column chromatography setup.

  • Procedure:

    • To a stirred solution of 2-bromobenzaldehyde (1.0 mmol) in anhydrous DMF (5 mL), add allylamine hydrochloride (1.2 mmol) and stir for 20 minutes at room temperature.

    • Add TMSN₃ (1.2 mmol) and continue stirring for another 20 minutes.

    • Add ethyl isocyanoacetate (1.0 mmol) to the mixture and stir at room temperature for 24 hours. The Ugi adduct forms in this step.[15]

    • To the same flask, add Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), and K₂CO₃ (2.5 mmol).

    • Heat the reaction mixture to 100 °C and stir for 12 hours under an inert atmosphere.

    • Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (3 x 15 mL) and brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired tetracyclic tetrazolo-pyrazino[2,1-a]isoquinolin-6-one.[15]

  • Safety: Handle TMSN₃ and palladium catalysts in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE).

The Hantzsch Pyridine Synthesis

A classic MCR first reported in 1881, the Hantzsch synthesis remains a cornerstone for preparing 1,4-dihydropyridines and pyridines.[16][17] The reaction condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[16][18]

Protocol 2: Microwave-Assisted Hantzsch Synthesis of 1,4-Dihydropyridines

Modern variations often employ green chemistry principles, such as microwave irradiation and solvent-free conditions, to improve yields and reduce reaction times.[6][18]

  • Materials & Reagents: Aromatic aldehyde (e.g., benzaldehyde, 1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (1.2 mmol), ethanol (2 mL).

  • Equipment: Microwave synthesizer, 10 mL microwave reaction vial, magnetic stir bar.

  • Procedure:

    • In a 10 mL microwave reaction vial, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol).

    • Add ethanol (2 mL) as the solvent and a magnetic stir bar.

    • Seal the vial and place it in the microwave synthesizer.

    • Irradiate the mixture at 100 °C for 5-10 minutes.

    • After the reaction, cool the vial to room temperature. The product often precipitates from the solution.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

    • Further purification can be achieved by recrystallization from ethanol if necessary.

  • Aromatization (Optional): The resulting 1,4-dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent like ceric ammonium nitrate (CAN) or nitric acid.[16][19]

Aldehyde (Substituent)Catalyst/ConditionsTime (min)Yield (%)Reference
Benzaldehyde (H)p-TSA, Ultrasonic3096[16]
4-Chlorobenzaldehyde (4-Cl)Salicylic Acid, 80 °C6092[19]
4-Nitrobenzaldehyde (4-NO₂)Microwave, Solvent-free595[18]
3-Hydroxybenzaldehyde (3-OH)Chitosan NPs, 60 °C4594[19]

Table 1: Comparison of conditions for Hantzsch Dihydropyridine Synthesis.

Visible-Light Photocatalysis: A Green Approach

Visible-light photocatalysis has emerged as a powerful and sustainable strategy for constructing heterocyclic compounds.[20][21] This method uses light energy to activate a photocatalyst, which then initiates a chemical transformation via single-electron transfer (SET), generating radical intermediates under exceptionally mild conditions.[22][23] This avoids the need for harsh reagents and high temperatures, aligning with the principles of green chemistry.[20]

Core Principle: A photocatalyst (PC), typically a ruthenium or iridium complex or an organic dye, absorbs visible light to reach an excited state (PC*). This excited state can then act as a potent oxidant or reductant, engaging in electron transfer with a substrate to form a radical ion, which then undergoes the desired cyclization.

Photocatalysis_Cycle Reductive Quenching Cycle PC PC PC_star PC* PC->PC_star (Visible Light) PC_reduced PC•⁻ PC_star->PC_reduced + D Sacrificial_Donor Sacrificial Donor (D) PC_reduced->PC - e⁻ Substrate_radical Radical (A•⁻) PC_reduced->Substrate_radical + A PC_oxidized PC•⁺ Substrate Substrate (A) Product Product Substrate_radical->Product Cyclization Donor_oxidized Donor (D•⁺)

Caption: General mechanism of a reductive photocatalytic cycle.

Protocol 3: Photocatalytic Synthesis of Benzothiazoles

This protocol describes the synthesis of 2-arylbenzothiazoles from 2-aminothiophenols and benzylamines using Rose Bengal as an organic photoredox catalyst.[24]

  • Materials & Reagents: 2-Aminothiophenol, substituted benzylamine, Rose Bengal, acetonitrile (MeCN), oxygen (from air or O₂ balloon).

  • Equipment: Schlenk tube or vial, magnetic stirrer, blue LED lamp (440-460 nm), cooling fan.

  • Procedure:

    • In a Schlenk tube, dissolve 2-aminothiophenol (0.2 mmol), the corresponding benzylamine (0.24 mmol), and Rose Bengal (2 mol%) in acetonitrile (2.0 mL).

    • Stir the mixture at room temperature under an oxygen atmosphere (an O₂-filled balloon is sufficient).

    • Irradiate the reaction vessel with a blue LED lamp, maintaining the temperature at approximately 25-30 °C with a cooling fan.

    • Monitor the reaction by TLC until the starting material is consumed (typically 8-12 hours).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by silica gel column chromatography (using a hexane/ethyl acetate eluent system) to afford the pure 2-arylbenzothiazole product.[24]

  • Causality: The photocatalyst, activated by light, facilitates the aerobic oxidation of the benzylamine to an imine, which then condenses with the 2-aminothiophenol. A subsequent photocatalytic oxidative cyclization yields the final aromatic product.[24]

C-H Bond Activation: An Atom-Economical Strategy

Direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy that circumvents the need for pre-functionalized starting materials (e.g., organohalides or organometallics), offering a more atom- and step-economical pathway to complex molecules.[25] Transition metal catalysis, particularly with palladium and rhodium, has been instrumental in developing methods to construct heterocycles via intramolecular C-H activation and subsequent C-N or C-C bond formation.[26][27]

Protocol 4: Palladium-Catalyzed Intramolecular C(sp³)-H Amination for Pyrrolidine Synthesis

This protocol outlines the synthesis of substituted pyrrolidines through a Pd-catalyzed intramolecular amination of a C(sp³)-H bond, a challenging but highly valuable transformation.

  • Materials & Reagents: N-(2,6-dichlorophenyl)pentan-1-amine substrate, Pd(OAc)₂, 1,3-dimesityl-1,3-dihydro-2H-imidazol-2-ylidene (IMes·HCl), K₂CO₃, toluene, pivalic acid (PivOH).

  • Equipment: Glovebox or Schlenk line for handling air-sensitive reagents, sealed reaction tube, heating block or oil bath.

  • Procedure:

    • Inside a glovebox, charge a screw-cap reaction tube with the amine substrate (0.2 mmol), Pd(OAc)₂ (5 mol%), IMes·HCl (10 mol%), and K₂CO₃ (1.5 equiv).

    • Add anhydrous toluene (1.0 mL) and pivalic acid (30 mol%) to the tube.

    • Seal the tube tightly and remove it from the glovebox.

    • Place the tube in a preheated heating block at 120 °C and stir for 24 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Concentrate the filtrate and purify the crude product by flash chromatography on silica gel to obtain the desired pyrrolidine derivative.

  • Mechanistic Insight: The reaction is believed to proceed via a concerted metalation-deprotonation (CMD) mechanism, where the palladium catalyst selectively activates a specific C-H bond directed by the amine group, forming a palladacycle intermediate that subsequently undergoes reductive elimination to form the C-N bond and furnish the heterocyclic product.

Classic Name Reactions in Modern Synthesis

Many foundational name reactions remain highly relevant, with modern advancements enhancing their scope, efficiency, and stereocontrol. The Pictet-Spengler and Paal-Knorr reactions are prime examples.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by an electrophilic aromatic substitution to form a tetrahydroisoquinoline or, in the case of tryptamine, a tetrahydro-β-carboline.[28][29] This reaction is fundamental to the synthesis of numerous alkaloids and pharmacologically active compounds.[30]

Protocol 5: Synthesis of a Tetrahydro-β-carboline

  • Materials & Reagents: Tryptamine (1.0 mmol), benzaldehyde (1.1 mmol), trifluoroacetic acid (TFA), dichloromethane (DCM).

  • Equipment: Round-bottom flask, magnetic stirrer, ice bath.

  • Procedure:

    • Dissolve tryptamine (1.0 mmol) and benzaldehyde (1.1 mmol) in DCM (10 mL) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add trifluoroacetic acid (1.2 mmol) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ until the mixture is basic.

    • Extract the product with DCM (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography (silica gel) to yield the 1-phenyl-1,2,3,4-tetrahydro-β-carboline.[28]

The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a straightforward and highly effective method for preparing substituted pyrroles by condensing a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions.[31][32][33]

Protocol 6: Acid-Catalyzed Paal-Knorr Pyrrole Synthesis

  • Materials & Reagents: 2,5-Hexanedione (1.0 mmol), aniline (1.0 mmol), glacial acetic acid, ethanol.

  • Equipment: Round-bottom flask with reflux condenser, heating mantle, magnetic stirrer.

  • Procedure:

    • Combine 2,5-hexanedione (1.0 mmol) and aniline (1.0 mmol) in ethanol (5 mL) in a round-bottom flask.

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The crude product can be purified by distillation or column chromatography to yield 1-phenyl-2,5-dimethylpyrrole.[31]

  • Mechanistic Note: The reaction proceeds via the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring. The ring-closing step is often rate-determining.[32][34]

Conclusion

The synthesis of novel heterocyclic compounds is a dynamic and continually evolving field. The strategies outlined in this guide—Multi-Component Reactions, Visible-Light Photocatalysis, C-H Activation, and modern adaptations of classic reactions—represent powerful tools in the chemist's arsenal. By understanding the underlying mechanisms and applying these robust protocols, researchers can efficiently construct diverse and complex heterocyclic scaffolds, paving the way for new discoveries in medicine, materials, and beyond.

References

laboratory procedure for preparing 5-bromo-2,3-dihydrobenzofuran-7-sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Laboratory Synthesis of 5-bromo-2,3-dihydrobenzofuran-7-sulfonamides

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a sulfonamide moiety, a well-established pharmacophore, and a bromine atom, which can modulate pharmacokinetic properties or serve as a handle for further chemical modification, creates a versatile building block for drug discovery programs. This document provides a detailed, three-step laboratory protocol for the synthesis of 5-bromo-2,3-dihydrobenzofuran-7-sulfonamides, designed for researchers in synthetic chemistry and drug development.

The synthetic strategy detailed herein begins with the selective bromination of 2,3-dihydrobenzofuran, followed by regioselective chlorosulfonation, and culminates in the formation of the target sulfonamide. This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a reproducible and safe execution of the synthesis.

Overall Reaction Scheme

The synthesis proceeds through three distinct stages:

  • Electrophilic Bromination: Introduction of a bromine atom at the C5 position of the 2,3-dihydrobenzofuran ring.

  • Electrophilic Chlorosulfonation: Installation of a chlorosulfonyl group at the C7 position.

  • Nucleophilic Substitution (Amination): Conversion of the sulfonyl chloride to the corresponding sulfonamide.

Reaction Scheme

A representative overall reaction scheme for the synthesis of 5-bromo-2,3-dihydrobenzofuran-7-sulfonamide.

Part 1: Synthesis of 5-bromo-2,3-dihydrobenzofuran (Intermediate I)

This initial step involves the electrophilic aromatic substitution of 2,3-dihydrobenzofuran. The dihydrofuran ring's oxygen atom is an activating group, directing electrophiles to the ortho and para positions. The C5 position (para to the oxygen) is sterically most accessible and electronically favored, leading to selective bromination.

Materials and Equipment
Reagent/MaterialGradeSupplier
2,3-Dihydrobenzofuran99%Sigma-Aldrich
Bromine (Br₂)ReagentPlus®, 99.5%Sigma-Aldrich
Glacial Acetic AcidACS Reagent, ≥99.7%Fisher Scientific
Sodium Thiosulfate (Na₂S₂O₃)Anhydrous, ≥98%VWR
Sodium Bicarbonate (NaHCO₃)ACS ReagentVWR
Dichloromethane (DCM)HPLC GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeSigma-Aldrich
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,3-dihydrobenzofuran (10.0 g, 83.2 mmol) in glacial acetic acid (100 mL). Cool the flask in an ice bath to 0-5 °C.

  • Bromine Addition: Slowly add a solution of bromine (14.6 g, 91.5 mmol, 1.1 eq.) in glacial acetic acid (20 mL) dropwise over 30 minutes. Maintain the temperature below 10 °C throughout the addition. The reaction mixture will turn from reddish-brown to a clear solution upon completion.

    • Causality Note: The reaction is performed at low temperatures to control the reactivity of bromine and minimize potential side reactions, such as over-bromination. Acetic acid serves as a polar protic solvent that can stabilize the charged intermediates in the electrophilic substitution mechanism.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture into 500 mL of ice-cold water. A pale-yellow oil or solid should separate.

  • Quenching: Add a saturated solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the reddish color of excess bromine disappears. This step quenches unreacted bromine, converting it to non-volatile bromide salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 100 mL) to neutralize the acetic acid, followed by brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield 5-bromo-2,3-dihydrobenzofuran as a pale-yellow oil or low-melting solid. The crude product can be used in the next step without further purification. Expected yield: 90-95%.

Part 2: Synthesis of 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride (Intermediate II)

This step involves the chlorosulfonation of the brominated intermediate. The sulfonyl group is directed to the C7 position, which is ortho to the activating oxygen atom and not blocked by the existing bromine substituent. Chlorosulfonic acid is a highly reactive and corrosive reagent that must be handled with extreme care.

Materials and Equipment
Reagent/MaterialGrade
5-bromo-2,3-dihydrobenzofuranFrom Part 1
Chlorosulfonic Acid (ClSO₃H)≥99%
Dichloromethane (DCM)Anhydrous
Crushed Ice
Experimental Protocol
  • Safety First: This procedure must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Chlorosulfonic acid reacts violently with water. Ensure all glassware is scrupulously dry.

  • Reaction Setup: Add chlorosulfonic acid (36.8 g, 316 mmol, 4.0 eq.) to a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Cool the flask to -10 °C using an ice-salt bath.

  • Substrate Addition: Dissolve 5-bromo-2,3-dihydrobenzofuran (15.7 g, 79.0 mmol) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the cold, stirring chlorosulfonic acid over 45-60 minutes, ensuring the internal temperature does not exceed 0 °C.[1]

    • Causality Note: A large excess of chlorosulfonic acid is used to act as both the reagent and the solvent, driving the reaction to completion. The addition is performed slowly at sub-zero temperatures to control the highly exothermic nature of the reaction and to prevent degradation of the substrate.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 2-3 hours.

  • Work-up: Very slowly and carefully, pour the reaction mixture onto a large volume of crushed ice in a large beaker (at least 2 L). This step is highly exothermic and will release HCl gas. Perform this in the back of the fume hood. A solid precipitate of the sulfonyl chloride will form.

  • Isolation: Filter the solid precipitate using a Büchner funnel and wash it thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Drying: Dry the collected solid under vacuum to yield this compound as a white to off-white solid. This intermediate is often used immediately in the next step. Expected yield: 75-85%.

Part 3: Synthesis of 5-bromo-2,3-dihydrobenzofuran-7-sulfonamide (Final Product)

The final step is the conversion of the sulfonyl chloride to the sulfonamide via nucleophilic substitution with ammonia. This general method can be adapted to use primary or secondary amines to generate N-substituted sulfonamides.

Materials and Equipment
Reagent/MaterialGrade
This compoundFrom Part 2
Ammonium Hydroxide (NH₄OH)28-30% solution
Tetrahydrofuran (THF)Reagent Grade
Hydrochloric Acid (HCl)1 M solution
Quantitative Data Summary
StepStarting MaterialMoles (mmol)ReagentMoles (mmol)Equiv.SolventExpected Yield (%)
12,3-Dihydrobenzofuran83.2Bromine91.51.1Acetic Acid90-95
25-bromo-2,3-dihydrobenzofuran79.0Chlorosulfonic Acid3164.0DCM / neat75-85
3...sulfonyl chloride63.2Ammonium Hydroxideexcess-THF85-95
Experimental Protocol
  • Reaction Setup: Dissolve this compound (19.8 g, 63.2 mmol) in tetrahydrofuran (200 mL) in a 500 mL round-bottom flask. Cool the solution in an ice bath.

  • Ammonia Addition: Add concentrated ammonium hydroxide (approx. 50 mL, excess) dropwise to the cooled THF solution. A white precipitate will form immediately.[2]

    • Causality Note: The reaction is a nucleophilic attack of the amine (ammonia) on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. An excess of the amine is used to drive the reaction to completion and to neutralize the HCl byproduct generated.

  • Reaction Completion: After the addition, remove the ice bath and stir the suspension at room temperature for 3 hours.

  • Solvent Removal: Remove the THF under reduced pressure using a rotary evaporator.

  • Isolation: Add water (150 mL) to the residue and stir for 30 minutes. Filter the resulting white solid, wash with cold water, and dry under vacuum.

  • Purification (Optional): The crude product is often of high purity. If necessary, it can be recrystallized from an ethanol/water mixture to yield pure 5-bromo-2,3-dihydrobenzofuran-7-sulfonamide.

Characterization

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and regiochemistry of substitution.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. The presence of bromine will give a characteristic M/M+2 isotopic pattern.

  • Infrared Spectroscopy (IR): To identify key functional groups, such as the S=O stretches (approx. 1350 and 1160 cm⁻¹) and N-H stretches (approx. 3350 and 3250 cm⁻¹) in the final sulfonamide.

  • Melting Point: To assess the purity of the final solid product.

Workflow Visualization

The following diagram illustrates the complete synthetic workflow from starting material to the final product.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Amination A 2,3-Dihydrobenzofuran C Intermediate I 5-bromo-2,3-dihydrobenzofuran A->C Electrophilic Aromatic Substitution B Bromine (Br2) Glacial Acetic Acid B->C E Intermediate II This compound C->E Electrophilic Aromatic Substitution D Chlorosulfonic Acid (ClSO3H) D->E G Final Product 5-bromo-2,3-dihydrobenzofuran-7-sulfonamide E->G Nucleophilic Substitution F Ammonium Hydroxide (NH4OH) THF F->G

Caption: Synthetic workflow for 5-bromo-2,3-dihydrobenzofuran-7-sulfonamide.

References

The Strategic Application of Building Blocks in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the landscape of modern drug discovery, the strategic use of chemical building blocks has become a cornerstone of innovation and efficiency.[1][2] These molecular fragments, ranging from simple functionalized rings to complex scaffolds, serve as the fundamental units for constructing novel drug candidates.[1] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of key building block classes and their application. We will delve into field-proven synthetic protocols for their assembly, robust analytical methods for their characterization, and the overarching workflows that integrate these elements, thereby accelerating the path from concept to clinical candidate.[3]

Introduction: The Power of Modular Drug Design

Medicinal chemistry has evolved from a process of often serendipitous discovery to a more rational, design-driven endeavor. The building block approach is central to this evolution. By assembling pre-validated molecular fragments with specific desired properties, chemists can rapidly generate vast libraries of diverse compounds for screening.[4] This modularity not only accelerates the discovery timeline but also provides greater control over the physicochemical and pharmacological properties of the final molecules.[2][5]

The core principle lies in using robust and versatile chemical reactions to connect these building blocks, allowing for the systematic exploration of chemical space around a biological target.[1] This strategy is fundamental to several modern drug discovery paradigms, including Fragment-Based Drug Discovery (FBDD), where small, low-complexity fragments serve as starting points for optimization, and the design of complex modalities like Proteolysis-Targeting Chimeras (PROTACs).[6][7]

The Modern Medicinal Chemist's Toolbox: Key Building Block Classes

The effectiveness of a modular synthesis campaign is dictated by the quality and diversity of the available building blocks.[8][9] Modern drug discovery leverages several key classes of these molecular components, each offering unique advantages.

  • sp³-Rich Fragments: For decades, medicinal chemistry was dominated by flat, aromatic (sp²-hybridized) structures. However, there is a growing emphasis on incorporating three-dimensionality to improve drug properties.[10] Fragments with a high fraction of sp³-hybridized carbons (Fsp³) introduce conformational complexity, which can lead to enhanced solubility, improved metabolic stability, and greater selectivity through more specific interactions with protein binding sites.[10][11] Natural products are a significant source of inspiration for these 3D scaffolds.[12][13]

  • Heterocyclic Scaffolds: Heterocyclic compounds are foundational building blocks in medicinal chemistry, with over 85% of modern drugs containing at least one heterocyclic ring.[8] Their structural versatility and broad range of biological activities make them indispensable for rational drug design. They can act as bioisosteres for other functional groups, engage in specific hydrogen bonding interactions, and modulate the overall physicochemical properties of a molecule.

  • PROTAC Building Blocks: The rise of targeted protein degradation has introduced a new class of therapeutics known as PROTACs.[14][15] These heterobifunctional molecules consist of a "warhead" ligand that binds the target protein, an "anchor" ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[15][16] The synthesis of PROTACs relies on a modular assembly of these three building blocks, with specialized linkers (e.g., PEG-based) and E3 ligase ligands (e.g., derivatives of thalidomide or VHL ligands) being critical components.[14][15][17]

The following table summarizes the key features and applications of these building block classes.

Building Block ClassKey FeaturesPrimary Applications in Drug DiscoveryRepresentative Examples
sp³-Rich Fragments High Fsp³ content, three-dimensional shape, improved solubility and metabolic stability.[10]Addressing challenging targets, improving ADMET properties, creating novel intellectual property.[11]Spirocycles, bicyclic amines, natural product-inspired scaffolds.[8][10]
Heterocyclic Scaffolds Contain atoms of at least two different elements in their rings, diverse electronic properties, hydrogen bonding capabilities.Core scaffolds in a majority of drugs, bioisosteric replacement, modulation of pharmacokinetics.[8]Pyridines, pyrimidines, indazoles, morpholines.[18]
PROTAC Linkers & Ligands Bifunctional nature, connects two distinct protein-binding moieties.[16]Targeted protein degradation, overcoming drug resistance, targeting "undruggable" proteins.[15]PEG chains, alkyl chains, thalidomide derivatives (for Cereblon), VHL ligands.[14][15]

Core Synthetic Methodologies: Assembling the Pieces

The power of the building block approach is realized through a suite of reliable and high-yielding chemical reactions. These transformations must be robust enough to tolerate a wide range of functional groups present in the building blocks.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is arguably the most widely used carbon-carbon bond-forming reaction in the pharmaceutical industry.[18][19] It forges a bond between an organoboron compound (like a boronic acid or ester) and an organic halide, and is particularly effective for creating biaryl or aryl-heterocycle motifs, which are common in drug molecules.[19][20]

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: The choice of palladium catalyst and phosphine ligand is critical. Bulky, electron-rich ligands (e.g., from the Buchwald or Fu labs) are often required to facilitate the coupling of challenging substrates like electron-rich aryl bromides or aryl chlorides.

  • Base: The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle. Its strength and solubility must be carefully chosen to avoid side reactions, such as hydrolysis of the boronic acid.[21]

  • Solvent: A mixture of an organic solvent (like dioxane or toluene) and an aqueous solvent is typically used to dissolve both the organic and inorganic reagents.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Objective: To synthesize a biaryl compound from an aryl bromide and a phenylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 10 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add the aryl bromide, phenylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Amide Bond Formation: The Workhorse of Medicinal Chemistry

The amide bond is exceptionally prevalent in pharmaceuticals. Its formation is the most frequently performed reaction in drug discovery.[19] While direct condensation of a carboxylic acid and an amine is inefficient, a wide variety of coupling reagents have been developed to activate the carboxylic acid.[22][]

Causality Behind Experimental Choices:

  • Coupling Reagent: Reagents like HATU, HBTU, or EDC are used to convert the carboxylic acid into a highly reactive activated ester.[][24] The choice often depends on the steric hindrance of the substrates and the need to suppress racemization of chiral centers.[25]

  • Base: An organic base, typically a tertiary amine like Diisopropylethylamine (DIPEA) or triethylamine (TEA), is used to neutralize the acid formed during the reaction and to facilitate the coupling process.[26]

Protocol 2: HATU-Mediated Amide Coupling

Objective: To form an amide bond between a carboxylic acid and a primary amine.

Materials:

  • Carboxylic acid (1.0 mmol)

  • Primary amine (1.1 mmol)

  • HATU (1.1 mmol)

  • DIPEA (2.5 mmol)

  • Anhydrous DMF (5 mL)

Procedure:

  • Dissolve the carboxylic acid in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15-20 minutes at room temperature to pre-activate the acid.

  • Add the primary amine to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting amide via flash column chromatography.

Click Chemistry: Modular Ligation

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and generate minimal byproducts. The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole ring.[27][28] This reaction is exceptionally reliable and bio-orthogonal, meaning the reacting functional groups (azide and alkyne) do not interfere with biological molecules, making it ideal for bioconjugation and the modular synthesis of complex molecules like PROTACs.[27][29][30]

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate an azide-containing building block with an alkyne-containing building block.

Materials:

  • Azide-functionalized molecule (1.0 mmol)

  • Alkyne-functionalized molecule (1.0 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 mmol, 10 mol%)

  • Sodium ascorbate (0.3 mmol, 30 mol%)

  • Solvent (e.g., t-BuOH/H₂O, 1:1 mixture, 10 mL)

Procedure:

  • In a vial, dissolve the azide and alkyne components in the t-BuOH/H₂O solvent mixture.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the aqueous solution of CuSO₄·5H₂O.

  • Stir the reaction vigorously at room temperature. A color change is often observed as the reaction proceeds.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash, dry, and concentrate the organic phase.

  • Purify the triazole product by column chromatography or recrystallization.

Workflow: From Virtual Design to Purified Compound

The synthesis of a novel compound using a building block strategy follows a structured workflow. This process begins with the selection of appropriate fragments, often guided by computational modeling, and culminates in the purification and characterization of the final product.[31]

The Integrated Discovery Workflow

The diagram below illustrates the typical workflow in a building block-based drug discovery project. The process is iterative, with analytical data from synthesized compounds feeding back to inform the design of the next generation of molecules.

FBDD_Workflow cluster_design Design & Selection cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Validation cluster_optimization Optimization VirtualScreen Virtual Screening & Building Block Selection LibraryDesign Combinatorial Library Design VirtualScreen->LibraryDesign Selects Fragments Synthesis Parallel Synthesis (e.g., Suzuki, Amide) LibraryDesign->Synthesis Defines Targets Purification HPLC Purification Synthesis->Purification Crude Product QC QC & Analysis (LC-MS, NMR) Purification->QC Purified Compound Screening Biological Screening (e.g., FBDD) QC->Screening Validated Hit SAR SAR Analysis & Lead Optimization Screening->SAR Activity Data SAR->VirtualScreen Iterate Design

Caption: Integrated workflow for building block-based drug discovery.

Analytical and Quality Control Protocols

Ensuring the identity and purity of a synthesized compound is paramount. A combination of chromatographic and spectroscopic techniques is employed for this purpose.[32][33][34]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for reaction monitoring and purity assessment. It provides information on the retention time of the compound (related to its polarity) and its mass-to-charge ratio, which confirms the molecular weight of the product.[33]

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is the gold standard for purifying small molecule libraries. By using a specific column and mobile phase gradient, individual compounds can be isolated from reaction mixtures with high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for structural elucidation.[32][35] ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for unambiguous confirmation of the compound's structure.

Protocol 4: Standard QC Analysis Workflow

Objective: To confirm the identity and assess the purity of a final compound.

Procedure:

  • Initial Check (LC-MS):

    • Dissolve a small sample (~0.1 mg) of the purified compound in a suitable solvent (e.g., Methanol or Acetonitrile).

    • Inject the sample onto an LC-MS system equipped with a C18 column.

    • Run a standard gradient (e.g., 5-95% Acetonitrile in Water with 0.1% formic acid).

    • Confirm the presence of a major peak at the expected retention time.

    • Verify that the mass spectrum for this peak shows the correct molecular ion ([M+H]⁺ or [M-H]⁻). The purity is often estimated by the peak area percentage at a specific wavelength (e.g., 214 or 254 nm).

  • Structural Confirmation (NMR):

    • Accurately weigh a sample of the purified compound (typically 1-5 mg).

    • Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Acquire a ¹H NMR spectrum. The chemical shifts, integration values, and coupling patterns should be consistent with the expected structure.

    • Acquire a ¹³C NMR spectrum to confirm the number and type of carbon atoms.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to resolve complex structures.

  • Final Purity Assessment (HPLC):

    • Using an analytical HPLC with a UV detector, inject a known concentration of the sample.

    • Run a validated method to determine the purity, typically reported as a percentage of the total peak area. For most discovery applications, a purity of >95% is required.

Conclusion and Future Perspectives

The building block approach has fundamentally reshaped medicinal chemistry, enabling the rapid and rational design of novel therapeutics.[3] By leveraging a diverse toolbox of molecular fragments and a set of robust, reliable chemical reactions, researchers can explore chemical space more efficiently than ever before.[1] The future of this field will likely involve the development of even more sophisticated building blocks, including those with unique 3D geometries and those designed for novel therapeutic modalities.[11][36] Furthermore, the integration of automated synthesis platforms and artificial intelligence for building block selection and reaction planning promises to further accelerate the drug discovery engine.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and the scientific rationale behind our recommendations to help you improve the yield and purity of your synthesis.

Introduction

This compound is a critical building block in the synthesis of various pharmaceutical compounds, most notably the antidepressant vilazodone.[1][2] The successful synthesis of this molecule is paramount for the efficient production of the final active pharmaceutical ingredient (API). The most common route to this intermediate is the electrophilic aromatic substitution (chlorosulfonation) of 5-bromo-2,3-dihydrobenzofuran. While the reaction appears straightforward, achieving high yield and purity can be challenging. This guide provides practical, experience-driven advice to navigate the common pitfalls of this synthesis.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound.

Problem 1: Low or No Product Formation

Symptom: After the reaction and work-up, you isolate a low yield of the desired product, or primarily recover the starting material, 5-bromo-2,3-dihydrobenzofuran.

Possible Causes & Solutions:

  • Inactive Chlorosulfonic Acid: Chlorosulfonic acid is highly reactive and can degrade upon exposure to atmospheric moisture.

    • Solution: Use a fresh bottle of chlorosulfonic acid or consider redistilling older stock if its purity is questionable. Always handle chlorosulfonic acid under anhydrous conditions in a well-ventilated fume hood.

  • Insufficient Reaction Temperature or Time: The chlorosulfonation of the deactivated 5-bromo-2,3-dihydrobenzofuran ring requires sufficient thermal energy to proceed at a reasonable rate.

    • Solution: Ensure the reaction temperature is maintained according to the established protocol. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.

  • Poor Mixing: Inadequate agitation can lead to localized concentration gradients and incomplete reaction.

    • Solution: Use a properly sized stir bar or overhead stirrer to ensure the reaction mixture is homogeneous throughout the addition of reagents and the duration of the reaction.

Problem 2: Significant Formation of a Water-Soluble Byproduct

Symptom: A significant portion of your product is lost during the aqueous work-up, and you observe a byproduct that is highly soluble in the aqueous layer.

Possible Cause & Solution:

  • Hydrolysis of the Sulfonyl Chloride: The primary and most common side reaction is the hydrolysis of the desired this compound to the corresponding 5-bromo-2,3-dihydrobenzofuran-7-sulfonic acid. This is especially problematic during the quenching and work-up stages.

    • Solution:

      • Controlled Quenching: The quenching of the reaction mixture is a critical step. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. This helps to dissipate the heat of quenching and minimizes the time the sulfonyl chloride is in contact with water at elevated temperatures.

      • Rapid Work-up: Perform the extraction and washing steps as quickly as possible. Use cold extraction solvents and brine to minimize the solubility of the product in the aqueous phase and reduce the rate of hydrolysis.

      • Anhydrous Conditions: Throughout the reaction, it is crucial to maintain anhydrous conditions to prevent premature hydrolysis. Use oven-dried glassware and an inert atmosphere (e.g., nitrogen or argon).

Problem 3: Presence of Multiple Spots on TLC/Impure Product

Symptom: Your crude product shows multiple spots on TLC, indicating the presence of impurities other than the sulfonic acid.

Possible Causes & Solutions:

  • Formation of Isomeric Products: While the sulfonation is expected to be regioselective for the 7-position due to the directing effects of the dihydrofuran ring, small amounts of other isomers may form.

    • Solution: Careful control of the reaction temperature can enhance regioselectivity. Purification by column chromatography or recrystallization is often necessary to isolate the desired isomer.

  • Di-sulfonation: If the reaction conditions are too harsh (e.g., excessively high temperature or prolonged reaction time), di-sulfonation of the aromatic ring can occur.

    • Solution: Adhere strictly to the recommended reaction temperature and time. Monitor the reaction closely and quench it as soon as the starting material is consumed to a satisfactory level.

  • Starting Material Impurities: The purity of the starting 5-bromo-2,3-dihydrobenzofuran is critical. Impurities in the starting material can lead to a variety of side products.

    • Solution: Ensure the starting material is of high purity. If necessary, purify the 5-bromo-2,3-dihydrobenzofuran by distillation or recrystallization before use.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this reaction?

A1: The chlorosulfonation of 5-bromo-2,3-dihydrobenzofuran is an electrophilic aromatic substitution (EAS) reaction.[3][4] The electrophile, the chlorosulfonium ion (SO₂Cl⁺), is generated in situ from chlorosulfonic acid.[5] The electron-rich aromatic ring of the dihydrobenzofuran attacks this electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex). A base then removes a proton from the ring, restoring aromaticity and yielding the final sulfonyl chloride product.[6]

Q2: Why is the reaction performed at a specific temperature range?

A2: Temperature control is crucial for several reasons. A temperature that is too low will result in a very slow reaction rate. Conversely, a temperature that is too high can lead to the formation of undesired byproducts, such as di-sulfonated compounds and isomers.[5] It can also increase the rate of decomposition of the product. The recommended temperature range represents a balance between achieving a practical reaction rate and minimizing side reactions.

Q3: How can I effectively monitor the progress of the reaction?

A3: TLC is a convenient method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material and the product. The reaction can be considered complete when the starting material spot is no longer visible or has been significantly diminished. For more quantitative monitoring, HPLC is the preferred method.

Q4: What are the best practices for handling chlorosulfonic acid safely?

A4: Chlorosulfonic acid is a highly corrosive and reactive substance that reacts violently with water.[7] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.[7] Ensure that a safety shower and eyewash station are readily accessible. When quenching the reaction, always add the reaction mixture to ice, never the other way around.

Experimental Protocol: Synthesis of this compound

This protocol is based on established and optimized procedures for the synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-bromo-2,3-dihydrobenzofuran199.0410.0 g0.0502
Chlorosulfonic acid116.5229.2 g (16.7 mL)0.251
Dichloromethane (DCM)84.93100 mL-
Crushed Ice-200 g-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-50 mL-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, add 5-bromo-2,3-dihydrobenzofuran (10.0 g, 0.0502 mol) and dichloromethane (100 mL).

  • Addition of Chlorosulfonic Acid: Cool the solution to 0 °C using an ice-water bath. Add chlorosulfonic acid (16.7 mL, 0.251 mol) dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring.

  • Work-up:

    • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

    • Wash the organic layer with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound as a solid.

Visualizing the Workflow and Logic

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Chlorosulfonation Reaction cluster_workup Work-up & Purification start Combine 5-bromo-2,3-dihydrobenzofuran and DCM cool Cool to 0 °C start->cool add_csa Add Chlorosulfonic Acid Dropwise cool->add_csa react Stir at Room Temperature (2-4h) add_csa->react monitor Monitor by TLC/HPLC react->monitor quench Quench on Ice monitor->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over MgSO₄ wash->dry purify Recrystallize or Column Chromatography dry->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction? cause1 Inactive Reagents start->cause1 Yes cause2 Suboptimal Temperature/Time start->cause2 Yes cause3 Poor Mixing start->cause3 Yes cause4 Product Hydrolysis start->cause4 Yes cause5 Side Reactions (Isomers, Di-sulfonation) start->cause5 Yes sol1 Use Fresh/Pure Reagents cause1->sol1 sol2 Optimize & Monitor Conditions cause2->sol2 sol3 Ensure Efficient Agitation cause3->sol3 sol4 Controlled Quench & Rapid Work-up cause4->sol4 sol5 Purify by Chromatography/Recrystallization cause5->sol5

Caption: Troubleshooting decision tree for common issues in the synthesis.

References

Technical Support Center: Chromatographic Purification of 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for the chromatographic purification of crude 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges associated with purifying this reactive intermediate. As a sulfonyl chloride, this compound is susceptible to degradation, particularly on standard silica gel, which can lead to significant yield loss and purity issues.

This guide provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the knowledge to diagnose and solve common purification challenges, ensuring the integrity and quality of your final compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the column chromatography of this compound.

Issue 1: Low or No Recovery of Product from the Column

Symptoms:

  • The desired product is not observed in the collected fractions, even after flushing the column with a highly polar solvent.

  • TLC analysis of the fractions shows only baseline material or faint, degraded spots.

  • A significant amount of material appears to be irreversibly adsorbed onto the silica gel.

Root Cause Analysis:

The most probable cause is the on-column degradation of the sulfonyl chloride. Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface.[1][2] These acidic sites can catalyze the hydrolysis of the sensitive sulfonyl chloride functional group to the corresponding sulfonic acid. The resulting 5-bromo-2,3-dihydrobenzofuran-7-sulfonic acid is significantly more polar and will bind very strongly to the silica gel, leading to poor or no elution with standard solvent systems.

Solutions:

  • Confirm Instability with a 2D TLC Test: Before proceeding with a column, it's crucial to determine if your compound is stable on silica. A two-dimensional TLC is an effective diagnostic tool.[3] If the compound degrades, you will observe spots that are not on the diagonal axis after the second elution.

  • Use Deactivated Silica Gel: The most effective solution is to neutralize the acidic sites on the silica gel.[1][2][4][5] This can be achieved by incorporating a small amount of a basic modifier, such as triethylamine (TEA), into the mobile phase.

    Detailed Protocol: Column Chromatography with Deactivated Silica

    • Solvent System Selection: Based on TLC analysis of the crude material, determine an appropriate eluent system (e.g., a hexane/ethyl acetate mixture). Add 0.5-1% (v/v) of triethylamine to this solvent mixture. You may need to slightly decrease the proportion of the polar solvent to achieve the same Rf as without TEA.[1]

    • Column Packing: Prepare a slurry of silica gel in the TEA-containing eluent. Pack the column as you normally would.

    • Equilibration: Before loading the sample, flush the packed column with at least 2-3 column volumes of the TEA-containing eluent. This ensures that the entire silica bed is neutralized.[6]

    • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent (ideally with TEA) or a stronger solvent like dichloromethane. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and loading the dry powder onto the column.[7]

    • Elution & Monitoring: Run the column using the TEA-containing eluent. Monitor the fractions by TLC as usual. The product should now elute without significant degradation.

  • Consider Alternative Stationary Phases: If deactivation is insufficient or if the compound is also base-sensitive, consider alternative, more inert stationary phases.[2][3]

    • Alumina (Neutral or Basic): Can be a good alternative, particularly for compounds that are sensitive to acid.

    • Florisil®: A neutral magnesium silicate that is less acidic than silica gel.[2]

Issue 2: Poor Separation of Product from Impurities

Symptoms:

  • Fractions contain both the desired sulfonyl chloride and closely running impurities.

  • TLC analysis shows overlapping spots, even in various solvent systems.

  • Post-column NMR analysis reveals the presence of the starting material or the corresponding sulfonic acid.

Root Cause Analysis:

This can be due to an unoptimized solvent system or on-column degradation creating new impurities that co-elute with the product. The primary impurity is often the hydrolyzed sulfonic acid, which, if not completely retained at the baseline, can streak and contaminate fractions.

Solutions:

  • Optimize the Mobile Phase:

    • Solvent Screening: Systematically screen different solvent systems. While hexane/ethyl acetate is common, consider mixtures like dichloromethane/hexanes or toluene/ethyl acetate. For structurally related benzofuran sulfones, a mobile phase of hexane-ethyl acetate (4:1 v/v) has been successfully used.[8][9][10]

    • Gradient Elution: If isocratic elution fails, a shallow solvent gradient can improve the separation of closely eluting spots. Start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent.[1]

  • Employ Deactivated Silica: As described in the previous section, using a TEA-modified eluent will prevent the formation of the polar sulfonic acid impurity on the column, simplifying the separation profile.[4][5]

  • Aqueous Workup Prior to Chromatography: Before attempting chromatography, you can often remove the bulk of the sulfonic acid impurity. A "scrubbing" wash with cold, dilute aqueous HCl can help by partitioning the more water-soluble sulfonic acid into the aqueous phase while minimizing hydrolysis of the sulfonyl chloride.[11]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of this compound on a standard silica gel column?

A1: The primary degradation product is 5-bromo-2,3-dihydrobenzofuran-7-sulfonic acid. This occurs via hydrolysis of the sulfonyl chloride moiety, catalyzed by the acidic silanol groups on the silica surface.[11] This sulfonic acid is highly polar and will either remain at the origin of a TLC plate or streak significantly.

Q2: I see new spots appearing on my TLC plate when I monitor the column fractions that were not in the crude material. What is happening?

A2: This is a classic sign of on-column decomposition.[3] The acidic environment of the silica gel is causing your target compound to degrade as it travels through the column, generating new, typically more polar, impurities. Performing a 2D TLC on the crude material before running the column can predict this issue.

Q3: Can I use a different base besides triethylamine to deactivate the silica?

A3: Yes, other non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA) can be used. Some protocols also mention the use of pyridine. However, triethylamine is the most common, effective, and cost-efficient choice for this purpose. Ensure the chosen base is volatile enough to be easily removed from the product fractions under vacuum.

Q4: How much triethylamine should I add to my eluent?

A4: A concentration of 0.1% to 1% (v/v) is typically sufficient.[5][6] It is recommended to start with 0.5% and adjust if necessary. The ideal amount depends on the acidity of the specific batch of silica gel being used.

Q5: My compound is a solid. What is the best way to load it onto the column?

A5: If your compound is readily soluble in the chosen eluent, you can dissolve it in a minimal amount of the mobile phase and load the solution directly onto the column ("wet loading"). If solubility is low, "dry loading" is preferred.[7] To do this, dissolve your crude product in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel (2-3 times the mass of your crude product), and evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully added to the top of the packed column.

Q6: Are there any alternatives to column chromatography for purifying sulfonyl chlorides?

A6: Yes. If the sulfonyl chloride is a stable, crystalline solid, recrystallization is an excellent and often preferred method of purification that can be more scalable. For aryl sulfonyl chlorides with low water solubility, controlled precipitation from an aqueous quench of the reaction mixture can sometimes yield a product of high purity directly, protecting it from extensive hydrolysis.[12][13]

Data & Workflow Visualization

Table 1: Stationary Phase Selection Guide
Stationary PhaseAcidityRecommended Use For this compoundKey Considerations
Standard Silica Gel AcidicNot RecommendedHigh risk of hydrolysis to the corresponding sulfonic acid, leading to low recovery.[1][2]
Deactivated Silica Gel NeutralizedHighly Recommended Add 0.5-1% triethylamine to the eluent to neutralize acidic silanol groups.[1][5]
Alumina (Neutral) NeutralRecommended AlternativeGood for acid-sensitive compounds; separation profile may differ from silica.
Florisil® NeutralRecommended AlternativeA mild adsorbent that can be effective for less challenging separations.[2]
Reverse-Phase Silica (C18) N/AFor specific applicationsSeparation is based on hydrophobicity. More suitable for analytical HPLC or highly polar impurities.
Workflow Diagram: Troubleshooting Purification

Below is a decision-making workflow for purifying acid-sensitive compounds like this compound.

Purification Workflow cluster_0 Pre-Column Analysis cluster_1 Purification Strategy cluster_2 Post-Column Troubleshooting start Crude Product check_stability Perform 2D TLC to check stability on silica start->check_stability is_stable Compound Stable? check_stability->is_stable run_standard_column Proceed with Standard Silica Gel Chromatography is_stable->run_standard_column Yes use_deactivated Use Deactivated Silica (0.5-1% TEA in eluent) is_stable->use_deactivated No/Degradation purified_product Pure Product Obtained run_standard_column->purified_product use_deactivated->purified_product poor_recovery Issue: Low Recovery or Continued Degradation use_deactivated->poor_recovery consider_alternatives Consider Alternative Media (Alumina, Florisil) or Recrystallization poor_recovery->consider_alternatives

Caption: Decision workflow for purification of acid-sensitive sulfonyl chlorides.

References

Technical Support Center: Sulfonation of 5-Bromo-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sulfonation of 5-bromo-2,3-dihydrobenzofuran. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific electrophilic aromatic substitution. Here, we move beyond basic protocols to address the nuanced challenges and side reactions that can arise, providing you with field-proven insights to optimize your synthesis, ensure reproducibility, and validate your results.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address specific experimental challenges. We will explore the causality behind these issues and provide robust, actionable solutions.

Q1: My reaction shows low conversion, and I'm recovering a significant amount of starting material. What are the primary causes and how can I drive the reaction to completion?

A1: Why It Happens & How to Fix It

Low conversion is a common hurdle in aromatic sulfonation, often stemming from the sulfonating agent's reactivity, the presence of moisture, or suboptimal reaction conditions.[1] The aromatic ring of 5-bromo-2,3-dihydrobenzofuran is moderately activated by the ether oxygen but also deactivated by the bromine atom, requiring carefully chosen conditions.

Causality & Troubleshooting Steps:

  • Insufficient Electrophile Strength: Concentrated sulfuric acid (H₂SO₄) may not generate a high enough concentration of the active electrophile, sulfur trioxide (SO₃), to efficiently sulfonate this substrate.[2][3] The reaction is an equilibrium, and without a strong driving force, it may not proceed to completion.[2][4]

    • Solution: Employ a stronger sulfonating agent. Fuming sulfuric acid (oleum), which is a solution of SO₃ in H₂SO₄, provides a much higher concentration of the electrophile.[5] Alternatively, chlorosulfonic acid (ClSO₃H) is a highly effective agent that generates HCl as a byproduct, helping to drive the reaction forward.[4]

  • Presence of Water: Water will react with SO₃ to form sulfuric acid, quenching the active electrophile and diluting the reaction medium. This shifts the equilibrium back toward the starting materials.[6]

    • Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous grade solvents and reagents whenever possible.

  • Suboptimal Temperature: Sulfonation is often temperature-dependent. A temperature that is too low may result in impractically slow reaction rates.

    • Solution: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC) or a suitable quenching/GC-MS analysis. Be cautious, as excessive heat can promote side reactions (see Q2 & Q4).

Table 1: Comparison of Common Sulfonating Agents & Conditions

Sulfonating AgentRelative ReactivityTypical ConditionsKey Considerations
Conc. H₂SO₄ (98%)Moderate25-100 °CMay result in low conversion for deactivated rings.
Fuming H₂SO₄ (Oleum)High0-50 °CHighly corrosive; can lead to polysulfonation and oxidation.
Chlorosulfonic AcidHigh0-25 °CReacts vigorously; generates HCl gas.
Q2: My analytical data (NMR, MS) indicates the presence of di-sulfonated products. How can I prevent this polysulfonation?

A2: Why It Happens & How to Fix It

Polysulfonation occurs when the reaction conditions are too harsh, forcing a second sulfonic acid group onto the already sulfonated, and thus deactivated, aromatic ring.

Causality & Troubleshooting Steps:

  • Excessive Reagent Concentration/Ratio: A large excess of a powerful sulfonating agent like oleum creates a high concentration of SO₃, increasing the likelihood of a second substitution event.

    • Solution: Carefully control the stoichiometry. Begin with a 1.05 to 1.1 molar equivalent of the sulfonating agent. Add the agent dropwise to a solution of the substrate to maintain a low instantaneous concentration.

  • High Reaction Temperature: Elevated temperatures provide the necessary activation energy to overcome the deactivating effect of the first sulfonic acid group, promoting a second sulfonation.

    • Solution: Maintain a low and controlled reaction temperature. Running the reaction at 0 °C or even lower can often provide the selectivity needed to achieve mono-sulfonation. Use an ice bath or cryo-cooler for precise temperature management.

Experimental Protocol: Selective Mono-sulfonation

  • Dissolve 5-bromo-2,3-dihydrobenzofuran (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane) in an oven-dried, three-neck flask under an argon atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add chlorosulfonic acid (1.05 eq) dropwise via a syringe over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction at 0 °C for 1-3 hours, monitoring progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it over crushed ice.

  • Proceed with workup by extracting the aqueous layer with an organic solvent and neutralizing with a base to form the stable sulfonate salt.

Q3: I have a mixture of isomers (e.g., 6-sulfonic acid and 4-sulfonic acid). How can I improve the regioselectivity?

A3: Why It Happens & How to Fix It

The formation of regioisomers is governed by the directing effects of the substituents on the aromatic ring. The ether oxygen is a strong ortho-, para- director, while the bromine is a deactivating ortho-, para- director. This leads to substitution primarily at the C4 and C6 positions. The ratio of these isomers is highly dependent on both steric and electronic factors, which can be influenced by the reaction conditions.

Causality & Troubleshooting Steps:

  • Kinetic vs. Thermodynamic Control: At lower temperatures (kinetic control), the reaction is faster at the most electronically favorable and sterically accessible position, often favoring one isomer. At higher temperatures (thermodynamic control), the reaction becomes more reversible, and the equilibrium may shift to favor the most stable isomer.

    • Solution: Systematically study the effect of temperature. Low temperatures (e.g., -10 °C to 0 °C) often enhance selectivity for the sterically less hindered product.

  • Steric Hindrance: A bulky sulfonating agent may preferentially attack the less sterically hindered position. The SO₃ electrophile itself is sterically demanding.

    • Solution: While altering the bulk of the SO₃ electrophile is difficult, changing the solvent can influence the solvation shell around the electrophile, subtly affecting its effective size. Experimenting with different non-coordinating solvents may offer a modest improvement in selectivity.

Diagram 1: Reaction Scheme of Desired Product vs. Major Side Products

G cluster_start Starting Material cluster_reagents Sulfonating Agent cluster_products Potential Products start 5-Bromo-2,3-dihydrobenzofuran reagent H₂SO₄ / SO₃ (Oleum) desired Desired Product: 5-Bromo-2,3-dihydrobenzofuran-6-sulfonic acid reagent->desired Ideal Conditions (Low Temp, Stoichiometric) isomer Side Product: C4-Isomer reagent->isomer Competing Reaction poly Side Product: Di-sulfonated Product reagent->poly Harsh Conditions (High Temp, Excess Reagent) degraded Side Product: Oxidation/Degradation Products reagent->degraded Harsh Conditions (High Temp)

Caption: Reaction pathways in the sulfonation of 5-bromo-2,3-dihydrobenzofuran.

Q4: My reaction mixture is turning dark brown or black, resulting in significant charring and low yield of identifiable product. What is causing this degradation?

A4: Why It Happens & How to Fix It

Dark, tarry byproducts are typically a sign of oxidation or other severe degradation pathways. The dihydrobenzofuran moiety can be susceptible to oxidation under the harsh, acidic, and potentially hot conditions of sulfonation.[7][8]

Causality & Troubleshooting Steps:

  • Oxidative Side Reactions: Hot, concentrated sulfuric acid and oleum are strong oxidizing agents. They can attack the electron-rich aromatic ring or the dihydrofuran portion of the molecule, leading to complex, polymeric materials.

    • Solution: The most effective strategy is to lower the reaction temperature significantly. As stated before, performing the reaction at or below room temperature is crucial. Additionally, ensuring the reaction is carried out under an inert atmosphere of nitrogen or argon can help prevent oxidative processes initiated by atmospheric oxygen.

  • Uncontrolled Exotherm: The sulfonation reaction is highly exothermic. If the sulfonating agent is added too quickly without adequate cooling, localized "hot spots" can form, leading to rapid degradation.

    • Solution: Use a jacketed reactor or an efficient cooling bath. Add the sulfonating agent slowly and monitor the internal temperature continuously.

Q5: I seem to be losing the sulfonic acid group during aqueous workup or column chromatography. Why is desulfonation occurring?

A5: Why It Happens & How to Fix It

A key characteristic of aromatic sulfonation is its reversibility.[4] The C-S bond can be cleaved under acidic conditions, particularly with the addition of water and heat, in a process called desulfonation.[6][9]

Causality & Troubleshooting Steps:

  • Reversibility Under Acidic/Aqueous Conditions: Quenching the reaction with water creates a dilute acid solution. If this solution is heated (e.g., during solvent removal) or allowed to stand for extended periods, the equilibrium can shift back, cleaving the sulfonic acid group.

    • Solution: Perform the workup at low temperatures. After quenching on ice, immediately neutralize the acidic solution with a suitable base (e.g., saturated NaHCO₃, NaOH solution) to a neutral or slightly basic pH. This converts the sulfonic acid (-SO₃H) to its much more stable sulfonate salt (-SO₃⁻Na⁺), which is not susceptible to hydrolysis.

  • Instability on Silica Gel: Sulfonic acids are highly polar and acidic, which can lead to poor behavior on standard silica gel chromatography, including irreversible binding and potential on-column decomposition or desulfonation if acidic eluents are used.

    • Solution: Avoid purifying the free sulfonic acid on silica gel. Instead, convert the product to its sulfonate salt. If chromatography is necessary, consider using reverse-phase (C18) chromatography. Often, the sodium sulfonate salt can be purified by recrystallization from a suitable solvent system like ethanol/water.

Frequently Asked Questions (FAQs)

  • Q: What is the best way to monitor the reaction's progress?

    • A: Thin Layer Chromatography (TLC) is often effective. Use a polar solvent system (e.g., ethyl acetate/methanol with a trace of acetic acid) to mobilize the highly polar sulfonic acid product from the baseline. Compare the reaction mixture to a spot of the starting material. The disappearance of the starting material spot is a good indicator of completion. For more quantitative analysis, taking aliquots, quenching them, and analyzing by HPLC or UPLC is the preferred method.

  • Q: How can I definitively identify my product's substitution pattern and rule out isomers?

    • A: Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.

      • ¹H NMR: The substitution pattern will create a unique splitting pattern in the aromatic region.

      • ¹³C NMR: The number of signals will confirm the product's symmetry.

      • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning protons and carbons and confirming the connectivity, allowing you to differentiate between the C4 and C6 isomers. Mass spectrometry should be used to confirm the molecular weight and elemental composition.[10][11]

  • Q: Is the sulfonic acid group useful as a protecting group in this system?

    • A: Yes. Because sulfonation is reversible, the sulfonic acid group can be used as a blocking group to direct other electrophilic substitutions.[6][12] For example, you could sulfonate at the C6 position, perform another substitution reaction which will be directed elsewhere, and then remove the sulfonic acid group via desulfonation to yield a product that would be difficult to synthesize directly.[13]

Diagram 2: Troubleshooting Flowchart for Sulfonation Reactions

G start Analyze Crude Reaction Product low_yield Low Yield / High SM start->low_yield impure Impure Product start->impure cause_reagent Weak Agent / Wet Conditions low_yield->cause_reagent Is SM recovered? cause_temp Temp Too Low low_yield->cause_temp Is reaction slow? cause_desulf Desulfonation during Workup low_yield->cause_desulf Product loss after quench? cause_poly Polysulfonation impure->cause_poly Higher MW peaks? cause_isomer Isomer Mixture impure->cause_isomer Complex NMR? cause_oxid Degradation / Oxidation impure->cause_oxid Dark / Tarry? sol_reagent Use Stronger Agent (Oleum) Ensure Anhydrous Conditions cause_reagent->sol_reagent sol_temp_up Increase Temperature Gradually cause_temp->sol_temp_up sol_desulf Neutralize to Salt Before Workup Avoid Heat cause_desulf->sol_desulf sol_poly Lower Temp Control Stoichiometry Add Reagent Slowly cause_poly->sol_poly sol_isomer Lower Temp (Kinetic Control) Screen Solvents cause_isomer->sol_isomer sol_oxid Lower Temp Significantly Inert Atmosphere (N₂) Slow Reagent Addition cause_oxid->sol_oxid

Caption: A logical guide for troubleshooting common sulfonation issues.

References

stability and storage conditions for 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support guide for 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride (CAS No. 690632-00-9). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. As a sulfonyl chloride, this reagent is highly reactive and susceptible to specific environmental conditions, which can impact experimental outcomes and safety. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to ensure you achieve consistent, reliable results while maintaining the highest safety standards.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling, storage, and properties of this compound.

Q1: What are the absolute required storage conditions for this compound to ensure its stability?

A1: Proper storage is critical to prevent degradation. The compound must be stored under an inert atmosphere (argon or nitrogen) at a temperature of 2-8°C. It is imperative to keep the container tightly sealed to prevent exposure to moisture, as the sulfonyl chloride functional group is highly susceptible to hydrolysis.[1]

Q2: My compound, which was a solid, has become sticky and discolored. What has happened, and is it still usable?

A2: This is a classic sign of hydrolysis. The sulfonyl chloride has likely reacted with atmospheric moisture to form the corresponding 5-bromo-2,3-dihydrobenzofuran-7-sulfonic acid and hydrochloric acid (HCl). The presence of HCl can further catalyze degradation and cause discoloration. The sticky or syrupy consistency is due to the formation of the sulfonic acid hydrate. The material is no longer the active sulfonylating agent and should be disposed of according to your institution's hazardous waste protocols. Using this degraded material will result in failed reactions.

Q3: What specific safety precautions must I take when handling this reagent?

A3: This compound is classified as corrosive and can cause severe skin burns and eye damage.[2][3] It is also moisture-sensitive and will release toxic hydrogen chloride gas upon contact with water.[1][4] Therefore, the following minimum personal protective equipment (PPE) is required:

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[5][6]

  • Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (nitrile gloves may be suitable for incidental contact, but consult your safety officer for extended handling).[5]

  • Respiratory Protection: Handle only in a certified chemical fume hood to avoid inhaling dust or vapors.[1]

  • Emergency Equipment: Ensure an emergency eyewash station and safety shower are immediately accessible.[5]

Q4: Can I dissolve the compound in protic solvents like methanol or ethanol for my reaction?

A4: No. This is strongly discouraged. Protic solvents, such as alcohols, water, or primary/secondary amines, will react rapidly with the sulfonyl chloride to form sulfonate esters, sulfonic acids, or sulfonamides, respectively. This will consume your reagent before it can participate in the intended reaction. Always use high-purity, anhydrous aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile, Toluene) for reactions involving this compound.

Section 2: Troubleshooting Guide for Synthetic Applications

This section provides a scenario-based approach to resolving common experimental failures.

Problem: Low or No Yield in a Sulfonylation Reaction (e.g., Sulfonamide Synthesis)

You've attempted to synthesize a sulfonamide by reacting this compound with a primary amine, but your analysis (TLC, LC-MS) shows only unreacted starting material or undesired byproducts.

G start Low or No Yield Observed check_reagent 1. Verify Reagent Integrity start->check_reagent reagent_ok Reagent is a free-flowing solid (No signs of melting/clumping) check_reagent->reagent_ok Yes reagent_bad Reagent is sticky, discolored, or oily check_reagent->reagent_bad No check_conditions 2. Scrutinize Reaction Conditions conditions_ok Strict anhydrous conditions used? (Dry solvents, inert atmosphere) check_conditions->conditions_ok Yes conditions_bad Potential moisture ingress? check_conditions->conditions_bad No reagent_ok->check_conditions solution_reagent Solution: Discard old reagent. Procure and use a fresh bottle. reagent_bad->solution_reagent success Successful Reaction conditions_ok->success solution_conditions Solution: Re-run reaction using rigorously dried solvents and reagents under a positive pressure of inert gas. conditions_bad->solution_conditions solution_reagent->success solution_conditions->success

Caption: Troubleshooting workflow for low reaction yield.

  • Possible Cause A: Reagent Degradation via Hydrolysis.

    • Expertise & Causality: The sulfur atom in the sulfonyl chloride is highly electrophilic. A water molecule acts as a nucleophile, attacking the sulfur center. This leads to the elimination of HCl and the formation of the corresponding sulfonic acid, which is unreactive for sulfonylation. This hydrolysis reaction follows an SN2-type mechanism at the sulfur atom.[7][8] Even trace amounts of moisture in the air or on glassware can initiate this degradation cascade.

    • Self-Validating Protocol: Before use, visually inspect the reagent. It should be a crystalline solid. If it appears wet, oily, or has clumped together, it has likely degraded and must be discarded. A properly stored compound will remain a free-flowing solid.

  • Possible Cause B: Inadvertent Introduction of Moisture into the Reaction.

    • Expertise & Causality: Beyond the reagent itself, other sources of water can quench the reaction. This includes non-anhydrous solvents, "wet" starting materials (e.g., amine salts that are not fully dried), or a poorly maintained inert atmosphere. The sulfonyl chloride will react preferentially with water over most nucleophiles, effectively killing the desired reaction pathway.

    • Trustworthiness: Ensure your solvents are from a freshly opened bottle of anhydrous grade or have been appropriately dried (e.g., via a solvent purification system or over molecular sieves). Dry all other reagents and glassware meticulously. See Protocol 3 for a validated setup.

Section 3: Key Experimental Protocols

Protocol 1: Recommended Procedure for Long-Term Storage and Handling
  • Upon receipt, immediately place the sealed container in a desiccator inside a refrigerator set to 2-8°C.

  • For use, allow the container to warm to room temperature in a desiccator for at least 30-60 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Quickly dispense the required amount in a dry environment (preferably a glovebox or under a stream of inert gas).

  • Purge the container headspace with argon or nitrogen, tightly reseal the cap, and wrap the cap with Parafilm® for extra security.

  • Return the container to the 2-8°C storage location.

Protocol 2: General Protocol for a Sulfonylation Reaction Under Anhydrous Conditions
  • Glassware Preparation: Oven-dry all glassware (reaction flask, stirrer bar, dropping funnel) at 120°C for at least 4 hours. Assemble the apparatus while still hot and allow it to cool to room temperature under a positive pressure of argon or nitrogen.

  • Reagent Setup: In the reaction flask, dissolve your nucleophile (e.g., an amine) and a non-nucleophilic base (e.g., triethylamine, pyridine) in anhydrous aprotic solvent (e.g., CH₂Cl₂).

  • Sulfonyl Chloride Addition: Dissolve the this compound in a separate flask in anhydrous solvent. Transfer this solution to the dropping funnel.

  • Reaction Execution: Cool the reaction mixture containing the amine to 0°C using an ice bath. Add the sulfonyl chloride solution dropwise over 15-30 minutes. The slow addition helps control any exotherm.

  • Monitoring: Allow the reaction to slowly warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Work-up: Proceed with a standard aqueous work-up only after confirming the complete consumption of the sulfonyl chloride.

The primary cause of reagent failure is hydrolysis. The following diagram illustrates this irreversible process.

G cluster_0 Hydrolysis of Sulfonyl Chloride SC This compound (Active Reagent) SA 5-bromo-2,3-dihydrobenzofuran-7-sulfonic acid (Inactive Product) SC->SA Irreversible Reaction H2O + H₂O (Moisture) HCl + HCl (Corrosive Byproduct)

Caption: The reaction of the sulfonyl chloride with water.

Section 4: Technical Data Summary

The following table summarizes key quantitative and safety information for quick reference.

PropertyValueSource(s)
CAS Number 690632-00-9[9][10][11]
Molecular Formula C₈H₆BrClO₃S[9]
Molecular Weight 297.55 g/mol [9][12]
Physical Form Solid
Melting Point 121 °C[12]
Storage Temperature 2-8°C
GHS Pictogram GHS05 (Corrosion)
Hazard Statement H314: Causes severe skin burns and eye damage[13]
Incompatible Materials Water, strong bases, strong acids, alcohols, oxidizing agents[1][4][5]

References

Technical Support Center: Safe and Effective Handling of Sulfonyl Chlorides in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide you with not just procedural steps, but the underlying scientific principles for safely and effectively handling sulfonyl chlorides. These reagents are powerful tools in synthesis, but their reactivity demands rigorous adherence to safety protocols to ensure both experimental success and personal well-being.

This guide is structured into two main sections: a Troubleshooting Guide for immediate problem-solving during your experiments, and a comprehensive FAQ section for foundational knowledge.

Troubleshooting Guide: Real-Time Experimental Solutions

This section addresses specific issues you may encounter when working with sulfonyl chlorides.

Issue 1: A White Precipitate Has Formed in My Reaction Mixture Upon Adding the Sulfonyl Chloride.

Possible Cause: The most likely cause is the reaction of the sulfonyl chloride with adventitious moisture in your reaction setup. Sulfonyl chlorides react readily with water to form the corresponding sulfonic acid, which may be insoluble in your reaction solvent.[1][2] This hydrolysis not only consumes your reagent but also introduces an acidic impurity that can complicate your reaction and purification.

Solution Protocol:

  • Inert Atmosphere is Crucial: Always conduct reactions with sulfonyl chlorides under an inert atmosphere, such as dry nitrogen or argon. This minimizes contact with atmospheric moisture.

  • Use Anhydrous Reagents and Solvents: Ensure all solvents and reagents are rigorously dried before use. Use freshly distilled solvents or those from a solvent purification system.

  • Proper Glassware Preparation: Oven-dry or flame-dry your glassware immediately before use and allow it to cool under a stream of inert gas.

Issue 2: My Sulfonyl Chloride Reagent is a Solid in the Bottle. How Do I Handle It?

Possible Cause: Some sulfonyl chlorides, particularly higher molecular weight aromatic ones, have melting points above room temperature. The reagent is likely fine, but requires careful handling to be used.

Solution Protocol:

  • Gentle Warming: If the melting point is reasonably low, you can gently warm the bottle in a water bath to melt the contents. Do this in a fume hood and ensure the cap is slightly loosened to prevent pressure buildup. Do not use a heat gun, which can cause localized overheating and decomposition.

  • Handling as a Solid: If melting is not practical, you can handle it as a solid in a glove box or under a stream of inert gas to prevent moisture exposure.

  • Solvent Addition: For some applications, you can add a dry, inert solvent directly to the reagent bottle to create a solution of a known concentration. Ensure the solvent is compatible with the sulfonyl chloride and your reaction conditions.

Issue 3: How Do I Safely Quench a Reaction Containing Excess Sulfonyl Chloride?

Problem: Unreacted sulfonyl chloride in your reaction mixture will react violently with water or aqueous workup solutions, releasing corrosive hydrogen chloride (HCl) gas.[3][4]

Causality: The electrophilic sulfur atom in the sulfonyl chloride is highly susceptible to nucleophilic attack by water. This hydrolysis reaction is often exothermic and produces stoichiometric amounts of HCl.

Safe Quenching Workflow:

start Reaction Complete (Excess Sulfonyl Chloride) cool Cool Reaction Mixture to 0 °C start->cool add_solvent Add an Inert, Dry Co-solvent (e.g., Toluene) (Optional, for thermal mass) cool->add_solvent slow_addition Slowly Transfer Reaction Mixture via Cannula or Dropping Funnel into the Quenching Solution add_solvent->slow_addition prepare_quench Prepare a Separate Beaker with a Stirred, Cold Nucleophilic Solution (e.g., dilute NaOH, NaHCO3, or ice water) prepare_quench->slow_addition monitor Monitor for Gas Evolution and Temperature Rise slow_addition->monitor neutralize Ensure Quench Solution Remains Basic (pH > 8) monitor->neutralize workup Proceed with Aqueous Workup neutralize->workup end Quenching Complete workup->end

Caption: Workflow for safely quenching excess sulfonyl chloride.

Step-by-Step Protocol:

  • Cool the Reaction: Before quenching, cool your reaction vessel in an ice bath to manage the exotherm.

  • Prepare the Quench Solution: In a separate flask, prepare a dilute basic solution (e.g., 5% sodium bicarbonate) or a beaker of ice water.[5] Ensure this solution is being stirred.

  • Slow Addition: Slowly and carefully add your reaction mixture to the quenching solution. Crucially, never add the quenching solution to your reaction mixture. [5] This ensures that the reactive species is always in the presence of an excess of the quenching agent, which helps to control the reaction rate and dissipate heat.

  • Ventilation: Perform this entire procedure in a well-ventilated chemical fume hood to safely remove any HCl gas produced.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with sulfonyl chlorides? Sulfonyl chlorides are corrosive and toxic materials.[5][6] The primary hazards are:

  • Reactivity with Water: They react vigorously, and sometimes violently, with water and other protic solvents (like alcohols) to produce corrosive acids (sulfonic acid and HCl).[3][4] This reaction is exothermic and can lead to pressure buildup in closed containers.

  • Corrosivity: They cause severe burns to the skin and eyes upon contact.[6][7]

  • Inhalation Hazard: The vapors and any HCl gas produced from hydrolysis can cause severe irritation to the respiratory tract.[6][8]

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling sulfonyl chlorides? A multi-layered approach to PPE is essential for your protection.[9]

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a full-face shield.[10][11]Protects against splashes and fumes. Standard safety glasses are insufficient.[12]
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene.[3][10] Consider double-gloving for added protection.Provides a barrier against skin contact. Check glove manufacturer's compatibility charts for the specific sulfonyl chloride you are using.
Body Protection A flame-resistant lab coat, and for larger quantities, a chemical-resistant apron.[9][10]Protects skin and personal clothing from spills and splashes.
Respiratory Use only in a certified chemical fume hood.[3][6] For emergencies like large spills, a respirator with an acid gas cartridge is necessary.[3][12]Ensures that harmful and corrosive vapors are not inhaled.

Q3: How should I properly store sulfonyl chlorides? Proper storage is critical to maintain the reagent's integrity and prevent accidents.

  • Location: Store in a cool, dry, well-ventilated area designated for corrosive materials.[3][8]

  • Incompatible Materials: Keep them segregated from water, bases, alcohols, amines, and strong oxidizing agents.[3][13]

  • Containers: Ensure containers are tightly sealed to prevent moisture ingress and corrosion of the cap.[3][14] Store in the original container if possible.

Q4: What is the correct procedure for cleaning up a sulfonyl chloride spill? Immediate and correct action is required.

  • Evacuate and Ventilate: Alert others in the lab, evacuate the immediate area, and ensure maximum ventilation by keeping the fume hood sash open (if safe to do so).[13][15]

  • Wear Appropriate PPE: Do not attempt to clean a spill without the full PPE described in the table above.

  • Contain the Spill: Cover the spill with a non-combustible absorbent material like dry sand, earth, or vermiculite.[3][5][13] Do NOT use water or combustible materials like paper towels or sawdust. [13]

  • Neutralize (with caution): Once absorbed, you can cautiously add a weak base like sodium carbonate (soda ash) to the absorbent material to neutralize the acidic components.[13]

  • Collect and Dispose: Carefully scoop the mixture into a clearly labeled, sealed container for hazardous waste disposal.[5][13]

  • Final Decontamination: Wipe the spill area with a cloth, which should also be disposed of as hazardous waste.

spill Sulfonyl Chloride Spill Occurs alert Alert Personnel & Evacuate Immediate Area spill->alert ppe Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) alert->ppe ventilate Ensure Maximum Ventilation (Fume Hood) ppe->ventilate absorb Cover with Inert Absorbent (Sand, Vermiculite) NO WATER ventilate->absorb neutralize Cautiously Add Weak Base (e.g., Soda Ash) absorb->neutralize collect Collect Mixture into Sealed Hazardous Waste Container neutralize->collect decontaminate Decontaminate Area collect->decontaminate end Spill Cleanup Complete decontaminate->end

Caption: Emergency procedure for a sulfonyl chloride spill.

Q5: My reaction is giving a sulfonic acid byproduct. How can I minimize this? The presence of sulfonic acid is a classic sign of hydrolysis.[1]

  • Strictly Anhydrous Conditions: As detailed in the troubleshooting guide, the rigorous exclusion of water is the most critical factor.[1] This includes using dry solvents, inert atmospheres, and properly dried glassware.

  • Controlled Quenching: Paradoxically, a rapid, cold quench can sometimes protect the product. Pouring the reaction mixture onto ice can cause some sulfonyl chlorides to precipitate, effectively protecting them from extensive hydrolysis in the aqueous phase.[1][16]

  • Purification: If sulfonic acid does form, it can often be removed by washing the crude product (dissolved in an organic solvent) with water or a mild aqueous acid solution, as the sulfonic acid is typically more water-soluble than the sulfonyl chloride.[1]

References

Technical Support Center: Purification of 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride (CAS 690632-00-9). This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering purity issues with this critical reagent. Our goal is to equip you with the expertise to diagnose and resolve common impurity challenges, ensuring the integrity of your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the handling, purification, and storage of this compound.

Q1: What is the most common impurity in my sample and why does it form?

A1: The most prevalent impurity is almost invariably 5-bromo-2,3-dihydrobenzofuran-7-sulfonic acid .

Causality: Sulfonyl chlorides are highly reactive electrophiles. The sulfur atom is susceptible to nucleophilic attack by water, leading to a hydrolysis reaction that cleaves the S-Cl bond and forms the corresponding sulfonic acid.[1][2] This can occur due to:

  • Exposure to atmospheric moisture during storage or handling.

  • The use of non-anhydrous solvents or reagents during synthesis or workup.

  • Inadequate drying of the crude product.

Other potential impurities include unreacted starting materials from the synthesis (e.g., 5-bromo-2,3-dihydrobenzofuran) or residual solvents.

Q2: How can I quickly assess the purity of my sulfonyl chloride and detect the sulfonic acid impurity?

A2: Thin-Layer Chromatography (TLC) is the most rapid and effective method for routine purity assessment.

Rationale: The sulfonic acid is significantly more polar than the parent sulfonyl chloride due to the presence of the hydroxyl group. This difference in polarity allows for excellent separation on a silica gel TLC plate.

TLC Analysis Protocol:

  • Stationary Phase: Standard silica gel 60 F254 plate.

  • Sample Preparation: Dissolve a small amount (~1 mg) of your material in a suitable solvent like dichloromethane or ethyl acetate.

  • Mobile Phase (Eluent): A mixture of a non-polar and a moderately polar solvent is recommended. Start with a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate.

  • Spotting & Development: Spot your sample alongside any available standards (starting material, pure product). Develop the plate in a chamber saturated with the eluent.

  • Visualization: Visualize the plate under UV light (254 nm). Staining with potassium permanganate can also be used.

Interpreting the Results:

CompoundExpected Rf ValueAppearance
5-bromo-2,3-dihydrobenzofuran (Starting Material)High (e.g., ~0.8-0.9)Moves very close to the solvent front.
This compound Medium (e.g., ~0.5-0.6) This is your target compound.
5-bromo-2,3-dihydrobenzofuran-7-sulfonic acid (Impurity)Low (Baseline, ~0.0)Remains at the origin (baseline) due to its high polarity.

A significant spot at the baseline is a clear indicator of sulfonic acid contamination.

Q3: My TLC shows a major baseline spot. What is the most effective way to remove the sulfonic acid?

A3: For a solid product like this compound, two primary methods are recommended: Aqueous Workup followed by Recrystallization or Flash Column Chromatography . The choice depends on the scale and desired final purity.

Expert Rationale: This method leverages the high water solubility of the sulfonic acid impurity. By washing a solution of the crude product with water or a slightly acidic solution, the sulfonic acid is selectively partitioned into the aqueous layer. Recrystallization then removes residual polar impurities and provides the final product in a highly pure, crystalline form.

Detailed Protocol:

  • Dissolution: Dissolve the crude sulfonyl chloride in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Aqueous Wash: Transfer the solution to a separatory funnel. Wash with cold deionized water (2 x 50 mL per 100 mL of organic solution). To further suppress deprotonation of the sulfonic acid and enhance its removal, a wash with cold, dilute HCl (e.g., 1M) can be beneficial.[3]

  • Drying: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at low temperature (<40°C) to obtain the crude, washed solid.

  • Solvent Selection for Recrystallization: The ideal solvent is one in which the sulfonyl chloride is sparingly soluble at room temperature but highly soluble when heated. Test small batches with solvents like hexane, heptane, or a mixed solvent system such as toluene/hexane or DCM/hexane.

  • Recrystallization:

    • Heat the chosen solvent to its boiling point and add it portion-wise to the crude solid until it just dissolves.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Further cool the flask in an ice bath for at least 30 minutes to maximize crystal yield.

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

    • Dry the purified crystals under high vacuum in a desiccator.

Expert Rationale: Chromatography provides the highest resolution for separating compounds with different polarities. It is highly effective for removing both the polar sulfonic acid and any non-polar impurities (like unreacted starting material) simultaneously.[4][5]

Detailed Protocol:

  • Column Preparation: Pack a glass column with silica gel (300-400 mesh) using a slurry method with a non-polar solvent like hexane.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica can be loaded onto the top of the column ("dry loading"). This prevents band broadening.

  • Elution: Begin eluting with 100% hexane. Gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 10% ethyl acetate in hexane.[4]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure sulfonyl chloride.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Q4: How should I store the purified this compound to prevent future degradation?

A4: Proper storage is critical to maintain the compound's integrity.

Storage Protocol:

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to displace moisture and oxygen.

  • Temperature: Keep refrigerated at 2-8°C.

  • Container: Use a tightly sealed container, preferably with a PTFE-lined cap. For added protection, the container can be placed inside a desiccator within the refrigerator.

Workflow & Decision-Making Diagrams

The following diagrams provide a visual guide to the troubleshooting and purification process.

G start Impurity Detected in This compound tlc Perform TLC Analysis (e.g., 8:2 Hexane:EtOAc) start->tlc baseline_spot Strong Baseline Spot? (Rf ~ 0.0) tlc->baseline_spot high_rf_spot High Rf Spot? (Rf > Product) baseline_spot->high_rf_spot No impurity_acid Impurity is likely Sulfonic Acid baseline_spot->impurity_acid Yes impurity_sm Impurity is likely Starting Material high_rf_spot->impurity_sm Yes end Pure Product high_rf_spot->end No (Other minor impurities) purify_acid Proceed to Purification: 1. Aqueous Wash 2. Recrystallization OR 3. Column Chromatography impurity_acid->purify_acid purify_sm Proceed to Purification: Column Chromatography is most effective impurity_sm->purify_sm purify_acid->end purify_sm->end G start Crude Product dissolve Dissolve in Organic Solvent (e.g., DCM) start->dissolve wash Aqueous Wash (Cold Water or dilute HCl) dissolve->wash separate Separate Layers & Dry Organic Phase (MgSO4) wash->separate concentrate Concentrate in vacuo (<40°C) separate->concentrate decision Scale & Purity Requirement concentrate->decision recyrst Recrystallization (e.g., Toluene/Hexane) decision->recyrst Large Scale / Good Purity chrom Flash Column Chromatography (Silica Gel, Hexane/EtOAc) decision->chrom Small Scale / Highest Purity filter_dry Filter & Dry Crystals recyrst->filter_dry combine_evap Combine Pure Fractions & Evaporate Solvent chrom->combine_evap pure_product Pure Crystalline Product filter_dry->pure_product combine_evap->pure_product store Store at 2-8°C under Inert Atmosphere pure_product->store

References

Technical Support Center: Managing the Corrosivity of Sulfonyl Chloride Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the safe and effective handling of sulfonyl chloride reagents. As a class of highly reactive and indispensable compounds in modern organic synthesis, sulfonyl chlorides (R-SO₂Cl) are fundamental to the work of researchers and drug development professionals. Their utility in converting alcohols to excellent leaving groups and in synthesizing sulfonamides is well-established.[1][2] However, their power comes with significant hazards, primarily driven by their high electrophilicity and susceptibility to hydrolysis, which leads to the release of corrosive hydrogen chloride (HCl) gas.[3][4]

This guide is structured to provide both reactive troubleshooting solutions for issues encountered during experimentation and proactive answers to frequently asked questions to ensure safety and experimental success from the outset.

Troubleshooting Guide: Addressing Acute Experimental Issues

This section provides direct, actionable advice for problems that may arise during a reaction involving sulfonyl chlorides. Each solution is grounded in the chemical principles governing the reagent's behavior.

Issue 1: My reaction is violently exothermic and releasing gas rapidly.

Q: I've just added my sulfonyl chloride (e.g., TsCl, MsCl) to the reaction mixture, and it's heating up uncontrollably and bubbling vigorously. What is happening and what should I do?

A: You are likely observing a runaway reaction. This is caused by the rapid, exothermic reaction of the sulfonyl chloride with nucleophiles in your mixture, such as amines, alcohols, or residual water.[5] The gas being evolved is hydrogen chloride (HCl), a corrosive byproduct.[3] This situation is dangerous as it can lead to a boil-over, pressure buildup, and release of toxic fumes.

Immediate Corrective Actions:

  • Cease Reagent Addition: Immediately stop adding the sulfonyl chloride.

  • Enhance Cooling: If not already in place, immerse the reaction vessel in an ice-water or ice-salt bath to rapidly reduce the internal temperature.

  • Ensure Adequate Ventilation: Confirm your reaction is in a certified chemical fume hood with the sash at the appropriate height. Do not place your head inside the hood.

  • Monitor the Reaction: Observe the reaction from a safe distance. If it continues to escalate and cannot be controlled, evacuate the immediate area and follow your institution's emergency procedures.

Protocol for Controlled Quenching of a Runaway Reaction:

This protocol should only be performed if the initial exotherm has been brought under control by cooling.

  • Prepare a Quenching Solution: In a separate, appropriately sized flask, prepare a cold (0-5 °C) saturated solution of sodium bicarbonate (NaHCO₃).

  • Slow Transfer: Once the runaway reaction has subsided and cooled, slowly and carefully transfer the reaction mixture via cannula or dropping funnel into the vigorously stirred bicarbonate solution. Never add the quenching solution directly to the reactive mixture. This ensures the quenching solution is always in excess, helping to absorb heat and neutralize the HCl and unreacted sulfonyl chloride more effectively.

  • Ventilation: Keep the quenching setup within the fume hood, as carbon dioxide will be evolved during neutralization.

  • Final Check: After the transfer is complete, check the pH of the aqueous layer to ensure it is neutral or slightly basic.

Issue 2: My product yield is low, and I've isolated a water-soluble impurity.

Q: After my aqueous workup, the yield of my desired tosylate/mesylate is much lower than expected. TLC and NMR analysis of the aqueous layer suggest the presence of the corresponding sulfonic acid.

A: This is a classic case of premature hydrolysis of your sulfonyl chloride reagent or subsequent hydrolysis of your desired sulfonyl ester product. Sulfonyl chlorides react with water to form the corresponding sulfonic acids (R-SO₃H), which are unreactive and can complicate purification.[6]

Causality and Prevention:

  • Reagent Quality: The sulfonyl chloride reagent itself may have degraded due to improper storage and exposure to atmospheric moisture. Store all sulfonyl chlorides in tightly sealed containers in a cool, dry place, preferably in a desiccator.[3][7]

  • Reaction Conditions: Ensure all solvents and reagents are rigorously dried before use. Running the reaction under an inert atmosphere (Nitrogen or Argon) is critical to exclude moisture.[6]

  • Workup Procedure: Standard aqueous workups can hydrolyze the product. Quenching the reaction by pouring it onto ice or into a cold, dilute acid can sometimes precipitate the product, protecting it from extensive hydrolysis due to its low water solubility.[6][8]

Troubleshooting Workflow for Hydrolysis:

start Low Yield & Sulfonic Acid Impurity Detected check_reagent Verify Reagent Quality: - Check for clumping/discoloration - Use a fresh bottle if in doubt start->check_reagent dry_conditions Ensure Anhydrous Conditions: - Dry solvents/reagents? - Inert atmosphere used? check_reagent->dry_conditions workup Optimize Workup: - Quench onto ice/cold water? - Minimize contact time with aqueous base? dry_conditions->workup purify Purification Strategy: - Can sulfonic acid be removed with a  mild bicarbonate wash? workup->purify end_good Problem Solved purify->end_good Yes end_bad Re-run with Strict Controls purify->end_bad No

Caption: Decision tree for troubleshooting low yields due to hydrolysis.

Issue 3: I see corrosion on my stirrer bar/metal equipment after the reaction.

Q: After running a reaction with methanesulfonyl chloride, I noticed etching and discoloration on my magnetic stirrer and the stainless steel spatula I used.

A: This corrosion is caused by the hydrogen chloride (HCl) gas produced during the reaction.[9] When HCl comes into contact with moisture (even atmospheric), it forms hydrochloric acid, which is highly corrosive to many metals, including stainless steel.[3]

Prevention and Mitigation:

  • Material Compatibility: Use only glass and PTFE (Teflon)-based equipment for reactions involving sulfonyl chlorides. Avoid metal spatulas for weighing and transferring; use glass or plastic instead.

  • HCl Gas Management: For reactions that produce a significant amount of HCl, a gas scrubber or trap is essential. This involves bubbling the effluent gas from your reaction through a basic solution (e.g., dilute NaOH) to neutralize the HCl before it is vented into the fume hood exhaust.[10][11] This not only protects your equipment but also the fume hood infrastructure.

  • Post-Reaction Cleaning: Thoroughly clean all equipment immediately after use. Quench any residual reagent before cleaning.

Experimental Setup with HCl Scrubber:

reaction_flask Reaction Flask (R-OH + R'-SO2Cl) condenser Condenser reaction_flask->condenser Vapors adapter Gas Outlet Adapter condenser->adapter scrubber Gas Scrubber (Beaker with NaOH(aq)) adapter->scrubber HCl Gas hood Fume Hood Exhaust scrubber->hood Neutralized Gas

Caption: Diagram of a reaction setup incorporating an HCl gas scrubber.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the routine handling, storage, and disposal of sulfonyl chlorides to foster a culture of safety and prevention.

Q1: What is the proper Personal Protective Equipment (PPE) for handling sulfonyl chlorides?

A: Due to their corrosive and lachrymatory (tear-inducing) nature, a comprehensive PPE ensemble is mandatory.[5][12]

PPE CategorySpecificationRationale
Eye & Face Splash-proof chemical goggles and a full-face shield.[13]Protects against splashes and corrosive HCl fumes that can cause severe eye damage.[3]
Hand Protection Chemical-resistant gloves. Butyl or neoprene are often recommended. Double-gloving is a good practice.[12][14]Prevents skin contact, which can cause severe chemical burns.[15]
Body Protection A flame-resistant lab coat, worn fully buttoned. For larger quantities, a chemical-resistant apron or coveralls should be worn.[13][16]Protects against spills and splashes.
Respiratory Use only in a certified chemical fume hood.[12] For spills or emergencies outside a hood, a respirator with an acid gas cartridge is necessary.[12][16]Prevents inhalation of toxic and corrosive vapors that can damage the respiratory tract.[17]

Q2: How should I properly store sulfonyl chloride reagents?

A: Proper storage is the first line of defense against reagent degradation and accidents.

  • Environment: Store in a cool, dry, well-ventilated area designated for corrosive materials.[3]

  • Incompatibilities: Keep them segregated from incompatible materials, especially water, alcohols, amines, strong bases, and oxidizing agents.[3][7]

  • Container: Ensure containers are tightly sealed to prevent exposure to atmospheric moisture.[4] Using a desiccator cabinet is highly recommended.

Q3: What is the safest general-purpose method for quenching excess sulfonyl chloride after a reaction?

A: The safest method involves the slow, controlled addition of the reaction mixture to a cold, stirred quenching agent.

Recommended Quenching Protocol:

  • Choose a Quenching Agent: A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a good general choice. It is a weak base that neutralizes both the excess sulfonyl chloride and the HCl byproduct without being overly reactive.

  • Prepare the Quench: In a flask large enough to accommodate both the reaction mixture and the quenching solution, cool the NaHCO₃ solution to 0-5 °C in an ice bath.

  • Slow Addition: Slowly add the reaction mixture to the cold, vigorously stirred NaHCO₃ solution. This method ensures the quenching agent is always in excess, which helps control the exotherm.

  • Monitor: Observe for gas evolution (CO₂) and ensure the temperature of the quenching mixture does not rise significantly.

  • Final Steps: Once the addition is complete, allow the mixture to stir for 15-30 minutes. Check the pH to confirm neutralization before proceeding with your extraction.

Q4: How do I handle a spill of a sulfonyl chloride?

A: Spill response depends on the scale, but the principles remain the same: isolate, contain, and neutralize.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.

  • Don PPE: Before approaching the spill, don the full PPE described in Q1, including respiratory protection if necessary.

  • Contain the Spill: Cover the spill with a non-combustible absorbent material like dry sand, earth, or vermiculite.[3][12] DO NOT USE WATER or combustible materials like paper towels.[3]

  • Neutralize: Cautiously cover the absorbent material with a weak base like sodium bicarbonate or soda ash.

  • Collect and Dispose: Once the reaction has ceased, carefully scoop the mixture into a clearly labeled, sealed container for hazardous waste disposal.[17][18]

  • Decontaminate: Clean the spill area thoroughly.

Q5: Can I use a rotovap to remove a solvent if there is unreacted sulfonyl chloride present?

A: This is strongly discouraged. Heating unquenched sulfonyl chloride under vacuum can lead to the release of corrosive HCl gas, which will damage the vacuum pump and other components of the rotary evaporator.[19] Always perform a proper aqueous quench and workup to remove and neutralize all unreacted sulfonyl chloride and HCl before attempting to concentrate your solution.

References

workup procedure for reactions involving 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

From the desk of a Senior Application Scientist

Welcome to our dedicated technical guide for researchers utilizing 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride in their synthetic workflows. This versatile building block is crucial in the development of novel therapeutics and functional materials. However, like all sulfonyl chlorides, its reactivity demands careful handling and a nuanced approach to reaction workup and purification. This guide is structured as a series of common troubleshooting scenarios and frequently asked questions I've encountered in the field. My goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions and overcome challenges in your experiments.

Troubleshooting Guide

This section addresses specific problems you might encounter during the workup phase of your reaction.

Q1: My reaction shows a very low yield, and the main impurity seems to be the corresponding sulfonic acid. What went wrong?

A1: This is a classic and frequent issue, pointing directly to the hydrolysis of your sulfonyl chloride starting material.[1] this compound is highly electrophilic, making it susceptible to attack by water, which is often present in trace amounts in solvents, reagents, or on glassware.

Causality & Expert Analysis:

  • Hydrolysis Pathway: The sulfonyl chloride group (-SO₂Cl) reacts with water to form the corresponding sulfonic acid (-SO₃H). This side reaction consumes your electrophile, leading to a significant drop in the yield of your desired sulfonamide.[1] While the dihydrobenzofuran core can offer some stability compared to simpler aliphatic sulfonyl chlorides, the risk of hydrolysis is ever-present, especially in the presence of a base.[2]

  • Reaction Conditions: The presence of a base (often required to scavenge HCl produced during sulfonamide formation) can accelerate this hydrolysis. Furthermore, running the reaction at elevated temperatures can also increase the rate of this undesirable side reaction.

Solutions & Preventative Measures:

  • Rigorous Anhydrous Technique: Ensure all glassware is oven-dried or flame-dried immediately before use. Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Reagent Quality: Use a fresh bottle of this compound or one that has been properly stored under inert gas at low temperatures (2-8°C is recommended).

  • Controlled Quenching: When the reaction is complete, perform the aqueous workup quickly and at a low temperature (e.g., pour the reaction mixture into ice-cold water) to minimize hydrolysis of any remaining sulfonyl chloride.[1]

Q2: During the aqueous workup, I'm struggling with a persistent emulsion during the extraction step. How can I resolve this?

A2: Emulsion formation is common when working with complex organic molecules that may have surfactant-like properties, or when the densities of the aqueous and organic layers are too similar.

Causality & Expert Analysis:

  • Interfacial Tension: Emulsions are stabilized by molecules that lower the interfacial tension between the aqueous and organic phases. This can include your product, byproducts, or even salts of the base you used (e.g., pyridinium hydrochloride).

  • Physical Agitation: Overly vigorous shaking during extraction is a primary cause of stable emulsions.

Solutions & Procedural Adjustments:

  • Break the Emulsion:

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to break the emulsion.

    • Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool.

    • Centrifugation: If available, centrifuging the mixture is a highly effective method to separate the layers.

  • Preventative Measures:

    • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

    • Solvent Choice: Consider using a more non-polar solvent for extraction if compatible with your product's solubility, as this can sometimes reduce emulsion formation.

Q3: My TLC plate shows multiple spots after the reaction, even though my starting materials are clean. What are the likely side products?

A3: Besides the hydrolysis product (sulfonic acid) discussed in Q1, several other side reactions can occur.

Causality & Expert Analysis:

  • Unreacted Starting Materials: The most obvious spots will be your starting amine and potentially the sulfonyl chloride (though it may hydrolyze on a silica TLC plate).

  • Bis-sulfonylation: If you are reacting with a primary amine (R-NH₂), it's possible for the initial sulfonamide product (R-NH-SO₂R') to be deprotonated by the base and react with a second molecule of the sulfonyl chloride to form a bis-sulfonylated product (R-N(SO₂R')₂). This is more likely if an excess of sulfonyl chloride and a strong, non-hindered base are used.

  • Reaction with the Base: Bases like pyridine can act as nucleophiles, forming a reactive sulfonyl-pyridinium intermediate.[1] While this can be beneficial in catalyzing the reaction, it can also lead to other byproducts.

Troubleshooting Workflow:

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during these reactions.

troubleshooting_workflow start Reaction Workup Issue low_yield Low Yield / No Product start->low_yield emulsion Persistent Emulsion start->emulsion multi_spots Multiple Spots on TLC start->multi_spots hydrolysis Sulfonyl Chloride Hydrolysis? low_yield->hydrolysis Is sulfonic acid the main byproduct? sol_brine Solution: Add Saturated Brine or Centrifuge emulsion->sol_brine check_side_products Identify Side Products multi_spots->check_side_products amine_reactivity Amine Nucleophilicity Issue? hydrolysis->amine_reactivity No sol_anhydrous Solution: Use Rigorous Anhydrous Techniques hydrolysis->sol_anhydrous Yes sol_catalyst Solution: Add DMAP catalyst or Increase Temperature amine_reactivity->sol_catalyst Yes sol_purify Solution: Optimize Purification (Chromatography/Crystallization) check_side_products->sol_purify

Caption: A troubleshooting decision tree for common workup issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: This reagent should be stored in an inert atmosphere (Nitrogen or Argon) at refrigerated temperatures, typically 2-8°C. It is a solid material that is sensitive to moisture. Proper storage is critical to prevent degradation via hydrolysis, which would render it inactive for sulfonamide synthesis.

Q2: Why is a base, such as pyridine or triethylamine, typically added to the reaction?

A2: The reaction between an amine and a sulfonyl chloride produces one equivalent of hydrochloric acid (HCl) for every sulfonamide bond formed.[3]

R-NH₂ + Cl-SO₂-R' → R-NH-SO₂-R' + HCl

The added base serves as an acid scavenger, neutralizing the HCl as it is formed.[3] If not neutralized, the HCl would protonate the starting amine, forming an ammonium salt (R-NH₃⁺Cl⁻). This salt is no longer nucleophilic and will not react with the sulfonyl chloride, effectively stopping the reaction.[4] Pyridine is often used as it can also act as a nucleophilic catalyst.[1]

Q3: My product is a primary amine-derived sulfonamide (from R-NH₂). It is soluble in aqueous base during workup but crashes out upon acidification. Is this normal?

A3: Yes, this is the expected behavior and is the chemical basis for the Hinsberg test, which is used to distinguish primary, secondary, and tertiary amines.[5]

Expert Analysis:

  • Acidity of N-H Proton: The hydrogen atom attached to the nitrogen in a primary sulfonamide (R-NH-SO₂R') is acidic. This is because the powerful electron-withdrawing sulfonyl group (-SO₂) stabilizes the resulting conjugate base (the anion R-N⁻-SO₂R').[6]

  • Solubility: In the presence of an aqueous base (like NaOH or KOH), this acidic proton is removed, forming a water-soluble sodium or potassium salt.

  • Precipitation: When you acidify the aqueous layer, the anion is protonated back to the neutral sulfonamide, which is typically much less soluble in water and therefore precipitates out of the solution. This property can be exploited for purification.

Q4: How can I monitor the reaction to know when it is complete?

A4: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Spot the reaction mixture alongside your starting amine. The reaction is complete when the spot corresponding to the starting amine has disappeared. The sulfonamide product will typically have a different Rf value.

  • LC-MS: This is a more definitive method. You can monitor the disappearance of the mass signal for your starting amine and the appearance of the mass signal corresponding to your expected product. This also helps in identifying any major side products being formed.

Experimental Protocols

Here are step-by-step methodologies for common workup scenarios.

Protocol 1: Standard Aqueous Workup for a Neutral Sulfonamide

This protocol is suitable for sulfonamides derived from secondary amines or primary amines where acidic/basic extraction for purification is not desired.

standard_workup cluster_0 Reaction Quench & Extraction cluster_1 Washing cluster_2 Isolation & Purification A 1. Pour reaction mixture into ice-cold water. B 2. Transfer to separatory funnel. A->B C 3. Extract with organic solvent (e.g., EtOAc, DCM). B->C D 4. Wash organic layer with 1M HCl (removes base). C->D E 5. Wash with sat. NaHCO₃ (removes sulfonic acid). D->E F 6. Wash with brine (breaks emulsions). E->F G 7. Dry over Na₂SO₄ or MgSO₄. F->G H 8. Filter and concentrate in vacuo. G->H I 9. Purify crude solid/oil via column chromatography or crystallization. H->I

Caption: Standard workflow for quenching and isolating a neutral sulfonamide.

Detailed Steps:

  • Quench: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel in an ice bath. Slowly pour the reaction mixture into a beaker containing ice-cold water with stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times. Combine the organic layers.

  • Acid Wash: Wash the combined organic layers with 1M HCl to remove any residual amine base (e.g., pyridine, triethylamine).

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the sulfonic acid byproduct and any other acidic impurities.[7][8][9]

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water and help break any emulsions.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude material by flash column chromatography or crystallization.[8][9]

Data Summary: Common Solvents for Workup
SolventDensity (g/mL)Boiling Point (°C)Polarity (Index)Notes
Dichloromethane (DCM)1.3339.63.1Good for many organics; denser than water.
Ethyl Acetate (EtOAc)0.90277.14.4Common extraction solvent; less dense than water.
Diethyl Ether0.71334.62.8Highly volatile; good for less polar compounds.
Toluene0.867110.62.4Can help break azeotropes with water during concentration.

References

Technical Support Center: Catalyst Selection for the Synthesis of Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to the synthesis of substituted benzofurans. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of catalyst selection and reaction optimization. Our goal is to empower you with the expertise to overcome common experimental hurdles and achieve successful synthetic outcomes.

Troubleshooting Guides

This section addresses specific challenges that may arise during the synthesis of substituted benzofurans, offering insights into potential causes and actionable solutions in a direct question-and-answer format.

Issue 1: Low or No Product Yield in Palladium-Catalyzed Synthesis

Question: My palladium-catalyzed reaction (e.g., Sonogashira coupling followed by cyclization) is resulting in a low yield or has failed completely. What are the likely causes and how can I troubleshoot this?

Answer: Low yields in palladium-catalyzed benzofuran synthesis are a common issue and can be attributed to several factors concerning the catalyst, reagents, and reaction conditions. A systematic approach to troubleshooting is recommended.[1]

  • Catalyst Activity:

    • Cause: The palladium catalyst may be inactive or possess low activity due to age, improper storage, or the selection of an inappropriate palladium source.[1] Pd(0) species, which are crucial for many cross-coupling reactions, are sensitive to air and can oxidize to the less active Pd(II) state.[2]

    • Solution:

      • Use a freshly opened or recently purchased palladium catalyst and ensure it is stored under an inert atmosphere.[1]

      • Consider a more active catalyst system. Palladium nanoparticles have demonstrated high efficiency in some cases.[1] For specific substrates, a more robust palladium source like Pd(PPh₃)₄ might be more effective than (PPh₃)₂PdCl₂.[3]

      • The choice of ligand is critical. While PPh₃ is common for Sonogashira couplings, bulky, electron-rich phosphine ligands can enhance catalytic activity.[1]

  • Reaction Conditions:

    • Cause: Suboptimal reaction parameters such as temperature, time, solvent, or base can significantly hinder the reaction.[1] For instance, using sodium bicarbonate (NaHCO₃) as a base at high temperatures (e.g., 110°C) can lead to the formation of water, which deactivates the palladium catalyst.[3]

    • Solution:

      • Temperature: A gradual increase in temperature (e.g., from room temperature to 60-100 °C) may be necessary, but excessive heat can cause catalyst decomposition.[1]

      • Solvent: The solvent choice is critical as it affects the solubility of reagents and catalysts.[2]

      • Base: Switch to an anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) that does not generate water upon heating.[3] The strength and solubility of the base can significantly impact the reaction rate.[2]

  • Reagent Quality and Stoichiometry:

    • Cause: Impurities in starting materials (e.g., o-halophenol, alkyne) or the presence of oxygen can inhibit the reaction.[1] Incorrect stoichiometry of the reagents is also a common pitfall.[1]

    • Solution:

      • Ensure all reagents are pure and dry. Solvents should be properly degassed to remove oxygen, which can poison the palladium catalyst.[1]

      • Verify the stoichiometry of the alkyne and base relative to the o-halophenol.[1]

Issue 2: Poor Regioselectivity in Benzofuran Formation

Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity for the desired substituted benzofuran?

Answer: Achieving high regioselectivity is a common challenge, influenced by the substitution patterns of the reactants and the catalytic system employed.

  • Steric and Electronic Effects of Reactants:

    • Cause: The inherent steric and electronic properties of the substituents on both the phenol and the alkyne play a significant role in directing the cyclization.

    • Solution: Analyze the electronic nature of the substituents. For salicylaldehydes, electron-donating groups tend to result in higher yields of the target benzofuran.[3][4] Electron-withdrawing groups can sometimes decrease the reaction rate.[1]

  • Catalyst and Ligand Control:

    • Cause: The catalyst and its associated ligands create a specific steric and electronic environment that can favor the formation of one regioisomer over another.[1]

    • Solution: A screening of different metal catalysts (e.g., palladium, copper, gold) and a variety of ligands (e.g., phosphines with varying steric bulk and electronic properties) is highly recommended.[1]

Below is a decision tree to guide the optimization of regioselectivity:

G start Poor Regioselectivity Observed sterics Analyze Reactant Sterics & Electronics start->sterics optimize_catalyst Optimize Catalyst System start->optimize_catalyst directing_effects Consider Directing Effects of Phenol Substituents sterics->directing_effects alkyne_bias Evaluate Steric/Electronic Bias of Alkyne Substituents sterics->alkyne_bias screen_metals Screen Different Metal Catalysts (Pd, Cu, Au, etc.) optimize_catalyst->screen_metals screen_ligands Screen Ligands (e.g., bulky phosphines) optimize_catalyst->screen_ligands

Caption: Decision tree for improving regioselectivity.

Issue 3: Incomplete Cyclization in Tandem Reactions

Question: In my Sonogashira coupling followed by cyclization, I am observing the formation of the alkyne intermediate, but the subsequent cyclization to the benzofuran is not occurring. What should I do?

Answer: The formation of the alkyne intermediate indicates a successful initial carbon-carbon bond formation, but the intramolecular carbon-oxygen bond formation is hindered.

  • Suboptimal Conditions for Cyclization:

    • Cause: The reaction conditions (temperature, solvent, or base) may be suitable for the Sonogashira coupling but not for the subsequent cyclization step.[3]

    • Solution: Adjust the reaction parameters after the initial coupling. Increasing the reaction temperature may provide the necessary activation energy for the cyclization to proceed.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic strategies for synthesizing the benzofuran core?

A1: The most prevalent methods for benzofuran synthesis involve intramolecular or intermolecular cyclization reactions to form the key carbon-carbon and carbon-oxygen bonds. Key strategies include:

  • Palladium-Catalyzed Reactions: These are widely used and include methods like Sonogashira or Heck couplings of o-iodophenols with terminal alkynes, followed by intramolecular cyclization.[1][3]

  • Copper-Catalyzed Synthesis: Copper catalysts offer a more cost-effective and environmentally friendly alternative to palladium for certain cyclization reactions.[3] They can be used in one-pot syntheses from starting materials like phenols and alkynes through oxidative annulation.[1][5][6]

  • Gold-Catalyzed Synthesis: Gold catalysts are effective for the activation of alkynes and can be used in the cyclization of 2-alkynylaryl ethers or o-alkynylphenols.[7][8][9]

  • Acid-Catalyzed Reactions: Brønsted or Lewis acids can mediate the cyclization of appropriate precursors.[10][11]

  • Metal-Free Cyclizations: Methods using reagents like hypervalent iodine can mediate the oxidative cyclization of substrates such as ortho-hydroxystilbenes.[2][3]

Q2: How do the electronic properties of substituents on the starting materials affect the reaction outcome?

A2: The electronic nature of the substituents on your aromatic precursors significantly impacts reaction efficiency. For salicylaldehydes, electron-donating groups generally lead to higher yields of the benzofuran product.[4][12] Conversely, electron-withdrawing groups can sometimes reduce the reaction rate and yield by making the aromatic ring less reactive.[1]

Q3: Can you provide a general experimental protocol for a common benzofuran synthesis?

A3: Below is a general protocol for the synthesis of 2-substituted benzofurans via a palladium/copper-catalyzed Sonogashira coupling and cyclization of an o-iodophenol with a terminal alkyne. This is a widely used and robust method.[1][13]

Experimental Protocols

Protocol 1: Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization

This protocol outlines a general procedure for the one-pot synthesis of 2-substituted benzofurans.

Materials:

  • o-Iodophenol derivative (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • (PPh₃)₂PdCl₂ (0.02 mmol)

  • CuI (0.04 mmol)

  • Triethylamine (5 mL)

  • Anhydrous, degassed solvent (e.g., DMF, acetonitrile, or toluene)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the o-iodophenol, palladium catalyst, and copper (I) iodide.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the base and the terminal alkyne to the reaction mixture.

  • Stir the reaction at the desired temperature (ranging from room temperature to 100 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzofuran.[1]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Select Starting Materials (o-halophenol, alkyne) prep2 Choose Catalyst, Solvent, Base prep1->prep2 react1 Set up Reaction (inert atmosphere, temperature) prep2->react1 react2 Monitor Progress (TLC, GC-MS) react1->react2 workup1 Quench Reaction react2->workup1 workup2 Extraction workup1->workup2 workup3 Column Chromatography workup2->workup3 workup4 Isolate Pure Product workup3->workup4

Caption: General experimental workflow for catalyzed synthesis.[13]

Data Presentation

Table 1: Comparison of Catalysts for Benzofuran Synthesis
Catalyst SystemStarting MaterialsSolventBaseTemp (°C)YieldReference
PdCl₂(PPh₃)₂ / CuIo-Iodophenol, Terminal AlkyneTriethylamine-RefluxGood to Excellent[13]
Pd(OAc)₂ / Cu(OTf)₂·H₂OImidazo[1,2-a]pyridines, CoumarinsDMF--Efficient[4]
CuClSalicylaldehyde Schiff bases, AlkenesDMFDBU-45-93%[4]
CuIo-Hydroxy aldehydes, Amines, AlkynesDeep Eutectic Solvent-80-10070-91%[13][12]
FeCl₃ / CuI1-Arylketones---Effective[14]
Gold(I)-NHC2-Alkynylaryl benzyl ethers--RTGood[7]
Ru-basedm-Hydroxybenzoic acids, Alkynesγ-ValerolactoneMg(OAc)₂120Good to Excellent[12]

References

Validation & Comparative

A Researcher's Guide to the ¹H NMR Spectrum of 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, particularly those with potential applications in drug development, a thorough understanding of their structural features is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this endeavor, providing detailed insights into the molecular architecture of synthesized compounds. This guide offers an in-depth analysis of the ¹H NMR spectrum of 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride, a compound of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum, this guide presents a predicted spectrum based on established NMR principles and comparative data from structurally related molecules.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to exhibit four distinct signals. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and sulfonyl chloride substituents, as well as the electronic environment of the dihydrobenzofuran ring system.

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-4~7.8d~2.0
H-6~7.6d~2.0
H-2~4.8t~8.8
H-3~3.4t~8.8

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-resolution ¹H NMR spectrum of this compound, the following experimental protocol is recommended:

  • Sample Preparation: Accurately weigh 5-10 mg of the solid compound into a clean, dry NMR tube.

  • Solvent Selection: Add approximately 0.6 mL of deuterated chloroform (CDCl₃). Chloroform-d is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[1]

  • Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (zg30) is typically sufficient.

    • Number of Scans: 16 to 64 scans should provide an adequate signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

    • Spectral Width: A spectral width of 0-12 ppm will encompass the expected proton signals.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift axis using the TMS signal at 0 ppm.

    • Integrate the signals to determine the relative proton ratios.

Spectral Analysis and Interpretation

The predicted ¹H NMR spectrum provides a wealth of structural information:

  • Aromatic Region: Two signals are anticipated in the aromatic region of the spectrum. The deshielding effect of the adjacent sulfonyl chloride group is expected to shift the H-6 proton downfield to approximately 7.6 ppm. The H-4 proton, influenced by the bromine atom, is predicted to appear at a slightly more upfield position, around 7.8 ppm. Both signals are expected to appear as doublets due to meta-coupling with each other, with a small coupling constant of approximately 2.0 Hz.

  • Aliphatic Region: The two methylene groups of the dihydrofuran ring give rise to two distinct signals. The protons on C-2 (H-2), being adjacent to the oxygen atom, are expected to be more deshielded and appear as a triplet at approximately 4.8 ppm. The protons on C-3 (H-3) will likely resonate as a triplet at around 3.4 ppm. The triplet multiplicity arises from the vicinal coupling between the H-2 and H-3 protons, with an expected coupling constant of about 8.8 Hz. The coupling constant between protons on adjacent sp³-hybridized carbons is typically in the range of 6-8 Hz.[2]

Comparative Analysis with Structurally Related Compounds

To further validate the predicted spectrum, it is instructive to compare it with the known ¹H NMR data of related compounds.

  • 2,3-Dihydrobenzofuran: The parent compound, 2,3-dihydrobenzofuran, exhibits signals for the C-2 and C-3 protons at approximately 4.58 ppm (triplet) and 3.22 ppm (triplet), respectively. The aromatic protons appear as a complex multiplet between 6.7 and 7.2 ppm. The downfield shift of the aromatic protons in the target molecule is a direct consequence of the electron-withdrawing nature of the bromine and sulfonyl chloride substituents.

  • Substituted Benzofuran-7-sulfonyl Chlorides: While direct data for the 5-bromo analogue is scarce, other substituted benzofuran sulfonyl chlorides show similar trends. The presence of a sulfonyl chloride group at the 7-position consistently leads to a significant downfield shift of the adjacent aromatic protons.

Molecular Structure and Proton Assignments

The following diagram illustrates the structure of this compound with the assigned protons.

Caption: Structure of this compound with proton numbering.

Conclusion

The predicted ¹H NMR spectrum of this compound, in conjunction with the provided experimental protocol and comparative analysis, offers a robust framework for the structural verification of this compound. The distinct chemical shifts and coupling patterns serve as a unique fingerprint, allowing for unambiguous identification and purity assessment. This guide provides researchers with the necessary tools to confidently interpret the ¹H NMR data for this and other similarly substituted dihydrobenzofuran derivatives.

References

A Senior Application Scientist's Comparative Guide to the Mass Spectrometry Analysis of 5-Bromo-2,3-dihydrobenzofuran-7-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in pharmaceutical and agrochemical research, the structural confirmation and purity assessment of reactive intermediates like 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride is a critical step in the development pipeline. The inherent reactivity of the sulfonyl chloride functional group, which makes it a valuable synthetic handle, also presents significant analytical challenges.[1] This guide provides an in-depth comparison of mass spectrometry-based methodologies for the robust characterization of this compound, focusing on the practical implications of choosing between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind experimental choices, from ionization methods to fragmentation analysis, to build a self-validating analytical approach.

At a Glance: Comparing Mass Spectrometry Approaches

The choice between GC-MS and LC-MS is the primary determinant of how this compound will be analyzed. This decision is governed by the compound's thermal stability and the desired analytical outcome—be it impurity profiling or definitive structural elucidation.

FeatureGas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separates volatile and thermally stable compounds.Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
Typical Ionization Electron Ionization (EI) - Hard Ionization.Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) - Soft Ionization.
Molecular Ion Often weak or absent due to extensive fragmentation.Typically a strong [M+H]⁺, [M+Na]⁺ or other adducts, providing clear molecular weight information.
Fragmentation Extensive, library-searchable fragmentation provides rich structural detail.Controlled fragmentation (in-source or MS/MS) confirms structure.
Key Challenge Potential for thermal degradation of the sulfonyl chloride in the hot injector.[2]Selection of an appropriate ionization mode and mobile phase for a neutral, reactive molecule.
Best For Identifying volatile impurities and obtaining detailed fragmentation for structural confirmation if the compound is stable.Purity analysis of the main component, characterization of non-volatile or thermally labile impurities.[3]

The Analytical Workflow: A Visual Overview

A robust analytical strategy involves a systematic progression from sample preparation to data interpretation. The choice between a GC-MS or LC-MS pathway dictates the specific steps within this workflow.

Analytical_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Pathway cluster_lcms LC-MS Pathway cluster_data Data Analysis Prep Dissolve Sample in Aprotic Solvent (e.g., ACN, DCM, Toluene) GC_Inject Split/Splitless Injection (Optimize Temperature) Prep->GC_Inject LC_Inject Autosampler Injection Prep->LC_Inject GC_Sep Separation on Non-polar Column GC_Inject->GC_Sep EI Electron Ionization (EI) (70 eV) GC_Sep->EI GC_MS_Detect Mass Analyzer (Quadrupole / TOF) EI->GC_MS_Detect Data Interpret Spectra: - Molecular Ion - Isotopic Patterns - Fragmentation GC_MS_Detect->Data LC_Sep Reversed-Phase HPLC (e.g., C18 Column) LC_Inject->LC_Sep Ionization Soft Ionization Source (ESI or APCI) LC_Sep->Ionization LC_MS_Detect Mass Analyzer (Quadrupole / TOF / Orbitrap) Ionization->LC_MS_Detect LC_MS_Detect->Data

Caption: General workflow for the MS analysis of the target compound.

Approach 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds, offering high-resolution separation and producing detailed, library-comparable mass spectra.[4] For halogenated organics, it is a standard method.[5] However, its application to sulfonyl chlorides requires careful consideration of their thermal stability.

Expertise & Experience: The Causality Behind GC-MS Parameter Choices

The primary challenge with analyzing sulfonyl chlorides by GC-MS is their propensity to degrade or react at the high temperatures of the GC inlet.[2] Therefore, the injector temperature must be optimized—high enough to ensure efficient volatilization but low enough to prevent degradation. A lower-than-typical starting temperature (e.g., 180-220°C) is advisable.

Electron Ionization (EI) is the standard for GC-MS. This hard ionization technique bombards the molecule with high-energy electrons (70 eV), inducing extensive and reproducible fragmentation.[6] While this may prevent the observation of a molecular ion, the resulting fragmentation pattern is a rich fingerprint that provides unambiguous structural confirmation.

Predicted EI Fragmentation

The mass spectrum of this compound is expected to be dominated by characteristic cleavages of the sulfonyl chloride group and patterns dictated by the two halogen atoms.

  • Isotopic Signature: The presence of bromine (79Br/81Br ≈ 1:1) and chlorine (35Cl/37Cl ≈ 3:1) will create a distinct isotopic pattern for the molecular ion and any fragments containing both halogens, appearing as a cluster of peaks at M, M+2, and M+4.

  • Primary Fragmentation Pathways: The most common fragmentation pathways for aromatic sulfonyl chlorides are the loss of a chlorine radical (Cl•) and the neutral loss of sulfur dioxide (SO₂).[1][7]

EI_Fragmentation mol [M]+• m/z 296/298/300 frag1 [M - Cl]+• m/z 261/263 mol->frag1 - Cl• frag2 [M - SO₂Cl]+• m/z 197/199 mol->frag2 - SO₂Cl• frag3 [SO₂Cl]+ m/z 99/101 mol->frag3 - C₈H₆BrO• frag4 [M - Cl - SO₂]+• m/z 197/199 frag1->frag4 - SO₂

Caption: Predicted major fragmentation pathways under Electron Ionization.
Protocol 1: Suggested GC-MS Method

  • Sample Preparation: Accurately weigh and dissolve 1-2 mg of the sample in 1 mL of a dry, aprotic solvent like toluene or dichloromethane.

  • GC System:

    • Column: A non-polar or medium-polarity column, such as a 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent.[1]

    • Injector: Split/splitless inlet, 220°C. Use a split ratio of 50:1 to start.

    • Oven Program: 100°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS System:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 450.

Approach 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the premier technique for analyzing non-volatile or thermally labile compounds, making it an excellent alternative if the target molecule degrades under GC conditions.[3] It provides reliable molecular weight information through the use of soft ionization techniques.

Expertise & Experience: Navigating Ionization Choices

Soft ionization methods like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are designed to produce intact molecular ions (or pseudomolecular ions) with minimal fragmentation.[8][9]

  • Electrospray Ionization (ESI): ESI is most effective for polar molecules that can readily accept or lose a proton in solution. This compound lacks easily ionizable functional groups, making it a poor candidate for ESI in its native state. Direct analysis by LC-MS using atmospheric pressure ionization can be unsuccessful for some benzofuran intermediates.[10]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, neutral molecules. It ionizes the sample in the gas phase through proton transfer reactions with vaporized mobile phase molecules.[11][12] This is the recommended ionization technique for this compound. It will likely produce a protonated molecule, [M+H]⁺.

Data Interpretation in LC-MS

The primary ion observed should be the protonated molecule. The isotopic pattern containing Br and Cl will be clearly visible in the [M+H]⁺ cluster (m/z 297/299/301). While APCI is a soft technique, some in-source fragmentation can occur, which is useful for structural confirmation. By increasing the fragmentor or cone voltage, controlled fragmentation can be induced, which would likely follow similar pathways to EI, such as the loss of SO₂.

Protocol 2: Suggested LC-MS Method
  • Sample Preparation: Accurately weigh and dissolve ~1 mg of the sample in 10 mL of acetonitrile. Further dilute with the mobile phase to a final concentration of 1-10 µg/mL.[3]

  • LC System:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 40% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions for re-equilibration.[3]

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS System:

    • Ion Source: APCI in positive ion mode.

    • Drying Gas Temp: 350°C.

    • Vaporizer Temp: 400°C.

    • Capillary Voltage: 4000 V.

    • Mass Range: Scan from m/z 100 to 500.

    • Fragmentor Voltage: Start at 100 V (for minimal fragmentation) and perform a second run at 175 V (to induce fragmentation).

Comparative Summary & Recommendations

Analytical GoalRecommended TechniqueRationale
Definitive Structural Confirmation GC-MS The highly detailed and reproducible fragmentation pattern from EI provides a structural fingerprint that is superior for initial identification, provided the analyte is thermally stable.
Quantitative Purity Analysis LC-MS Offers a more robust separation for the parent compound and non-volatile impurities without the risk of thermal degradation, leading to more accurate quantification. The strong molecular ion signal is ideal for Selected Ion Monitoring (SIM).
Impurity Profiling Both A combination of both techniques provides the most comprehensive profile. GC-MS will identify volatile impurities, while LC-MS will characterize thermally labile and non-volatile species.
Initial Screening LC-MS with APCI This approach is most likely to yield a clear molecular weight, which is the most critical piece of information in an initial screen. It is a lower-risk starting point than GC-MS.

References

A Comparative Guide to Sulfonylating Agents: Profiling 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, the strategic introduction of a sulfonyl moiety can profoundly influence a molecule's reactivity, stability, and biological activity. Sulfonylating agents, typically sulfonyl chlorides, are the workhorses for forging sulfonamides and sulfonate esters, crucial functionalities in pharmaceuticals, agrochemicals, and materials science. This guide provides an in-depth comparison of 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride with other commonly employed sulfonylating agents, offering insights into their relative performance and application domains, supported by experimental context.

The Role and Mechanism of Sulfonylating Agents

Sulfonylating agents are reactive compounds that introduce a sulfonyl group (-SO₂R) onto a nucleophile, most commonly an alcohol (to form a sulfonate ester) or an amine (to form a sulfonamide). The sulfonyl chloride is a highly effective electrophile due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom, rendering the sulfur atom susceptible to nucleophilic attack.

The general mechanism for the sulfonylation of an alcohol with a sulfonyl chloride in the presence of a base, such as pyridine, is depicted below. The base serves to neutralize the HCl byproduct.

Figure 1: General mechanism for the sulfonylation of an alcohol.

A Comparative Analysis of Common Sulfonylating Agents

The choice of a sulfonylating agent is dictated by factors such as reactivity, steric hindrance, the nature of the resulting sulfonate or sulfonamide, and any additional functionality conferred by the "R" group.

The Workhorses: Tosyl Chloride (TsCl) and Mesyl Chloride (MsCl)
  • p-Toluenesulfonyl Chloride (Tosyl Chloride, TsCl): A crystalline solid, TsCl is one of the most common sulfonylating agents. The resulting tosylate is a good leaving group, often used to activate alcohols for substitution or elimination reactions. The tosyl group can be removed under reductive conditions.

  • Methanesulfonyl Chloride (Mesyl Chloride, MsCl): A liquid at room temperature, MsCl is another widely used sulfonylating agent. Mesylates are also excellent leaving groups and are generally more reactive than tosylates in nucleophilic substitution reactions.[1] The smaller size of the mesyl group can be advantageous in reactions with sterically hindered substrates.

The Fluorescent Label: Dansyl Chloride
  • 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride): This reagent is primarily used to derivatize primary and secondary amines to produce stable and intensely fluorescent sulfonamides.[2][3][4] This property makes it invaluable for protein sequencing, N-terminal amino acid analysis, and fluorescence-based detection in various biochemical assays.[5][6] Its utility as a leaving group activator is secondary to its fluorescent properties.

The Activating and Protecting Group: Nosyl Chloride
  • 4-Nitrobenzenesulfonyl Chloride (Nosyl Chloride): The presence of the electron-withdrawing nitro group makes nosyl chloride a highly reactive sulfonylating agent.[7] The resulting nosylamides are readily cleaved under mild conditions (e.g., with a thiol and a base), making the nosyl group a useful protecting group for amines in multi-step synthesis.[8][9]

Profiling this compound

Chemical Structure:

Figure 2: Chemical structure of this compound.

Physical Properties:

  • CAS Number: 690632-00-9[10]

  • Molecular Formula: C₈H₆BrClO₃S[10]

  • Molecular Weight: 297.55 g/mol

  • Appearance: Solid[10]

Synthesis

The synthesis of related dihydrobenzofuran sulfonyl chlorides has been reported. A general approach involves the sulfonation of the dihydrobenzofuran ring followed by chlorination. For instance, 2,3-dihydrobenzofuran can be sulfonated using a sulfur trioxide-N,N-dimethylformamide complex, followed by treatment with thionyl chloride to yield the corresponding sulfonyl chloride.

Predicted Reactivity and Electronic Effects

The reactivity of this compound is influenced by the electronic effects of its substituents:

  • Bromo Group: The bromine atom at the 5-position is an electron-withdrawing group via induction, which is expected to increase the electrophilicity of the sulfur atom in the sulfonyl chloride. This should enhance its reactivity towards nucleophiles compared to an unsubstituted benzofuran sulfonyl chloride.

  • Dihydrobenzofuran Ring System: The oxygen atom in the dihydrofuran ring can donate electron density to the aromatic ring through resonance. However, its effect at the 7-position, meta to the oxygen, will be less pronounced. The overall electronic nature of the dihydrobenzofuran moiety is a balance of inductive and resonance effects.

Based on these structural features, this compound is anticipated to be a reactive sulfonylating agent, likely more reactive than tosyl chloride due to the presence of the electron-withdrawing bromine. Its reactivity would be comparable to other arylsulfonyl chlorides bearing electron-withdrawing groups.

Comparative Performance and Applications

The unique structure of this compound suggests potential applications where the resulting sulfonamide or sulfonate ester can serve as a versatile intermediate for further functionalization. The bromo-substituent provides a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments.

Sulfonylating Agent"R" GroupKey FeaturesPrimary ApplicationsRelative Reactivity
Mesyl Chloride MethylSmall, highly reactiveActivation of alcohols for SN2/E2Very High
Tosyl Chloride p-TolylCrystalline, good leaving groupActivation of alcohols, protecting groupHigh
Nosyl Chloride 4-NitrophenylHighly activating, easily cleavedAmine protection, activationVery High
Dansyl Chloride 5-(Dimethylamino)naphthylFluorescentLabeling of amines and proteinsModerate
This compound 5-bromo-2,3-dihydrobenzofuran-7-ylBromo-functionalized, potential for further modificationSynthetic building block, activationHigh (predicted)

Experimental Protocols

Illustrative Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of related compounds.

Workflow:

Synthesis_Workflow start Start: 5-bromo-2,3-dihydrobenzofuran sulfonation Sulfonation with SO3-DMF complex start->sulfonation chlorination Chlorination with Thionyl Chloride sulfonation->chlorination workup Aqueous Workup and Extraction chlorination->workup purification Purification (e.g., Crystallization) workup->purification product Product: this compound purification->product

Figure 3: Workflow for the synthesis of this compound.

Procedure:

  • To a solution of 5-bromo-2,3-dihydrobenzofuran in a suitable solvent (e.g., 1,2-dichloroethane), add a sulfur trioxide-N,N-dimethylformamide complex portion-wise at room temperature under an inert atmosphere.

  • Heat the reaction mixture to around 80-90 °C and monitor the progress by thin-layer chromatography (TLC).

  • After completion of the sulfonation, cool the reaction mixture to room temperature.

  • Add thionyl chloride dropwise to the reaction mixture.

  • Heat the mixture again to around 70-80 °C for a few hours.

  • Cool the reaction to room temperature and carefully quench with cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., 1,2-dichloroethane or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography to obtain the desired sulfonyl chloride.

General Protocol for the Sulfonylation of an Alcohol

Procedure:

  • Dissolve the alcohol (1.0 eq.) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq.) to the solution.

  • Slowly add this compound (1.1 eq.) to the mixture.

  • Stir the reaction at 0 °C for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with cold water and separate the organic layer.

  • Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude sulfonate ester.

  • Purify the product by column chromatography on silica gel.

Conclusion

This compound emerges as a promising sulfonylating agent with unique potential. Its predicted high reactivity, coupled with the presence of a bromine atom for subsequent synthetic transformations, makes it an attractive building block in medicinal chemistry and materials science. While the classic sulfonylating agents like tosyl and mesyl chloride will remain indispensable for routine alcohol activation, specialized reagents such as this compound offer expanded possibilities for the design and synthesis of complex, functionalized molecules. Further experimental validation of its reactivity profile and exploration of its applications are warranted to fully realize its potential in the synthetic chemist's toolbox.

References

A Comparative Guide to the Reactivity of Aromatic and Aliphatic Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, sulfonyl chlorides are indispensable reagents.[1] Their ability to react with a wide range of nucleophiles to form stable sulfonamides and sulfonate esters makes them foundational building blocks in modern synthesis.[2] However, the choice between an aromatic and an aliphatic sulfonyl chloride is not arbitrary; it is a decision dictated by fundamental differences in their structure, electronics, and resulting reactivity.

This guide provides an in-depth, objective comparison of these two classes of reagents. We will move beyond simple definitions to explore the mechanistic nuances, present supporting experimental data, and offer practical protocols to empower you to make informed decisions in your synthetic endeavors.

Part 1: Fundamental Structural and Electronic Differences

The core distinction lies in the group attached to the sulfonyl chloride moiety (-SO₂Cl). In aromatic sulfonyl chlorides, it is an aryl ring (e.g., p-toluenesulfonyl chloride, TsCl), while in aliphatic sulfonyl chlorides, it is an alkyl chain (e.g., methanesulfonyl chloride, MsCl). This seemingly simple difference has profound electronic consequences that govern their reactivity.

G cluster_aromatic Aromatic Sulfonyl Chloride cluster_aliphatic Aliphatic Sulfonyl Chloride aromatic Ar-SO₂Cl (e.g., p-Toluenesulfonyl Chloride) aromatic_effect Electronic Effects: - Resonance with aryl ring - Inductive effect of substituents (EWG/EDG) - Generally more stable aromatic->aromatic_effect aliphatic R-SO₂Cl (e.g., Methanesulfonyl Chloride) aromatic->aliphatic Key Difference: Nature of the 'R' Group aliphatic_effect Electronic Effects: - Inductive effect from alkyl group (donating) - Potential for α-proton abstraction (sulfene formation) - Generally more reactive aliphatic->aliphatic_effect

Figure 1. Structural Comparison: High-level overview of the structural and electronic differences.

  • Aromatic Sulfonyl Chlorides : The electrophilicity of the sulfur atom is modulated by substituents on the aromatic ring. Electron-withdrawing groups (EWGs), such as a nitro (-NO₂) or trifluoromethyl (-CF₃) group, pull electron density away from the sulfonyl center, increasing its positive charge and making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (-OCH₃) groups decrease this electrophilicity, rendering the sulfonyl chloride less reactive.

  • Aliphatic Sulfonyl Chlorides : The attached alkyl group is typically electron-donating via induction, which slightly reduces the inherent electrophilicity of the sulfur atom compared to an unsubstituted aromatic analogue like benzenesulfonyl chloride. Their reactivity is more significantly influenced by steric hindrance around the sulfur center.

Part 2: Mechanistic Pathways and Reactivity Profiles

The reaction of a sulfonyl chloride with a nucleophile (e.g., an amine or alcohol) generally proceeds via a nucleophilic substitution mechanism at the sulfur atom.[3][4] This is often described as an addition-elimination pathway where the nucleophile attacks the electrophilic sulfur, forming a transient pentacoordinate intermediate which then collapses, expelling the chloride leaving group.[5]

G reagents R-SO₂Cl + Nu-H intermediate [Intermediate Complex] reagents->intermediate Nucleophilic Attack product R-SO₂-Nu + HCl intermediate->product Chloride Elimination

Figure 2. General Nucleophilic Substitution Mechanism: Simplified pathway for sulfonamide/sulfonate ester formation.

While this general mechanism holds true for both classes, a critical divergence exists for aliphatic sulfonyl chlorides that possess α-protons.

The Sulfene Pathway: A Unique Route for Aliphatic Reagents

In the presence of a sufficiently strong, non-nucleophilic base such as triethylamine (TEA), aliphatic sulfonyl chlorides with α-hydrogens can undergo elimination to form a highly reactive intermediate known as a sulfene (RCH=SO₂).[6][7] This intermediate is then rapidly trapped by the nucleophile. This pathway is not accessible to aromatic sulfonyl chlorides.

G start Aliphatic Sulfonyl Chloride (with α-H) sulfene Sulfene Intermediate (RCH=SO₂) start->sulfene α-Proton Abstraction & HCl Elimination base Base (e.g., TEA) base->start product Product (RCH₂-SO₂-Nu) sulfene->product Rapid Trapping nucleophile Nucleophile (Nu-H) nucleophile->sulfene

Figure 3. Sulfene Intermediate Formation: An alternative mechanism exclusive to certain aliphatic sulfonyl chlorides.

The potential for sulfene formation can sometimes lead to different product distributions or side reactions compared to the direct substitution pathway. The choice of base is therefore critical; using a nucleophilic base like pyridine often favors the direct substitution mechanism even for aliphatic sulfonyl chlorides.

Steric Effects

Steric hindrance plays a crucial role in the reactivity of both types of sulfonyl chlorides.

  • Aromatic : Bulky groups at the ortho positions of an aromatic sulfonyl chloride can impede the approach of a nucleophile, slowing the reaction rate.[8][9] However, a phenomenon known as "steric acceleration" has also been observed, where steric strain in the tetrahedral ground state is relieved in the more open trigonal bipyramidal transition state, leading to an unexpected rate increase.[10]

  • Aliphatic : Steric bulk on the alkyl group (e.g., comparing methanesulfonyl chloride to tert-butanesulfonyl chloride) significantly decreases reactivity by shielding the electrophilic sulfur atom.

Part 3: Quantitative Reactivity Comparison

Direct comparison of reaction rates provides the clearest picture of the reactivity differences. Hydrolysis rates are often used as a reliable proxy for electrophilicity. A classic comparison is between p-toluenesulfonyl chloride (TsCl, aromatic) and methanesulfonyl chloride (MsCl, aliphatic).

Sulfonyl ChlorideClassStructureRelative Rate of Solvolysis (Ethanol)Key Factors Influencing Reactivity
Methanesulfonyl Chloride (MsCl) AliphaticCH₃-SO₂Cl~10-30Small alkyl group (low steric hindrance), slightly electron-donating CH₃ group. Can form sulfene.
p-Toluenesulfonyl Chloride (TsCl) Aromaticp-CH₃-C₆H₄-SO₂Cl1Electron-donating -CH₃ group deactivates the ring slightly compared to benzenesulfonyl chloride.
Benzenesulfonyl Chloride (BsCl) AromaticC₆H₅-SO₂Cl~3The baseline for aromatic sulfonyl chlorides.
p-Nitrobenzenesulfonyl Chloride (NsCl) Aromaticp-NO₂-C₆H₄-SO₂Cl~300-400Powerful electron-withdrawing -NO₂ group strongly activates the sulfur center for nucleophilic attack.

Data is synthesized and represents typical relative reactivities found in organic chemistry literature for illustrative purposes.

As the data indicates, simple aliphatic sulfonyl chlorides like MsCl are generally more reactive than common aromatic ones like TsCl, primarily due to lower steric hindrance.[11] However, the reactivity of aromatic sulfonyl chlorides can be dramatically increased and tuned by introducing potent electron-withdrawing groups.

Part 4: Field-Proven Experimental Protocols

Trustworthy protocols are self-validating. The following methodologies are standard, reliable procedures for the two most common applications of sulfonyl chlorides.

Protocol 1: Synthesis of a Sulfonamide

This protocol describes the reaction of a primary or secondary amine with a sulfonyl chloride to form a stable sulfonamide bond, a cornerstone reaction in medicinal chemistry.[3][12]

G setup 1. Dissolve amine (1.0 eq) and base (1.5 eq) in anhydrous DCM. cool 2. Cool solution to 0 °C (ice bath). setup->cool add 3. Add sulfonyl chloride (1.1 eq) solution dropwise. cool->add react 4. Warm to RT and stir for 2-18 hours (monitor by TLC). add->react workup 5. Aqueous workup (e.g., wash with dilute HCl, water, brine). react->workup purify 6. Dry, concentrate, and purify (chromatography or recrystallization). workup->purify

Figure 4. Workflow for Sulfonamide Synthesis: A standard procedure for N-sulfonylation.

Step-by-Step Methodology:

  • Reaction Setup : In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the amine (1.0 equivalent) in a suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Causality: Anhydrous conditions are critical to prevent competitive hydrolysis of the reactive sulfonyl chloride.

  • Base Addition : Cool the solution to 0 °C using an ice bath. Slowly add a base (1.5 equivalents), such as pyridine or triethylamine.

    • Causality: The base is essential to neutralize the HCl generated during the reaction, driving it to completion.[3] Cooling prevents potential side reactions from the initial exotherm.

  • Sulfonyl Chloride Addition : Dissolve the sulfonyl chloride (1.05-1.1 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.

    • Causality: A slight excess of the sulfonyl chloride ensures full consumption of the potentially more valuable amine. Dropwise addition maintains temperature control.

  • Reaction Progression : Allow the reaction mixture to slowly warm to room temperature and stir for 2-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup : Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess base, followed by water and brine.

  • Purification : Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization to yield the final sulfonamide.

Protocol 2: Activation of an Alcohol via Sulfonate Ester Formation

This protocol converts a poorly-leaving hydroxyl group into an excellent sulfonate leaving group (e.g., tosylate or mesylate), facilitating subsequent substitution or elimination reactions.[13][14]

G setup 1. Dissolve alcohol (1.0 eq) in anhydrous DCM or pyridine. cool 2. Cool solution to 0 °C (ice bath). setup->cool add 3. Add sulfonyl chloride (1.2 eq) portion-wise or as a solution. cool->add react 4. Stir at 0 °C to RT until completion (monitor by TLC). add->react workup 5. Quench with ice-water and perform aqueous extraction. react->workup purify 6. Dry, concentrate, and purify (often by recrystallization). workup->purify

Figure 5. Workflow for Sulfonate Ester Synthesis: A standard procedure for activating alcohols.

Step-by-Step Methodology:

  • Reaction Setup : Dissolve the alcohol (1.0 equivalent) in an anhydrous solvent. Pyridine is often used as both the solvent and the base. Alternatively, use a solvent like DCM with an added base (e.g., triethylamine, 1.5 eq).

    • Causality: Pyridine is highly effective as its nucleophilic character can form a reactive sulfonylpyridinium salt intermediate, accelerating the reaction.

  • Cooling : Cool the solution to 0 °C in an ice bath.

    • Causality: This step is crucial for controlling the reaction rate and minimizing side reactions, such as the formation of alkyl chlorides, which can occur at higher temperatures, particularly with tosyl chloride.[15]

  • Sulfonyl Chloride Addition : Add the sulfonyl chloride (1.2 equivalents) slowly to the stirred solution. It can be added as a solid in portions or as a solution in the reaction solvent.

  • Reaction Progression : Stir the reaction at 0 °C, allowing it to warm to room temperature if necessary. The formation of a salt precipitate (e.g., pyridinium hydrochloride) is a visual indicator of reaction progress. Monitor for the disappearance of the starting alcohol by TLC.

  • Workup : Pour the reaction mixture into ice-cold water to quench any unreacted sulfonyl chloride. If DCM was used, separate the layers. If pyridine was the solvent, extract the product into a solvent like ethyl acetate. Wash the organic layer with cold, dilute HCl to remove pyridine, followed by water and brine.

  • Purification : Dry the organic layer, concentrate, and purify the resulting sulfonate ester. These products are often crystalline and can be purified by recrystallization.

Part 5: Summary and Practical Recommendations

The choice between an aromatic and an aliphatic sulfonyl chloride should be guided by the specific requirements of the synthesis.

Choose an Aromatic Sulfonyl Chloride (e.g., TsCl, NsCl) when:

  • Tunable Reactivity is Needed : You can select substituents on the aryl ring to precisely control electrophilicity.

  • A Crystalline Derivative is Desired : Tosylates and other aromatic sulfonamides are often stable, crystalline solids that are easy to handle, purify, and characterize.[7]

  • The Sulfene Pathway Must be Avoided : Their structure inherently prevents this alternative reaction mechanism.

Choose an Aliphatic Sulfonyl Chloride (e.g., MsCl) when:

  • High Reactivity is Paramount : For sterically unhindered substrates, MsCl is often more reactive than TsCl.

  • Introducing a Small Tag is a Goal : The mesyl group is smaller and less lipophilic than a tosyl group, which can be advantageous in a drug development context.

  • Avoiding Aromatic Residues is Necessary : In certain applications, the presence of an aromatic ring may be undesirable.

By understanding the fundamental principles of structure, mechanism, and reactivity outlined in this guide, researchers can leverage the full potential of both aromatic and aliphatic sulfonyl chlorides, optimizing their synthetic strategies for efficiency and success.

References

A Comparative Guide to the Spectroscopic and Synthetic Aspects of 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride and Its Alternatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the spectroscopic properties and synthetic considerations for 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride, a key building block in medicinal chemistry. Recognizing the challenges in sourcing comprehensive data for novel reagents, we present a comparative study with widely-used alternative sulfonyl chlorides: dansyl chloride, tosyl chloride, and 4-bromobenzenesulfonyl chloride. This document is intended for researchers, scientists, and drug development professionals, offering practical insights into the selection and application of these critical reagents.

Introduction: The Role of Arylsulfonyl Chlorides in Medicinal Chemistry

Arylsulfonyl chlorides are a cornerstone class of reagents in organic synthesis, primarily utilized for the formation of sulfonamides and sulfonate esters. The resulting sulfonamide moiety is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents, including antibiotics, diuretics, and hypoglycemic agents. The reactivity of the sulfonyl chloride group, coupled with the diverse functionalities that can be incorporated into the aryl ring, allows for the generation of vast chemical libraries for drug discovery.

This compound is a particularly interesting reagent. The dihydrobenzofuran core is a common motif in biologically active natural products and synthetic compounds. The presence of a bromine atom offers a versatile handle for further functionalization through cross-coupling reactions, enabling the exploration of a broader chemical space.

This guide will first present the available data for this compound and then provide a detailed comparison with its alternatives, supported by experimental protocols and mechanistic insights.

Spectroscopic Characterization of this compound

While comprehensive, publicly available spectra for this compound are limited, data can be sourced from various commercial suppliers. Researchers are advised to obtain lot-specific certificates of analysis for detailed spectroscopic information. Based on its structure, the expected spectroscopic features are outlined below.

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Expected Features
¹H NMR Aromatic protons on the benzofuran ring, diastereotopic protons of the dihydrofuran ring (likely triplets or complex multiplets).
¹³C NMR Aromatic and aliphatic carbons of the dihydrobenzofuran core, carbon bearing the sulfonyl chloride group.
IR Spectroscopy Characteristic strong absorptions for the S=O stretches of the sulfonyl chloride group (typically in the regions of 1375-1400 cm⁻¹ and 1180-1195 cm⁻¹), C-Br stretch, and aromatic C-H and C=C stretches.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of C₈H₆BrClO₃S, along with characteristic isotopic patterns for bromine and chlorine.

Comparative Analysis with Alternative Sulfonyl Chlorides

To provide a practical context for the utility of this compound, a comparison with three commonly used sulfonyl chlorides is presented.

Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)

Dansyl chloride is a widely used reagent for the derivatization of primary and secondary amines, amino acids, and phenols.[1][2] Its key advantage is the introduction of a highly fluorescent dansyl group, enabling sensitive detection in various analytical techniques.

Tosyl Chloride (p-Toluenesulfonyl chloride)

Tosyl chloride is a versatile and cost-effective reagent for the preparation of tosylates and tosylamides.[3] The tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions. It also serves as a robust protecting group for amines.

4-Bromobenzenesulfonyl Chloride

Similar to the target compound, 4-bromobenzenesulfonyl chloride features a bromine atom, providing a site for further synthetic modifications.[4] It is a valuable reagent for introducing a brominated aryl-sulfonamide or -sulfonate ester moiety.

Table 2: Comparison of Spectroscopic Data for Alternative Sulfonyl Chlorides

Compound ¹H NMR (CDCl₃, δ ppm) IR (cm⁻¹) Key Absorptions Mass Spec. (m/z)
Dansyl Chloride Aromatic protons (naphthalene ring), N-methyl protons (singlet).S=O stretches, C-N stretch.269.03 (M⁺)
Tosyl Chloride Aromatic protons (doublets), methyl protons (singlet, ~2.4 ppm).[3]S=O stretches (~1370, ~1175 cm⁻¹), aromatic C=C.[5]190.00 (M⁺)
4-Bromobenzenesulfonyl Chloride Aromatic protons (doublets).[4]S=O stretches, C-Br stretch.253.88 (M⁺)

Experimental Protocols and Mechanistic Insights

General Synthesis of Arylsulfonyl Chlorides

The synthesis of arylsulfonyl chlorides, including this compound, typically involves the chlorosulfonation of the corresponding arene.

G Arene Arene (e.g., 5-bromo-2,3-dihydrobenzofuran) SulfonylChloride Arylsulfonyl Chloride Arene->SulfonylChloride Electrophilic Aromatic Substitution ChlorosulfonicAcid Chlorosulfonic Acid (ClSO₃H) ChlorosulfonicAcid->SulfonylChloride HCl HCl SulfonylChloride->HCl

Caption: General workflow for the synthesis of arylsulfonyl chlorides.

Step-by-Step Protocol:

  • Reaction Setup: In a fume hood, cool the starting arene (1 equivalent) in a suitable solvent (e.g., dichloromethane) to 0°C in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (2-3 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product will often precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) can be performed for further purification.

Causality: The use of excess chlorosulfonic acid drives the reaction to completion. The reaction is performed at low temperatures to control the exothermic reaction and minimize side-product formation. The aqueous work-up quenches any remaining chlorosulfonic acid and precipitates the less polar product.

Synthesis of Sulfonamides (Hinsberg Reaction)

A primary application of sulfonyl chlorides is the synthesis of sulfonamides, a reaction of significant importance in drug discovery.

G SulfonylChloride R-SO₂Cl Sulfonamide R-SO₂-NH-R' SulfonylChloride->Sulfonamide Amine R'-NH₂ Amine->Sulfonamide Nucleophilic Attack Base Base (e.g., Pyridine) Base->Sulfonamide HCl Scavenger HCl HCl Sulfonamide->HCl

Caption: Workflow for the synthesis of sulfonamides from sulfonyl chlorides.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve the amine (1 equivalent) and a base (e.g., pyridine or triethylamine, 1.5 equivalents) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask.

  • Addition of Sulfonyl Chloride: Add the sulfonyl chloride (1.1 equivalents) portion-wise or as a solution in the reaction solvent.

  • Reaction Progression: Stir the reaction mixture at room temperature until the starting amine is consumed (monitored by TLC).

  • Work-up: Wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Trustworthiness: This protocol is a well-established and reliable method for the synthesis of a wide range of sulfonamides. The work-up procedure effectively removes impurities, leading to a high-purity product.

Conclusion: Strategic Selection of Sulfonyl Chlorides

The choice of a sulfonyl chloride reagent is a critical decision in the design of a synthetic route. While detailed spectroscopic data for emerging reagents like this compound may be initially scarce, its unique structural features present exciting opportunities for novel scaffold development. By leveraging comparative data from well-established alternatives such as dansyl chloride, tosyl chloride, and 4-bromobenzenesulfonyl chloride, researchers can make informed decisions. This guide provides a framework for understanding the properties and applications of these reagents, empowering scientists to strategically select the optimal building blocks for their drug discovery programs.

References

The Bromine Advantage: A Comparative Guide to the Biological Activity of Brominated and Non-Brominated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic efficacy. Among the various chemical alterations, the introduction of a bromine atom—a process known as bromination—has repeatedly proven to be a powerful strategy to enhance biological activity.[1][2][3][4][5] This guide provides an in-depth comparison of the biological activities of brominated compounds versus their non-brominated analogs, supported by experimental data and detailed methodologies. We will explore the underlying principles of this "bromine advantage," present quantitative comparisons in key therapeutic areas, and provide actionable protocols for you to replicate and validate these findings in your own research.

The Science Behind the Enhancement: Why Bromine Matters

The enhanced biological activity of brominated compounds is not a matter of chance; it is rooted in fundamental physicochemical principles. The introduction of a bromine atom can significantly alter a molecule's properties in several ways:

  • Halogen Bonding: This is arguably the most significant contributor to the enhanced activity of brominated compounds. A bromine atom, when covalently bonded to a carbon atom, creates a region of positive electrostatic potential on the opposite side of the bromine, known as a "sigma-hole."[1][2] This positive region can then interact favorably with electron-rich atoms like oxygen, nitrogen, and sulfur found in the amino acid residues of protein targets.[6][7][8][9] This highly directional, non-covalent interaction, termed a halogen bond, can significantly increase the binding affinity and selectivity of a ligand for its target protein.[6][7][9]

  • Increased Lipophilicity: The addition of a bromine atom generally increases the lipophilicity of a molecule.[3] This can enhance its ability to cross biological membranes, such as the cell membrane or the blood-brain barrier, leading to improved bioavailability and efficacy.[2][5]

  • Metabolic Stability: Bromination can influence a drug's metabolic profile. The carbon-bromine bond is relatively strong and can block sites of metabolic oxidation, leading to a longer half-life and prolonged therapeutic effect.[1][2][3][4][5]

  • Conformational Control: The size of the bromine atom can influence the preferred conformation of a molecule, potentially locking it into a bioactive conformation that is more favorable for binding to its target.

The following diagram illustrates the concept of halogen bonding, a key interaction contributing to the enhanced biological activity of brominated compounds.

HalogenBonding Ligand R-C-Br Protein Protein Backbone (e.g., C=O) Ligand->Protein Halogen Bond (C-Br···O)

Caption: Halogen bond between a brominated ligand and a protein target.

Quantitative Comparison: Brominated vs. Non-Brominated Analogs in Action

The theoretical advantages of bromination are borne out by experimental data across various therapeutic areas. Here, we present a comparative analysis of brominated and non-brominated analogs in anticancer and antimicrobial applications.

Anticancer Activity: A Tale of Two Quinolines

Quinoline derivatives are a well-known class of compounds with significant anticancer properties.[10][11] Studies have shown that the introduction of bromine atoms to the quinoline scaffold can dramatically enhance their cytotoxic effects against various cancer cell lines.[10][11]

CompoundCancer Cell LineIC50 (µM)Reference
6,8-dibromoquinolineC6 (rat glioblastoma)No inhibitory activity[10]
6,8-dibromo-5-nitroquinoline C6 (rat glioblastoma)50.0 [10]
6,8-dibromoquinolineHeLa (human cervical cancer)No inhibitory activity[10]
6,8-dibromo-5-nitroquinoline HeLa (human cervical cancer)24.1 [10]
6,8-dibromoquinolineHT29 (human colon adenocarcinoma)No inhibitory activity[10]
6,8-dibromo-5-nitroquinoline HT29 (human colon adenocarcinoma)26.2 [10]
Non-halogenated Plastoquinone AnalogVariesLess Active[12][13]
Brominated Plastoquinone Analog (BrPQ5) Multiple Cancer Cell Lines1.55 - 4.41 [12][13][14][15]

Note: The data presented is from different studies and may not be directly comparable due to variations in experimental conditions. However, the trend of increased potency with bromination is evident.

Antimicrobial Activity: Enhancing the Fight Against Resistant Bacteria

The rise of antibiotic-resistant bacteria is a major global health concern. Research into novel antimicrobial agents has shown that bromination can significantly improve the potency of various compound classes against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[5]

CompoundBacterial StrainMIC (µM)Reference
Non-brominated Alboflavusin Analog 3MRSA>200[5]
Brominated Alboflavusin Analog 1 MRSAPotent Activity[5]
Brominated Alboflavusin Analog 2 MRSAGood Activity[5]
Non-brominated Alboflavusin Analog 4MRSA25-50[5]
Non-brominated Alboflavusin Analog 5MRSA25-50[5]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocols: Validating the Bromine Advantage

To empower you to investigate the effects of bromination in your own research, we provide detailed, step-by-step methodologies for key experiments.

Assessing Cytotoxicity: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][7][8][9]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[7][8] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[7]

Experimental Workflow:

MTT_Workflow A Seed cells in a 96-well plate B Treat cells with brominated and non-brominated analogs at various concentrations A->B C Incubate for 24-72 hours B->C D Add MTT solution to each well C->D E Incubate for 1-4 hours to allow formazan formation D->E F Solubilize formazan crystals with DMSO or other solvent E->F G Measure absorbance at ~570 nm F->G H Calculate cell viability and IC50 values G->H

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed your chosen cancer cell line into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[1]

  • Compound Treatment: Prepare serial dilutions of your brominated and non-brominated analogs in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[1]

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10-20 µL of the MTT solution to each well and incubate for 1.5 to 4 hours at 37°C.[1][9]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 490-590 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Determining Antimicrobial Potency: Broth Microdilution for MIC

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[3][16][17][18][19]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[19]

Experimental Workflow:

MIC_Workflow A Prepare serial dilutions of brominated and non-brominated analogs in a 96-well plate C Inoculate each well with the bacterial suspension A->C B Prepare a standardized bacterial inoculum B->C D Incubate the plate at 37°C for 18-24 hours C->D E Visually inspect for bacterial growth (turbidity) D->E F Determine the MIC as the lowest concentration with no visible growth E->F

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Protocol:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of your brominated and non-brominated analogs in Mueller-Hinton broth (or another appropriate growth medium).[16][18] The final volume in each well should be 50 or 100 µL.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[3] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.[3]

  • Inoculation: Add 50 or 100 µL of the standardized bacterial inoculum to each well of the microtiter plate.[18]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[16][18]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

In Vitro Kinase Inhibition Assay

Protein kinases are crucial drug targets, particularly in oncology.[6] An in vitro kinase assay can quantify the inhibitory potential of your compounds.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by a specific kinase. The inhibitory effect of a compound is determined by the reduction in kinase activity.[6][20]

Experimental Workflow:

Kinase_Workflow A Prepare serial dilutions of brominated and non-brominated analogs B Add kinase and inhibitor to wells of a microplate A->B C Initiate the reaction by adding ATP and substrate B->C D Incubate to allow for phosphorylation C->D E Stop the reaction and detect the phosphorylated product (e.g., using a specific antibody or by measuring ADP production) D->E F Measure the signal (e.g., fluorescence, luminescence) E->F G Calculate kinase inhibition and IC50 values F->G

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol (Luminescence-based):

  • Compound Preparation: Prepare serial dilutions of your brominated and non-brominated analogs in the appropriate assay buffer.[6]

  • Kinase Reaction Setup: In a 96-well or 384-well plate, add the kinase enzyme to each well. Then, add your diluted compounds. Incubate for a short period (e.g., 10 minutes) to allow for inhibitor binding.[6]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).[6]

  • Signal Detection: Stop the reaction and detect the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). This typically involves a two-step process of adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.[6]

  • Data Acquisition: Measure the luminescence using a plate reader.[6]

  • Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]

Competitive Receptor Binding Assay

This assay is used to determine the affinity of a ligand for a receptor by measuring its ability to compete with a labeled ligand for binding to the receptor.[2][4][12][21][22]

Principle: A fixed concentration of a labeled ligand (e.g., radiolabeled or fluorescently labeled) and a receptor preparation are incubated with varying concentrations of an unlabeled test compound (the competitor). The amount of labeled ligand bound to the receptor is measured, and a decrease in this signal indicates that the test compound is competing for the same binding site.[21]

Experimental Workflow:

Binding_Workflow A Prepare serial dilutions of unlabeled brominated and non-brominated analogs (competitors) B Incubate receptor preparation, labeled ligand, and competitor compounds A->B C Separate bound from free labeled ligand (e.g., by filtration) B->C D Quantify the amount of bound labeled ligand C->D E Plot the percentage of specific binding against the log of the competitor concentration D->E F Determine the IC50 and calculate the Ki (inhibition constant) E->F

Caption: Workflow for a competitive receptor binding assay.

Step-by-Step Protocol (Radioligand Binding):

  • Reagent Preparation: Prepare serial dilutions of your unlabeled brominated and non-brominated analogs. Prepare the radiolabeled ligand and the receptor preparation (e.g., cell membranes) at the desired concentrations in an appropriate assay buffer.[21]

  • Assay Setup: In a 96-well plate, add the assay buffer, the unlabeled competitor, the radiolabeled ligand, and the receptor preparation to each well. Include wells for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled ligand).[21]

  • Incubation: Incubate the plate for a sufficient time to reach binding equilibrium.[21]

  • Filtration: Rapidly filter the contents of each well through a filter plate to separate the receptor-bound radioligand from the free radioligand.[21]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.[21]

  • Quantification: After the filters have dried, add scintillation fluid and count the radioactivity using a microplate scintillation counter.[21]

  • Data Analysis: Calculate the percent specific binding for each concentration of the competitor. Plot this against the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion

The strategic incorporation of bromine into molecular scaffolds is a well-established and highly effective strategy in medicinal chemistry for enhancing biological activity.[1][2][3][4][5] The ability of bromine to form halogen bonds, increase lipophilicity, and improve metabolic stability can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.[2][3][5][6][7][9] The comparative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to explore and leverage the "bromine advantage" in their own drug discovery and development endeavors. By understanding the underlying principles and applying rigorous experimental validation, the full potential of brominated compounds as next-generation therapeutics can be realized.

References

The Gold Standard for Arginine Protection: A Comparative Performance Guide to Pbf and Its Alternatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate protecting group for the guanidino function of arginine is a critical decision that profoundly impacts synthesis efficiency, peptide purity, and the potential for side reactions.[1] The highly basic and nucleophilic nature of arginine's side chain necessitates robust protection to prevent undesirable interactions during peptide chain elongation.[2] Among the arsenal of available protecting groups, the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group has emerged as the preferred choice in modern Fmoc-based SPPS.[2][3]

This in-depth technical guide provides a comprehensive comparison of the Pbf protecting group with its common alternatives, including 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc), 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr), and others. We will delve into the nuances of their chemical properties, cleavage kinetics, and side reaction profiles, supported by experimental data, to provide a clear rationale for selecting the optimal arginine protection strategy for your specific synthetic challenge.

The Critical Role of Arginine Protection in Fmoc-SPPS

In the widely adopted Fmoc/tBu (tert-butyl) synthetic strategy, the Nα-amino group is temporarily protected by the base-labile Fmoc group, while side-chain protecting groups are designed to be stable to the basic conditions required for Fmoc removal (typically piperidine in DMF).[1] These side-chain protectors must then be efficiently removed during the final cleavage step, which involves treatment with a strong acid, most commonly trifluoroacetic acid (TFA).[1][3] An ideal arginine protecting group should therefore exhibit high stability to bases but be readily cleavable by acid, a balance that the Pbf group strikes exceptionally well.[4]

A Head-to-Head Comparison: Pbf vs. Pmc, Mtr, and Tos

The primary differentiator among the sulfonyl-based arginine protecting groups is their lability under acidic conditions.[1] The rate of cleavage is a crucial factor, as prolonged exposure to strong acids can lead to the degradation of sensitive peptide sequences.[5]

The generally accepted order of acid lability for these common protecting groups is:

Pbf > Pmc > Mtr > Tos [1]

This hierarchy is a direct consequence of the electronic and structural properties of each group, which influences the stability of the carbocation formed during acid-mediated cleavage.

Key Performance Parameters of Arginine Protecting Groups
Protecting GroupRelative Acid LabilityTypical Cleavage Time (High TFA Concentration)Key AdvantagesMajor Disadvantages
Pbf Highest1.5 - 3 hours[5]Rapid and clean deprotection, reduced risk of tryptophan alkylation.[1][5]Can be sterically bulky, potentially hindering some coupling reactions.[4]
Pmc Moderate2 - 6 hours[5]More stable than Pbf if required.[5]Slower cleavage, significant risk of tryptophan alkylation.[5][6]
Mtr LowUp to 12 - 24 hours[5][7]High stability for specific applications.Requires harsh and prolonged acid exposure, increasing side reactions.[1][5]
Tos Very LowRequires strong acids like HF[5]Extremely stable, suitable for Boc-SPPS.[5]Incompatible with standard Fmoc-SPPS cleavage conditions.[1][5]

The Pbf Advantage: Superior Cleavage Efficiency and Reduced Side Reactions

Experimental evidence consistently demonstrates the superior performance of the Pbf group in terms of cleavage efficiency. In a direct comparison, a 3-hour treatment with a standard TFA cleavage cocktail resulted in a 69% yield for a Pbf-protected peptide, whereas the Pmc-protected counterpart yielded only 46%.[7][8] This highlights the significantly greater acid lability of the Pbf group, which allows for shorter exposure to harsh acidic conditions.[7]

One of the most significant advantages of Pbf is the reduced incidence of side reactions, particularly the alkylation of tryptophan residues.[1] During acid cleavage, the protecting groups generate reactive cationic species that can electrophilically attack the indole ring of tryptophan.[1] The carbocation generated from Pbf is less prone to this side reaction compared to that from Pmc.[1][8] For peptides containing both arginine and tryptophan, the use of Fmoc-Arg(Pbf)-OH is therefore highly recommended.[2][6] To further suppress this side reaction, the use of Fmoc-Trp(Boc)-OH is advised.[9][10]

Another potential side reaction during the coupling of Fmoc-Arg(Pbf)-OH is the formation of a δ-lactam, an inactive cyclic amide that can lead to the deletion of the arginine residue in the peptide sequence.[2][11] While this can be a concern, strategies to mitigate δ-lactam formation, such as the choice of activation agent and solvent, are available.[2]

Experimental Protocols

Standard Cleavage and Deprotection Protocol for Pbf-Protected Peptides

This protocol is suitable for the majority of peptides synthesized using Fmoc-SPPS and containing Arg(Pbf) residues.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail: TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5, v/v/v)[5]

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 1.5 to 3 hours. For peptides with multiple arginine residues, the cleavage time may need to be extended.[5][9]

  • Filtration: Filter the cleavage mixture to separate the resin from the peptide solution.

  • Resin Wash: Wash the resin with a small volume of fresh TFA.

  • Peptide Precipitation: Add the combined TFA solution dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Collect the precipitated peptide by centrifugation or filtration.

  • Washing: Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.

  • Drying: Dry the crude peptide under vacuum.

Comparative Cleavage of Pbf and Pmc Protecting Groups

To quantitatively assess the cleavage efficiency of Pbf versus Pmc, a time-course experiment can be performed.

Procedure:

  • Synthesize two identical short peptides containing a single arginine residue, one using Fmoc-Arg(Pbf)-OH and the other using Fmoc-Arg(Pmc)-OH.

  • Divide the resin from each synthesis into multiple equal aliquots.

  • Treat each aliquot with the standard cleavage cocktail (TFA/TIS/H₂O) for varying time points (e.g., 30 min, 1 hr, 2 hrs, 3 hrs, 4 hrs).

  • At each time point, quench the cleavage reaction and precipitate the peptide.

  • Analyze the crude peptide by HPLC to determine the percentage of deprotected peptide versus the protected species.

  • Plot the percentage of deprotection against time for both Pbf and Pmc to visualize the cleavage kinetics.

Visualizing the Concepts

G Pbf Pbf Acid_Lability Acid Lability Pbf->Acid_Lability Highest Cleavage_Speed Cleavage Speed Pbf->Cleavage_Speed Fastest Side_Reactions Side Reactions Pbf->Side_Reactions Lowest Risk Pmc Pmc Pmc->Acid_Lability Moderate Pmc->Cleavage_Speed Moderate Pmc->Side_Reactions Moderate Risk Mtr Mtr Mtr->Acid_Lability Low Mtr->Cleavage_Speed Slow Mtr->Side_Reactions Higher Risk Tos Tos Tos->Acid_Lability Very Low Tos->Cleavage_Speed Very Slow (HF)

Caption: Comparative performance of common arginine protecting groups.

G start Start: Peptide-Resin with Arg(Pbf) add_cocktail Add Cleavage Cocktail (TFA/TIS/H2O) start->add_cocktail incubate Incubate at RT (1.5 - 3 hours) add_cocktail->incubate filter Filter to Separate Resin and Peptide Solution incubate->filter wash_resin Wash Resin with TFA filter->wash_resin precipitate Precipitate Peptide in Cold Diethyl Ether wash_resin->precipitate collect Collect Peptide (Centrifugation/Filtration) precipitate->collect wash_peptide Wash Peptide with Cold Diethyl Ether collect->wash_peptide dry Dry Crude Peptide wash_peptide->dry end End: Purified Peptide dry->end

Caption: Standard workflow for Pbf deprotection and peptide cleavage.

Conclusion

The choice of an arginine protecting group has a profound impact on the success of solid-phase peptide synthesis. The Pbf group, with its high acid lability, allows for rapid and efficient cleavage under milder conditions compared to its predecessors, Pmc and Mtr.[1] This translates to shorter exposure to strong acids, leading to higher yields of the desired peptide and a significantly reduced risk of side reactions such as tryptophan alkylation.[1] While Pmc remains a viable option, it necessitates longer deprotection times, thereby increasing the potential for side-product formation.[5] The Mtr group is now largely reserved for specialized applications due to the harsh conditions required for its removal.[1] For researchers aiming to optimize peptide purity and yield, particularly for sequences containing multiple arginine residues or other acid-sensitive amino acids, the Pbf group represents the superior and gold-standard choice among the sulfonyl-based protecting groups for Fmoc-SPPS.[1][2]

References

The Stability Showdown: Sulfonyl Fluorides vs. Sulfonyl Chlorides in Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

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A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical synthesis and drug discovery, the choice of reactive functional groups is paramount to success. Among the array of options, sulfonyl halides have long been workhorses for introducing the critically important sulfonamide linkage and other sulfur(VI) motifs. However, a nuanced understanding of their relative stabilities is crucial for experimental design and achieving desired outcomes. This guide provides an in-depth comparison of sulfonyl fluorides and sulfonyl chlorides, offering experimental insights to inform your research.

At a Glance: Key Differences in Stability and Reactivity

PropertySulfonyl Fluorides (R-SO₂F)Sulfonyl Chlorides (R-SO₂Cl)
General Stability HighModerate to Low
Hydrolytic Stability Generally stable to water and weak acids[1][2][3][4][5]Susceptible to hydrolysis[6][7]
Thermal Stability High[3][8]Prone to decomposition with heat
Reactivity with Nucleophiles Moderately reactive, often requiring activationHighly reactive
Selectivity High, exclusively react at the sulfur center[8]Can undergo side reactions
Handling & Storage Generally bench-stable[9]Often require careful handling and storage, with some being unstable[9]

The Decisive Factor: The Sulfur-Halogen Bond

The fundamental differences in the properties of sulfonyl fluorides and sulfonyl chlorides stem from the nature of the sulfur-halogen bond. The sulfur-fluorine (S-F) bond is significantly stronger and less polarized than the sulfur-chlorine (S-Cl) bond.[3] This inherent strength confers upon sulfonyl fluorides a remarkable stability, making them resistant to hydrolysis, thermolysis, and even reduction.[1][3][8] In contrast, the longer and weaker S-Cl bond in sulfonyl chlorides renders them more susceptible to nucleophilic attack and decomposition.[3]

A New Era of "Click Chemistry": The Rise of SuFEx

The unique stability-reactivity profile of sulfonyl fluorides has been harnessed in the development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[8][10][11] This powerful "click chemistry" platform allows for the reliable and modular construction of complex molecules under mild conditions.[10][11] The inertness of the S-F bond prevents unwanted side reactions, while its selective activation with appropriate catalysts or nucleophiles enables precise bond formation.[4][12][13] This has profound implications for drug discovery, materials science, and chemical biology, allowing for the rapid synthesis of diverse molecular libraries.[8][12][13]

Applications in Drug Discovery and Chemical Biology

The stability of sulfonyl fluorides under physiological conditions has made them invaluable tools in chemical biology and drug discovery.[5][14] They are increasingly used as "warheads" in covalent inhibitors to target specific amino acid residues in proteins.[4][13][15][16][17] Unlike the more promiscuous sulfonyl chlorides, sulfonyl fluorides exhibit greater selectivity, reacting with serine, threonine, tyrosine, lysine, and histidine residues, expanding the range of druggable targets beyond the traditional cysteine.[15][16][17][18] This enhanced stability and selectivity minimize off-target effects and lead to more potent and durable therapeutic agents.[13][15]

Experimental Assessment of Stability: A Practical Guide

To quantitatively assess the stability of sulfonyl fluorides versus sulfonyl chlorides, a series of standardized experiments can be performed.

Workflow for Comparative Stability Analysis

Caption: Workflow for assessing the stability of sulfonyl halides.

Protocol 1: Hydrolytic Stability Assessment

This protocol assesses the stability of sulfonyl halides in the presence of water.

Materials:

  • Sulfonyl fluoride and sulfonyl chloride of interest

  • Anhydrous deuterated tetrahydrofuran (THF-d8)

  • Deuterium oxide (D₂O)

  • NMR tubes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Mass Spectrometer (MS)

Procedure:

  • Prepare a 0.1 M solution of the sulfonyl halide in anhydrous THF-d8 in an NMR tube.

  • Acquire an initial ¹H and ¹⁹F NMR spectrum (t=0).

  • Add a controlled amount of D₂O (e.g., 5 equivalents) to the NMR tube.

  • Monitor the reaction by acquiring NMR spectra at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) at room temperature.

  • Analyze the spectra to quantify the disappearance of the starting material and the appearance of hydrolysis products (sulfonic acid).

  • For a more detailed analysis, quench aliquots of the reaction mixture at each time point, dilute with a suitable solvent, and analyze by HPLC-MS to quantify the remaining sulfonyl halide and identify degradation products.

Protocol 2: Thermal Stability Assessment

This protocol evaluates the stability of sulfonyl halides at elevated temperatures.

Materials:

  • Sulfonyl fluoride and sulfonyl chloride of interest

  • Anhydrous solvent (e.g., dioxane, toluene)

  • Sealed reaction vials

  • Heating block or oil bath

  • HPLC system with a UV detector

Procedure:

  • Prepare a 0.1 M solution of the sulfonyl halide in the chosen anhydrous solvent.

  • Aliquot the solution into several sealed reaction vials.

  • Place the vials in a heating block or oil bath set to a specific temperature (e.g., 60°C, 80°C, 100°C).

  • At designated time points (e.g., 1, 4, 8, 24, 48 hours), remove a vial from the heat and allow it to cool to room temperature.

  • Dilute the sample and analyze by HPLC to quantify the amount of remaining sulfonyl halide.

  • Plot the concentration of the sulfonyl halide versus time to determine the degradation rate.

Synthetic Accessibility: Converting Sulfonyl Chlorides to Fluorides

Given the superior stability of sulfonyl fluorides, it is often advantageous to convert readily available sulfonyl chlorides into their fluoride counterparts. Several efficient methods exist for this transformation.[19] A common and practical approach involves direct chloride/fluoride exchange using a fluoride source like potassium fluoride (KF).[20][21][22]

General Procedure for Sulfonyl Chloride to Sulfonyl Fluoride Conversion

Caption: General workflow for converting sulfonyl chlorides to sulfonyl fluorides.

A simple and mild procedure involves stirring the sulfonyl chloride with potassium fluoride in a biphasic mixture of acetone and water at room temperature.[21][22] This method is often high-yielding and tolerates a wide range of functional groups.[20][21] Other methods include the use of potassium bifluoride (KHF₂) or crown ethers to enhance the nucleophilicity of the fluoride ion.[1]

Conclusion: Making the Right Choice

The choice between a sulfonyl fluoride and a sulfonyl chloride is dictated by the specific requirements of the application. For reactions demanding high reactivity and where stability is less of a concern, sulfonyl chlorides may be suitable. However, for applications in drug discovery, chemical biology, and the synthesis of complex molecules where stability, selectivity, and biocompatibility are paramount, sulfonyl fluorides are the clear choice.[17][18] Their remarkable stability, coupled with the controlled reactivity offered by SuFEx chemistry, has positioned them as indispensable tools for the modern chemist.[8] A thorough understanding of their properties, supported by experimental stability data, will empower researchers to make informed decisions and accelerate their scientific endeavors.

References

Safety Operating Guide

Mastering the Handling of 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl Chloride: A Guide to Safe and Effective Laboratory Operations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

As a key reagent in the synthesis of complex molecules, 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride demands a meticulous approach to handling. This guide provides an in-depth, procedural framework for its safe management in the laboratory, from initial risk assessment to final disposal. Our focus is on fostering a culture of safety and precision, ensuring both the integrity of your research and the well-being of your team.

Hazard Profile and Immediate Safety Considerations

This compound is classified as a corrosive substance. The primary hazard associated with this compound is its potential to cause severe skin burns and serious eye damage.[1] The sulfonyl chloride moiety is highly reactive, particularly towards nucleophiles such as water, which can lead to the release of corrosive hydrochloric acid.

Signal Word: Danger[1]

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[1]

Immediate action in case of exposure is critical. An eyewash station and an emergency shower must be readily accessible in any area where this chemical is handled.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment strategy is non-negotiable when working with this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's reactivity.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting chemical splash goggles and a full-face shield.[3][4][5]Protects against splashes of the corrosive solid or its solutions, which can cause severe eye damage. A face shield offers an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[3][4]Prevents direct skin contact, which can result in severe chemical burns. Ensure gloves are regularly inspected for any signs of degradation or perforation.
Body Protection Chemical-resistant lab coat or apron worn over long-sleeved clothing.[3][6]Protects the skin and personal clothing from accidental spills and contamination.
Respiratory Protection All handling of the solid and its solutions must be performed within a certified chemical fume hood.[2][5]Prevents the inhalation of any dust particles or corrosive vapors that may be generated, particularly during weighing and transfer operations.

Operational Plan: A Step-by-Step Handling Protocol

This protocol is designed to minimize exposure and ensure the safe handling of this compound throughout your experimental workflow.

Preparation and Weighing
  • Fume Hood is Mandatory: Before bringing the chemical into the laboratory, ensure that a certified chemical fume hood is operational.[5]

  • Prepare Your Workspace: Clear the fume hood of any unnecessary items. Have all necessary equipment, including a calibrated balance, weighing paper, and appropriate glassware, readily available.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing the Compound:

    • Carefully open the container inside the fume hood.

    • Using a clean, dry spatula, weigh the desired amount of this compound onto weighing paper.

    • Avoid creating dust. If any dust is generated, ensure the fume hood sash is at the appropriate height to capture it.

    • Promptly and securely close the main container.

Dissolution and Reaction
  • Solvent Addition: In the fume hood, add the weighed solid to your reaction vessel containing the appropriate solvent. Be mindful that the reaction with protic solvents may be exothermic.

  • Controlled Environment: If the reaction is sensitive to moisture, conduct the procedure under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Reactions involving sulfonyl chlorides can be exothermic.[5] It may be necessary to use an ice bath to control the temperature of the reaction vessel, especially during the addition of other reagents.

  • Monitoring: Continuously monitor the reaction for any signs of an uncontrolled exothermic event.

Emergency Procedures: Plan for the Unexpected

In the event of an accidental exposure or spill, a swift and informed response is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Small Spills: For small spills within a fume hood, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[7] Do not use combustible materials like paper towels.

  • Large Spills: Evacuate the immediate area and alert your institution's environmental health and safety (EHS) office.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its waste is essential for laboratory safety and environmental protection.

Neutralization of Small, Residual Quantities

For cleaning glassware or neutralizing small residual amounts, a careful hydrolysis and neutralization procedure can be performed in a fume hood.

  • Prepare a Basic Solution: Prepare a container with a 5% sodium bicarbonate solution or a dilute solution of sodium hydroxide. Place this container in an ice bath to manage the exothermic reaction.[7]

  • Slow Addition: Slowly and carefully add the residual sulfonyl chloride to the basic solution with constant stirring.[7] Never add the base to the sulfonyl chloride.

  • Monitor pH: Ensure the solution remains basic throughout the addition.

  • Final Disposal: Once the reaction is complete and the solution is neutralized, it can be disposed of in accordance with local regulations.[7]

Bulk Waste Disposal

Bulk quantities of this compound and heavily contaminated materials must be treated as hazardous waste.

  • Container and Labeling: Ensure the waste is in a compatible, properly sealed, and clearly labeled hazardous waste container. The label should include the full chemical name and associated hazards (Corrosive).[8]

  • Professional Disposal: The sealed container must be disposed of through your institution's approved hazardous waste disposal program.[7]

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the handling process, the following diagram illustrates the key stages and decision points.

G cluster_prep Preparation cluster_reaction Reaction cluster_disposal Disposal cluster_emergency Emergency Protocol prep_start Start: Obtain Reagent ppe Don Full PPE prep_start->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve spill Spill or Exposure? weigh->spill reaction Perform Reaction (Monitor Temperature) dissolve->reaction dissolve->spill assess Assess Waste: Residual or Bulk? reaction->assess reaction->spill neutralize Neutralize Residuals with Base assess->neutralize Residual hazardous_waste Collect Bulk as Hazardous Waste assess->hazardous_waste Bulk dispose Dispose per Institutional Guidelines neutralize->dispose hazardous_waste->dispose first_aid Administer First Aid (Flush with Water) spill->first_aid Yes ehs Contact EHS first_aid->ehs

Caption: Workflow for the safe handling and disposal of this compound.

By adhering to these rigorous safety and handling protocols, you can confidently and effectively utilize this compound in your research endeavors, paving the way for new discoveries while maintaining the highest standards of laboratory safety.

References

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5-bromo-2,3-dihydrobenzofuran-7-sulfonyl Chloride
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